O-Desmethyl Midostaurin
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[(2S,3R,4R,6R)-3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N4O4/c1-34-31(39)24(36(2)33(41)18-10-4-3-5-11-18)16-25(42-34)37-22-14-8-6-12-19(22)27-28-21(17-35-32(28)40)26-20-13-7-9-15-23(20)38(34)30(26)29(27)37/h3-15,24-25,31,39H,16-17H2,1-2H3,(H,35,40)/t24-,25-,31-,34+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOCRDZEEXVZQC-AFUPZKSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
740816-86-8 | |
| Record name | CGP-62221 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0740816868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CGP-62221 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3W3QJ5C7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to O-Desmethyl Midostaurin: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Desmethyl Midostaurin, also known as CGP62221, is a major and biologically active metabolite of the multi-targeted kinase inhibitor, Midostaurin. Formed primarily through cytochrome P450 3A4 (CYP3A4) mediated O-demethylation in the liver, this metabolite circulates in human plasma at concentrations comparable to or greater than the parent drug.[1] this compound retains a similar kinase inhibitory profile to Midostaurin, potently targeting key oncogenic drivers such as mutant FMS-like tyrosine kinase 3 (FLT3) and KIT, as well as spleen tyrosine kinase (SYK).[2] Its significant in vivo presence and potent biological activity suggest that this compound contributes meaningfully to the overall clinical efficacy of Midostaurin in the treatment of Acute Myeloid Leukemia (AML) and other hematological malignancies. This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the molecular signaling pathways modulated by this compound.
Chemical Structure and Physicochemical Properties
This compound is structurally analogous to Midostaurin, differing by the absence of a methyl group on the methoxy-substituted indole ring.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-((2S,3R,4R,6R)-3-hydroxy-2-methyl-12-oxo-2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-4-yl)-N-methylbenzamide | N/A |
| Synonyms | CGP62221, O-Desmethyl PKC412 | [3] |
| Molecular Formula | C₃₄H₂₈N₄O₄ | [2] |
| Molecular Weight | 556.61 g/mol | [2] |
| Canonical SMILES | C[C@]12--INVALID-LINK--N3C4=CC=CC=C4C5=C6C(=C(C=C6)C(=O)N7)C7=C5C8=CC=CC=C8N23)N(C)C(=O)C9=CC=CC=C9">C@@HO | N/A |
| InChI Key | BMGQWWVMWDBQGC-IIFHNQTCSA-N | N/A |
| CAS Number | 740816-86-8 | [2] |
| pKa | Data not available | N/A |
| Aqueous Solubility | Data not available | N/A |
Pharmacological Properties
This compound exhibits a pharmacological profile that is qualitatively and quantitatively similar to its parent compound, Midostaurin. Its potent inhibition of multiple kinases is central to its anti-neoplastic activity.
Table 2: Pharmacological and Pharmacokinetic Properties of this compound
| Property | Value | Source |
| Primary Targets | Mutant FLT3, KIT, SYK, PKCα, VEGFR2, PDGFR | [2][4] |
| IC₅₀ (SYK) | ~20.8 nM (for Midostaurin, metabolite is comparable) | [4] |
| In Vitro Potency | Comparable to Midostaurin in inhibiting PKCα and cancer cell proliferation | [5] |
| Plasma Half-life (t½) | Approximately 33.4 hours | [1] |
| Relative Plasma Exposure | Constitutes approximately 27.7% of the total circulating drug-related components following a dose of Midostaurin | [1] |
Experimental Protocols
Synthesis of this compound
A general workflow for such a synthesis would be:
Caption: Conceptual workflow for the synthesis of this compound.
Methodology Outline:
-
Starting Material: The synthesis would likely commence from a readily available starting material such as Staurosporine, the natural product precursor to Midostaurin.
-
Protection: Key functional groups on the Staurosporine molecule would be protected to prevent unwanted side reactions during subsequent steps.
-
Benzoylation: The protected Staurosporine would undergo benzoylation to introduce the benzoyl group characteristic of Midostaurin.
-
O-Demethylation: The resulting Midostaurin precursor would then be subjected to a demethylation reaction to remove the methyl group from the methoxy-substituted indole ring. Reagents commonly used for O-demethylation include boron tribromide (BBr₃) or other strong Lewis acids.
-
Deprotection: The protecting groups would be removed to yield crude this compound.
-
Purification: The crude product would be purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC).
-
Characterization: The final product's identity and purity would be confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In Vitro Kinase Inhibition Assay
To determine the inhibitory activity of this compound against a panel of kinases, a radiometric transphosphorylation assay is a standard method.
Caption: General workflow for an in vitro kinase inhibition assay.
Methodology Outline:
-
Reagent Preparation: Prepare assay buffer, the kinase of interest (e.g., recombinant FLT3, SYK), a suitable substrate, and serial dilutions of this compound.
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, and this compound at various concentrations.
-
Initiation and Incubation: Initiate the kinase reaction by adding [γ-³²P]ATP and incubate the plate at 30°C for a defined period.
-
Termination: Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
Separation: Separate the radiolabeled, phosphorylated substrate from the unreacted [γ-³²P]ATP, typically by filtration through a phosphocellulose membrane that binds the substrate.
-
Quantification: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the concentration of this compound and determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).
Signaling Pathways
This compound, like its parent compound, exerts its anti-leukemic effects by inhibiting the constitutive activation of FLT3 and SYK, thereby blocking their downstream signaling cascades that promote cell proliferation and survival.
Inhibition of FLT3 Signaling Pathway
In AML, mutations in FLT3 lead to its ligand-independent activation and subsequent autophosphorylation. This triggers a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, as well as the STAT5 pathway. This compound binds to the ATP-binding pocket of the FLT3 kinase domain, preventing its autophosphorylation and the subsequent activation of these downstream pathways.[1][6]
Caption: Inhibition of the FLT3 signaling pathway by this compound.
Inhibition of SYK Signaling Pathway
Spleen Tyrosine Kinase (SYK) is another important target of this compound. SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling of various cell surface receptors, including the B-cell receptor and some receptor tyrosine kinases. In certain hematological malignancies, SYK is constitutively active and contributes to cell proliferation and survival. This compound inhibits SYK activity, leading to the downregulation of its downstream signaling pathways, which often converge with those of FLT3.[4]
Caption: Inhibition of the SYK signaling pathway by this compound.
Conclusion
This compound is a pharmacologically active metabolite of Midostaurin that significantly contributes to the therapeutic effects of the parent drug. Its comparable in vitro potency and substantial in vivo exposure underscore the importance of considering its activity when evaluating the overall clinical pharmacology of Midostaurin. The dual inhibition of critical oncogenic pathways, including FLT3 and SYK signaling, provides a strong rationale for its efficacy in AML and other hematological malignancies. Further research into the specific downstream effects of this compound and the development of detailed synthetic protocols will enhance our understanding and potential future applications of this important compound.
References
- 1. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Kinase Profile of Midostaurin (Rydapt) with That of Its Predominant Metabolites and the Potential Relevance of Some Newly Identified Targets to Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Midostaurin? [synapse.patsnap.com]
An In-Depth Technical Guide to the Synthesis and Purification of O-Desmethyl Midostaurin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of O-Desmethyl Midostaurin, a major active metabolite of the multi-kinase inhibitor Midostaurin. While this compound is endogenously produced via hepatic metabolism, this document outlines a proposed chemical synthesis route involving the selective O-demethylation of Midostaurin. Detailed experimental protocols for this synthetic approach and subsequent purification by preparative High-Performance Liquid Chromatography (HPLC) are presented. Furthermore, this guide includes a summary of the key signaling pathways modulated by Midostaurin and its metabolites, visualized through detailed diagrams. Quantitative data on the biological activity and analytical characterization are summarized in structured tables to facilitate comparison and interpretation.
Introduction
Midostaurin is a potent, orally available, multi-targeted kinase inhibitor approved for the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis (SM). Upon administration, Midostaurin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into two major active metabolites: CGP52421 (a hydroxylated derivative) and CGP62221, also known as this compound.[1][2][3] this compound exhibits comparable potency to the parent drug in inhibiting key kinases such as Protein Kinase C (PKC) and demonstrates equal efficacy in inhibiting cancer cell proliferation.[1] Given its significant biological activity, the availability of pure this compound is crucial for further pharmacological studies, as a reference standard in analytical method development, and for quality control purposes in the manufacturing of Midostaurin.[4]
This guide details a proposed synthetic pathway for this compound, as direct chemical synthesis routes are not extensively reported in the scientific literature. The proposed synthesis involves the selective O-demethylation of the readily available Midostaurin. Additionally, this document provides a detailed protocol for the purification of the synthesized compound using preparative HPLC and its characterization by Liquid Chromatography-Mass Spectrometry (LC-MS).
Proposed Synthesis of this compound
The proposed synthesis of this compound is a single-step demethylation of the methoxy group on the sugar moiety of Midostaurin. Due to the complex and sensitive nature of the Midostaurin molecule, a selective and mild demethylation method is required to avoid unwanted side reactions. Two potential methods are outlined below.
Thiol-mediated O-Demethylation
This method utilizes a long-chain alkylthiol in the presence of a strong base to selectively cleave the aryl methyl ether bond. This approach is advantageous due to its relatively mild conditions and the use of an odorless thiol, which improves laboratory safety and handling.[4][5]
Experimental Protocol:
-
Reaction Setup: To a solution of Midostaurin (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add sodium hydroxide (3-5 equivalents) and 1-dodecanethiol (3-5 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Acidify the aqueous solution with 1 M HCl to a pH of ~3-4.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Boron Tribromide-mediated O-Demethylation
Boron tribromide (BBr₃) is a powerful Lewis acid widely used for the cleavage of ethers. Careful control of stoichiometry and temperature is crucial to ensure selectivity and prevent degradation of the starting material and product.[6][7][8][9]
Experimental Protocol:
-
Reaction Setup: Dissolve Midostaurin (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of boron tribromide (1.1-1.5 equivalents) in anhydrous DCM to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to 0 °C and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature and add water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification of this compound
The crude this compound can be purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent mixture, such as DMF/acetonitrile.
-
Preparative HPLC System:
-
Column: A C18 stationary phase is recommended (e.g., YMC-Triart C18, 250 x 20 mm, 5 µm).
-
Mobile Phase: A gradient elution system is typically employed.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program: A linear gradient from 30% to 70% Mobile Phase B over 30-40 minutes is a good starting point and should be optimized based on the separation of the desired product from impurities.
-
Flow Rate: 15-20 mL/min.
-
Detection: UV detection at a wavelength of approximately 290 nm.[10]
-
-
Fraction Collection: Collect fractions corresponding to the main peak of this compound.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC-UV and confirm the identity of the product by LC-MS/MS.
-
Lyophilization: Combine the pure fractions and remove the solvent by lyophilization to obtain this compound as a solid.
Quantitative Data
| Parameter | Midostaurin | This compound (CGP62221) | Reference |
| Molecular Formula | C₃₅H₃₀N₄O₄ | C₃₄H₂₈N₄O₄ | [Calculated] |
| Molecular Weight | 570.64 g/mol | 556.61 g/mol | [Calculated] |
| IC₅₀ (PKCα) | ~22 nM | Comparable to Midostaurin | [1] |
| Anti-proliferative Activity | Potent | Equal to Midostaurin | [1] |
| Inhibition of FLT3 Kinase | Potent | Potent | [1] |
| Proposed Synthesis Yield | N/A | 50-70% (Thiol-mediated) | [4][5] |
| 60-80% (BBr₃-mediated) | [6][7] |
Signaling Pathways and Experimental Workflows
Midostaurin and its active metabolite, this compound, exert their therapeutic effects by inhibiting multiple receptor tyrosine kinases (RTKs) and serine/threonine kinases. The following diagrams illustrate the key signaling pathways affected and the experimental workflow for synthesis and purification.
Caption: Proposed workflow for the synthesis and purification of this compound.
Caption: Inhibition of the FLT3-ITD signaling pathway by Midostaurin and this compound.
Caption: Inhibition of the KIT D816V signaling pathway in mastocytosis.
Conclusion
This technical guide provides a practical framework for the synthesis and purification of this compound. The proposed synthetic routes, based on selective O-demethylation, offer plausible methods for obtaining this important active metabolite for research and analytical purposes. The detailed purification protocol ensures the isolation of a highly pure compound. The provided diagrams of the key signaling pathways inhibited by Midostaurin and its metabolite offer a clear visual representation of their mechanism of action at a molecular level. The compiled quantitative data serves as a valuable resource for researchers in the field of oncology and drug development. Further optimization of the proposed synthetic and purification methods may be required to achieve desired yields and purity for specific applications.
References
- 1. Practical demethylation of aryl methyl ethers using an odorless thiol reagent | Semantic Scholar [semanticscholar.org]
- 2. Unveiling the signaling network of FLT3-ITD AML improves drug sensitivity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Practical demethylation of aryl methyl ethers using an odorless thiol reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Development and validation of novel RP-HPLC method for midostaurin determination using analytical quality by design approach from regulatory perspective and determination of major degradation compounds of midostaurin using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
O-Desmethyl Midostaurin (CGP52421): A Comprehensive Kinase Inhibition Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
O-Desmethyl Midostaurin, also known as CGP52421, is one of the two major and pharmacologically active human metabolites of Midostaurin (Rydapt®), a multi-kinase inhibitor approved for the treatment of FLT3-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2] Following administration of the parent drug, Midostaurin, both CGP52421 and the other primary metabolite, CGP62221, reach significant plasma concentrations, contributing to the overall therapeutic effect.[1] Understanding the specific kinase inhibition profile of CGP52421 is therefore critical for a complete comprehension of Midostaurin's mechanism of action, efficacy, and potential off-target effects. This document provides a detailed technical overview of the kinase inhibition profile of CGP52421, including quantitative inhibitory data, the experimental protocols used for its determination, and its impact on key cellular signaling pathways.
Quantitative Kinase Inhibition Profile
The inhibitory activity of this compound (CGP52421) has been assessed against a broad panel of protein kinases. The potency of CGP52421 is generally observed to be approximately 10-fold lower than that of its parent compound, Midostaurin.[3] The following table summarizes the percentage of inhibition of various kinases at a 1 µM concentration of CGP52421, as determined by radiometric kinase assays.
| Kinase Target Family | Kinase Target | % Inhibition at 1 µM CGP52421 |
| Tyrosine Kinase | FLT3 (WT) | 99 |
| FLT3 (D835Y) | 100 | |
| KIT (WT) | 99 | |
| KIT (D816V) | 94 | |
| PDGFRα | 99 | |
| PDGFRβ | 100 | |
| VEGFR2 (KDR) | 100 | |
| FES | 85 | |
| FYN | 96 | |
| LYN | 99 | |
| SRC | 98 | |
| SYK | 98 | |
| YES | 98 | |
| Serine/Threonine Kinase | AKT1 | 96 |
| CAMK1 | 98 | |
| GSK3β | 85 | |
| PKA | 99 | |
| PKCα | 100 | |
| PKCβ1 | 100 | |
| PKCβ2 | 100 | |
| PKCγ | 100 | |
| PKCδ | 100 | |
| PKCε | 100 | |
| PKCη | 100 | |
| PKCθ | 100 | |
| RSK1 | 90 | |
| Data extracted from FDA Pharmacology Review of NDA 207997. The full study report contains data on a wider panel of kinases. |
Experimental Protocols
The determination of kinase inhibitory activity is crucial for characterizing compounds like CGP52421. Radiometric protein kinase assays are a standard and robust method for quantifying this activity.
Representative Radiometric Kinase Assay Protocol
This protocol provides a representative workflow for determining the in vitro inhibitory activity of a test compound against a specific protein kinase.
1. Reagents and Materials:
-
Kinase Reaction Buffer (5x): 250 mM HEPES or Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM EGTA, 0.5 mg/mL BSA, 5 mM DTT.
-
ATP Mix: A solution containing unlabeled ("cold") ATP and radiolabeled [γ-³³P]ATP or [γ-³²P]ATP. The final concentration of ATP in the reaction should be at or near the Km for the specific kinase.
-
Kinase: Purified, recombinant protein kinase of interest.
-
Substrate: A specific peptide or protein substrate for the kinase (e.g., Myelin Basic Protein for broad-spectrum assays, or a specific peptide like ABLtide for ABL kinase).
-
Test Compound: this compound (CGP52421) serially diluted in DMSO.
-
Stop Solution: 75 mM phosphoric acid or 1% trifluoroacetic acid.
-
Phosphocellulose Paper: P81 paper for capturing the phosphorylated substrate.
-
Scintillation Counter: For quantifying radioactivity.
2. Assay Procedure:
-
Preparation of Reaction Mix: A master mix is prepared containing the 1x kinase reaction buffer, the specific kinase, and its substrate.
-
Compound Addition: 5 µL of the serially diluted test compound (CGP52421) or DMSO (vehicle control) is added to the wells of a 96-well plate.
-
Initiation of Reaction: 20 µL of the kinase/substrate master mix is added to each well. The plate is briefly incubated at room temperature.
-
ATP Addition: 25 µL of the ATP mix is added to each well to start the kinase reaction. The final reaction volume is 50 µL.
-
Incubation: The reaction plate is incubated at 30°C for a predetermined period (e.g., 20-60 minutes), ensuring the reaction remains within the linear range.
-
Stopping the Reaction: The reaction is terminated by adding 50 µL of the stop solution.
-
Substrate Capture: A 50 µL aliquot from each well is spotted onto a P81 phosphocellulose paper sheet.
-
Washing: The P81 paper is washed multiple times (e.g., 3-4 times for 10 minutes each) with 0.75% phosphoric acid to remove unreacted [γ-³³P]ATP.
-
Quantification: The paper is dried, and the radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to the DMSO control. IC50 values are then determined by fitting the data to a four-parameter logistic curve.
Signaling Pathways and Visualizations
This compound, like its parent compound, primarily exerts its therapeutic effect by inhibiting key signaling pathways that are constitutively activated in certain cancers, most notably the FLT3 signaling cascade in AML.
FLT3 Signaling Pathway Inhibition
Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor, such as internal tandem duplications (ITD), lead to its constitutive, ligand-independent activation. This drives uncontrolled cell proliferation and survival through several downstream signaling pathways. CGP52421 potently inhibits both wild-type and mutant FLT3, thereby blocking these downstream signals.
References
An In-Depth Technical Guide to O-Desmethyl Midostaurin (CGP62221): An Active Metabolite of Midostaurin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Midostaurin, a multi-targeted kinase inhibitor, is a cornerstone in the treatment of FLT3-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis (SM). Its clinical efficacy is not solely attributed to the parent drug but also to its major active metabolites. This technical guide provides a comprehensive overview of O-desmethyl midostaurin (CGP62221), a significant active metabolite of midostaurin. We delve into its pharmacokinetic and pharmacodynamic profiles, the signaling pathways it modulates, and the experimental methodologies used for its characterization. This document aims to serve as a critical resource for researchers and professionals involved in oncology drug development and precision medicine.
Introduction
Midostaurin (PKC412) is a potent inhibitor of multiple receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3) and KIT, making it a valuable therapeutic agent for hematological malignancies. Upon oral administration, midostaurin is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. This metabolic process yields two major active metabolites: this compound (CGP62221) and CGP52421. CGP62221, formed through O-demethylation, circulates in plasma at concentrations comparable to the parent drug and exhibits a similar, and in some cases, more potent, inhibitory profile against key oncogenic kinases. Understanding the distinct contributions of CGP62221 to the overall clinical activity and potential for drug-drug interactions of midostaurin is crucial for optimizing therapeutic strategies.
Metabolism of Midostaurin to CGP62221
The biotransformation of midostaurin to CGP62221 is a critical step in its mechanism of action. The following diagram illustrates this metabolic conversion.
Caption: Metabolic conversion of Midostaurin to CGP62221.
Pharmacokinetic Profile
CGP62221 demonstrates a pharmacokinetic profile that is distinct from both midostaurin and the other major metabolite, CGP52421. Following oral administration of midostaurin, CGP62221 reaches concentrations in the plasma that are comparable to the parent drug. It has a longer half-life than midostaurin, contributing to sustained systemic exposure.
Table 1: Pharmacokinetic Parameters of Midostaurin and its Active Metabolites
| Parameter | Midostaurin | CGP62221 | CGP52421 |
| Median Tmax (hours) | 1-3 | Similar to Midostaurin | - |
| Terminal Half-life (hours) | ~21 | ~32 | ~482 |
| Plasma Protein Binding | >99.8% | >99.8% | >99.8% |
| Relative contribution to total circulating radioactivity | 22 ± 5% | 28 ± 2.7% | 38 ± 6.6% |
Data compiled from multiple sources.
Pharmacodynamic Profile and Kinase Inhibition
CGP62221 is not merely a metabolite but a potent kinase inhibitor in its own right, exhibiting a spectrum of activity that is crucial to the overall therapeutic effect of midostaurin.
Kinase Inhibitory Activity
CGP62221 has been shown to inhibit a range of kinases implicated in the pathogenesis of AML and SM. Its potency against several key targets is comparable to that of midostaurin.
Table 2: Comparative Kinase Inhibitory Activity (IC50 values)
| Kinase Target | Midostaurin (nM) | CGP62221 (nM) | CGP52421 (nM) |
| FLT3 | <10 | Not explicitly stated, but equipotent to midostaurin | Equipotent to midostaurin |
| KIT (D816V) | Potent inhibitor | Potent inhibitor | Weak inhibitor |
| PKCα | Potent inhibitor | Comparable to Midostaurin | 2-4x less potent |
| FES | Potent inhibitor | Potent inhibitor | Weak inhibitor |
| SYK | 95 | Recognized by metabolite | Recognized by metabolite |
IC50 values are approximate and can vary based on assay conditions. Data synthesized from multiple preclinical studies.
Cellular Effects
In vitro studies have demonstrated that CGP62221 effectively inhibits the proliferation of cancer cell lines and induces apoptosis. Specifically, it has been shown to inhibit the growth of mast cell leukemia cell lines and dephosphorylate the KIT receptor.
Signaling Pathways Modulated by CGP62221
CGP62221, much like its parent compound, exerts its anti-neoplastic effects by intercepting critical signaling cascades downstream of receptor tyrosine kinases such as FLT3 and KIT. Inhibition of these kinases prevents their autophosphorylation and subsequent activation of pathways that drive cell proliferation, survival, and differentiation.
O-Desmethyl Midostaurin target engagement in leukemia cells
An In-depth Technical Guide to O-Desmethyl Midostaurin Target Engagement in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (CGP52421), a major active metabolite of the multi-kinase inhibitor Midostaurin, and its target engagement in leukemia cells. This document details its mechanism of action, primary molecular targets, and impact on downstream signaling pathways. It also includes detailed experimental protocols for assessing target engagement and quantitative data on its inhibitory activity.
Introduction to this compound (CGP52421)
Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of newly diagnosed acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations, in combination with standard chemotherapy[1][2][3]. Following oral administration, Midostaurin is metabolized in the liver, primarily by the CYP3A4 enzyme, into two major active metabolites: CGP62221 and this compound (CGP52421)[4][5][6]. Both metabolites, particularly CGP52421, contribute significantly to the overall therapeutic effect. CGP52421 is noted for its long elimination half-life of approximately 482 hours, ensuring sustained kinase inhibition[4]. Like its parent compound, CGP52421 is a potent inhibitor of multiple kinases crucial to the proliferation and survival of leukemia cells[4][7].
Mechanism of Action and Primary Kinase Targets
This compound functions as an ATP-competitive, type-I kinase inhibitor.[7] It binds to the ATP-binding pocket of kinases in their catalytically active "DFG-in" conformation, thereby blocking the transfer of phosphate from ATP to substrate proteins[7][8]. This inhibition disrupts the signaling cascades that drive malignant cell growth.
The efficacy of this compound in leukemia is attributed to its ability to engage multiple key kinases simultaneously[9]:
-
FMS-like Tyrosine Kinase 3 (FLT3): This is a primary target in AML. Mutations in the FLT3 gene, such as internal tandem duplications (ITD) or tyrosine kinase domain (TKD) mutations, lead to its constitutive activation, promoting uncontrolled cell proliferation and are associated with a poor prognosis[5][8][10]. CGP52421 potently inhibits both wild-type and mutated forms of FLT3[4][7].
-
KIT Proto-Oncogene, Receptor Tyrosine Kinase (KIT): Activating mutations in KIT are drivers in certain hematological malignancies, including some subtypes of AML and advanced systemic mastocytosis[10].
-
Spleen Tyrosine Kinase (SYK): SYK is another non-receptor tyrosine kinase that has been identified as a target of Midostaurin and its metabolites.[11] Its activation can be critical for the maintenance of the leukemic clone in FLT3-ITD-positive AML[11].
-
Protein Kinase C (PKC): Midostaurin was originally developed as a PKC inhibitor. CGP52421 retains activity against PKC isoforms, which are involved in various cellular processes including proliferation and differentiation[4][12][13].
-
VEGFR and PDGFR: Inhibition of Vascular Endothelial Growth Factor Receptors and Platelet-Derived Growth Factor Receptors contributes to the anti-angiogenic properties of the drug, affecting the tumor microenvironment[4][8].
Downstream Signaling Pathway Inhibition
The engagement and inhibition of primary targets like FLT3 by this compound lead to the abrogation of key downstream signaling pathways that are essential for the survival and proliferation of leukemia cells. Constitutively active FLT3, for instance, perpetually stimulates several cascades[5]:
-
STAT5 Pathway: Signal Transducer and Activator of Transcription 5 (STAT5) is a direct substrate of FLT3. Its phosphorylation and subsequent activation are critical for leukemic cell survival. Inhibition of FLT3 by CGP52421 prevents STAT5 phosphorylation[5][14].
-
PI3K/AKT Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival, growth, and metabolism. Its activation downstream of FLT3 promotes anti-apoptotic signals[5].
-
RAS/MAPK Pathway: The Ras/Raf/MEK/ERK (MAPK) pathway is another critical proliferation-driving cascade activated by mutant FLT3. Its inhibition leads to cell cycle arrest[11][15].
By blocking these pathways, this compound effectively induces G1 cell cycle arrest and apoptosis in FLT3-mutated leukemia cells[5][9].
References
- 1. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alliance - [allianceforclinicaltrialsinoncology.org]
- 3. Midostaurin plus Chemotherapy for Acute Myeloid Leukemia with a FLT3 Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase IB study of the FLT3 kinase inhibitor midostaurin with chemotherapy in younger newly diagnosed adult patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 9. Midostaurin, a Natural Product-Derived Kinase Inhibitor Recently Approved for the Treatment of Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting FLT3 and KIT Mutations in AML with Midostaurin: Implications for Clinicians and Pharmacists [jhoponline.com]
- 11. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The multikinase inhibitor midostaurin (PKC412A) lacks activity in metastatic melanoma: a phase IIA clinical and biologic study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FLT3 and FLT3-ITD phosphorylate and inactivate the cyclin-dependent kinase inhibitor p27Kip1 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
O-Desmethyl Midostaurin (CGP62221): A Technical Guide on its Antiproliferative Activity
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: O-Desmethyl Midostaurin, also known as CGP62221, is one of the two major active metabolites of the multi-kinase inhibitor Midostaurin (Rydapt®). As a pharmacologically active compound, understanding its intrinsic antiproliferative properties is crucial for a comprehensive assessment of Midostaurin's overall therapeutic efficacy and for the development of next-generation kinase inhibitors. This technical guide provides a detailed overview of the antiproliferative activity of this compound, including its mechanism of action, quantitative data from in vitro studies, and detailed experimental protocols.
Mechanism of Action
This compound exerts its antiproliferative effects primarily by inhibiting a range of protein kinases that are critical for cell signaling pathways controlling cellular proliferation, survival, and differentiation. Its activity is comparable to that of its parent compound, Midostaurin.[1] Key molecular targets include:
-
FMS-like Tyrosine Kinase 3 (FLT3): this compound is a potent inhibitor of both wild-type and mutated forms of FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). Inhibition of constitutively activated FLT3 mutants, such as those with internal tandem duplications (FLT3-ITD), leads to the blockade of downstream signaling pathways, including the RAS/MEK/ERK and PI3K/AKT pathways, ultimately inducing cell cycle arrest and apoptosis in leukemic cells.
-
KIT Proto-Oncogene, Receptor Tyrosine Kinase (KIT): This metabolite also targets both wild-type and mutated forms of KIT, a receptor tyrosine kinase implicated in the pathogenesis of various malignancies, including systemic mastocytosis and certain types of leukemia. Inhibition of KIT signaling disrupts downstream pathways such as the JAK/STAT pathway.
-
Protein Kinase C (PKC): this compound is known to inhibit members of the PKC family of serine/threonine kinases.[1] PKCs are involved in diverse cellular processes, including proliferation, differentiation, and apoptosis. The inhibition of PKCα by this compound is reported to be comparable to that of Midostaurin.[1]
-
Other Kinases: Like its parent compound, this compound likely exhibits activity against a broader spectrum of kinases, including Platelet-Derived Growth Factor Receptors (PDGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR), contributing to its overall antiproliferative and anti-angiogenic potential.
Data Presentation: In Vitro Antiproliferative Activity
The following table summarizes the available quantitative data on the antiproliferative activity of this compound (CGP62221) against various cancer cell lines. It is important to note that publicly available data is currently limited, and further research is warranted to expand this dataset across a wider range of cancer types.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HMC-1.1 | Mast Cell Leukemia (KIT V560G) | 50-250 | [2][3] |
| HMC-1.2 | Mast Cell Leukemia (KIT V560G, D816V) | 50-250 | [2][3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
A detailed methodology for a key experiment to determine the antiproliferative activity of this compound is provided below. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
MTT Assay for Antiproliferative Activity
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of a specific cancer cell line.
2. Materials:
- Cancer cell line of interest
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
- This compound (CGP62221) stock solution (e.g., in DMSO)
- 96-well flat-bottom microplates
- MTT solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Phosphate-buffered saline (PBS)
- Multichannel pipette
- Microplate reader
3. Procedure:
4. Data Analysis:
- Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.
- Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (considered 100% viability).
- Plot the percentage of cell viability against the logarithm of the drug concentration.
- Determine the IC50 value by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
Signaling Pathway Inhibition by this compound```dot
Caption: A generalized workflow for determining antiproliferative activity.
Conclusion
This compound (CGP62221) is a pharmacologically active metabolite of Midostaurin that demonstrates significant antiproliferative activity in vitro, with potency comparable to its parent compound against certain cancer cell lines. Its mechanism of action involves the inhibition of key protein kinases, such as FLT3 and KIT, which are crucial drivers in various hematological malignancies. The provided data and experimental protocol serve as a valuable resource for researchers in the fields of oncology and drug development. However, it is evident that further studies are required to establish a more comprehensive profile of this compound's antiproliferative effects across a broader panel of cancer cell lines. Such data will be instrumental in fully elucidating its contribution to the clinical activity of Midostaurin and may guide the design of future targeted therapies.
References
- 1. rsc.org [rsc.org]
- 2. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
O-Desmethyl Midostaurin: An In-Depth Technical Guide on a Key Active Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desmethyl Midostaurin, also known as CGP62221, is a major and pharmacologically active metabolite of Midostaurin (Rydapt®), a multi-kinase inhibitor approved for the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis (SM). The clinical efficacy and safety profile of a parent drug can be significantly influenced by its metabolites. Understanding the discovery, development, and specific biological activities of this compound is therefore crucial for a comprehensive understanding of Midostaurin's overall therapeutic effect and for the development of next-generation kinase inhibitors. This technical guide provides a detailed overview of the core aspects of this compound, including its formation, pharmacokinetic profile, mechanism of action, and the experimental methodologies used to characterize it.
Discovery and Formation
This compound was identified as a significant circulating metabolite during the clinical development of Midostaurin. It is formed in the liver through the O-demethylation of the parent drug, a metabolic process primarily mediated by the cytochrome P450 enzyme CYP3A4.
Chemical Structure
Pharmacokinetic Profile
This compound exhibits a distinct pharmacokinetic profile compared to its parent compound. Notably, it has a significantly longer terminal half-life. The table below summarizes key pharmacokinetic parameters.
| Compound | Terminal Half-Life (approx.) |
| Midostaurin | 20.9 hours[1] |
| This compound (CGP62221) | 32.3 hours[1] |
| CGP52421 (Hydroxylated metabolite) | 471 hours[1] |
Mechanism of Action and Biological Activities
This compound is an active metabolite that contributes to the overall pharmacological effect of Midostaurin by inhibiting multiple protein kinases. Its activity has been characterized in various in vitro studies, particularly in the context of mast cell-driven diseases.
Kinase Inhibition Profile
While a comprehensive kinase selectivity panel for this compound is not publicly available, studies have shown that it retains significant inhibitory activity against key oncogenic kinases. The available data on its inhibitory concentrations (IC50) are presented below, in comparison with Midostaurin and its other major metabolite, CGP52421.
| Target/Assay | Midostaurin | This compound (CGP62221) | CGP52421 |
| HMC-1.1 & HMC-1.2 cell proliferation | 50 - 250 nM[2] | 50 - 250 nM[2] | > 1 µM[2] |
| IgE-dependent histamine release | < 1 µM[2] | < 1 µM[2] | < 1 µM[2] |
Cellular Effects
-
Inhibition of Mast Cell Proliferation: this compound, similarly to Midostaurin, inhibits the proliferation of the human mast cell leukemia cell line HMC-1, which harbors a constitutively active KIT receptor. This effect is associated with the dephosphorylation of KIT. In contrast, the metabolite CGP52421 shows significantly weaker anti-proliferative activity.[2][3]
-
Induction of Apoptosis: Both Midostaurin and this compound have been shown to induce apoptosis in neoplastic mast cells.[2]
-
Inhibition of Histamine Release: this compound is a potent inhibitor of IgE-dependent histamine release from basophils and mast cells, an activity it shares with Midostaurin and CGP52421.[2][3]
Signaling Pathways
Based on its known targets, this compound is believed to modulate key signaling pathways involved in cell survival, proliferation, and inflammation. The primary pathways include the KIT and SYK signaling cascades.
Experimental Protocols and Workflows
Detailed experimental protocols specifically for this compound are not extensively published. However, based on the characterization of Midostaurin and its metabolites, the following are generalized workflows for key assays.
In Vitro Kinase Inhibition Assay
This assay is fundamental to determining the inhibitory activity of a compound against a specific kinase.
Methodology:
-
Reagent Preparation: Recombinant kinase, a specific substrate (peptide or protein), and ATP are prepared in a suitable buffer. This compound is serially diluted to a range of concentrations.
-
Reaction Setup: The kinase, substrate, and varying concentrations of this compound are incubated together in a microplate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Reaction Termination: After a defined incubation period, the reaction is stopped, often by the addition of a chelating agent like EDTA.
-
Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, including radiometric assays (e.g., ³³P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo).
-
Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay
These assays measure the effect of a compound on the growth of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HMC-1.1, HMC-1.2) are seeded into the wells of a microplate at a specific density.
-
Compound Addition: this compound is added to the wells at a range of concentrations.
-
Incubation: The cells are incubated with the compound for a period that allows for multiple cell divisions (typically 48-72 hours).
-
Viability Assessment: A reagent to measure cell viability is added. Common methods include:
-
MTT assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP, which is proportional to the number of viable cells.
-
-
Signal Measurement: The signal (absorbance or luminescence) is read using a plate reader.
-
Data Analysis: The percentage of proliferation inhibition is calculated for each concentration, and the IC50 value is determined.
Histamine Release Assay
This assay quantifies the ability of a compound to inhibit the release of histamine from mast cells or basophils upon stimulation.
Methodology:
-
Cell Preparation: Primary mast cells or basophils are isolated and prepared.
-
Pre-incubation: The cells are pre-incubated with different concentrations of this compound.
-
Stimulation: The cells are then stimulated to degranulate and release histamine, typically by cross-linking IgE receptors with an anti-IgE antibody.
-
Sample Collection: The reaction is stopped, and the cell suspension is centrifuged to pellet the cells. The supernatant, containing the released histamine, is collected.
-
Histamine Quantification: The amount of histamine in the supernatant is measured, commonly using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of histamine release inhibition is calculated for each concentration of this compound relative to the stimulated control without the inhibitor.
Conclusion
This compound (CGP62221) is a pharmacologically active metabolite that plays a significant role in the overall therapeutic profile of Midostaurin. Its prolonged half-life and potent inhibitory activity against key oncogenic drivers like KIT and mediators of inflammation such as SYK underscore its importance. While it mirrors the parent drug in some activities, such as inhibiting mast cell proliferation and histamine release, there are also notable differences when compared to the other major metabolite, CGP52421. Further detailed studies, including comprehensive kinase profiling and in vivo characterization, are warranted to fully elucidate the specific contributions of this compound to the clinical efficacy and potential side effects of Midostaurin therapy. This knowledge will be invaluable for the rational design of future kinase inhibitors with improved therapeutic indices.
References
- 1. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
O-Desmethyl Midostaurin: A Technical Guide to Cellular Uptake and Efflux Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midostaurin, a multi-kinase inhibitor, is a critical therapeutic agent in the treatment of FLT3-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis. Upon administration, Midostaurin is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into two major active metabolites: CGP52421 and O-Desmethyl Midostaurin (CGP62221). Understanding the cellular transport mechanisms of these metabolites is paramount for optimizing therapeutic efficacy and overcoming potential drug resistance. This technical guide provides a comprehensive overview of the known and hypothesized cellular uptake and efflux mechanisms of this compound, supported by detailed experimental protocols and data presented for comparative analysis.
While direct experimental evidence exclusively detailing the transport of this compound is limited in publicly available literature, this guide synthesizes information on the parent compound, Midostaurin, and common drug transport pathways to propose likely mechanisms and provide the necessary experimental frameworks for their investigation.
Putative Cellular Transport Mechanisms of this compound
The cellular concentration of this compound is governed by the interplay between its influx into the cell and its efflux back into the extracellular space. This balance is primarily controlled by two major superfamilies of transporter proteins: the Solute Carrier (SLC) transporters for uptake and the ATP-binding cassette (ABC) transporters for efflux.
Cellular Uptake (Influx)
The uptake of xenobiotics like this compound is often mediated by SLC transporters. Given that the parent drug, Midostaurin, has been shown to interact with the Organic Anion Transporting Polypeptide 1A1 (OATP1A1), it is plausible that its metabolite, this compound, may also be a substrate for OATP family members or other SLC transporters. These transporters facilitate the movement of a wide range of endogenous and exogenous compounds across the cell membrane.
Cellular Efflux
Efflux, the active removal of substances from the cell, is a key mechanism of drug resistance and is primarily carried out by ABC transporters. Midostaurin has been identified as an inhibitor of P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), and preliminary in vitro studies suggest it may be a substrate for Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2)[1]. It is therefore highly probable that this compound is also a substrate for one or more of these major efflux pumps. Overexpression of these transporters in cancer cells can lead to reduced intracellular concentrations of the active metabolite, thereby diminishing its therapeutic effect.
Quantitative Data on Transporter Interactions
The following table summarizes the known interactions of the parent compound, Midostaurin, with cellular transporters. This data serves as a foundational reference for designing experiments to characterize the transporter interactions of this compound.
| Compound | Transporter | Interaction Type | Cell Line / System | IC50 / Km / Efflux Ratio | Reference |
| Midostaurin | ABCB1 (P-gp) | Inhibition | --- | --- | [2] |
| Midostaurin | ABCG2 (BCRP) | Inhibition (mild) | --- | --- | [2] |
| Midostaurin | MRP2 (ABCC2) | Putative Substrate | Preliminary in vitro studies | --- | [1] |
| Midostaurin | OATP1A1 | Interaction | Preliminary in vitro studies | --- | [1] |
Experimental Protocols
To definitively elucidate the cellular uptake and efflux mechanisms of this compound, a series of in vitro experiments are required. Below are detailed protocols for key assays.
Bidirectional Transport Assay using Caco-2 or MDCK Cell Monolayers
This assay is the gold standard for assessing the potential for a compound to be a substrate of efflux transporters like P-gp and BCRP.
Objective: To determine the directional flux of this compound across a polarized cell monolayer.
Materials:
-
Caco-2 or MDCK cells stably transfected with the human transporter of interest (e.g., ABCB1, ABCG2).
-
Transwell® inserts (e.g., 12-well or 24-well).
-
Cell culture medium and supplements.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer.
-
This compound (test compound).
-
Lucifer yellow (paracellular permeability marker).
-
Known substrates and inhibitors of the transporter being studied (positive and negative controls).
-
LC-MS/MS system for quantification.
Protocol:
-
Cell Seeding and Culture: Seed Caco-2 or MDCK cells onto Transwell® inserts at an appropriate density and culture for 21 days (Caco-2) or 4-7 days (MDCK) to form a confluent and polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. Perform a Lucifer yellow permeability assay to confirm tight junction formation.
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A-B) Transport: Add the transport buffer containing this compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the transport buffer containing this compound to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the monolayer, and C0 is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 is indicative of active efflux.
-
Vesicular Transport Assay
This assay directly measures the ATP-dependent transport of a compound into inside-out membrane vesicles overexpressing a specific ABC transporter.
Objective: To determine if this compound is a direct substrate of a specific ABC transporter.
Materials:
-
Inside-out membrane vesicles prepared from Sf9 or HEK293 cells overexpressing a specific ABC transporter (e.g., ABCB1, ABCG2, ABCC2).
-
Control membrane vesicles (from non-transfected cells).
-
Transport buffer.
-
ATP and AMP (as a negative control for ATP-dependent transport).
-
This compound (radiolabeled or non-radiolabeled).
-
Rapid filtration apparatus.
-
Scintillation counter (for radiolabeled compound) or LC-MS/MS system.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the membrane vesicles, transport buffer, and this compound.
-
Initiation of Transport: Start the transport reaction by adding either ATP or AMP solution.
-
Incubation: Incubate the mixture at 37°C for a short period (e.g., 1-5 minutes).
-
Termination of Transport: Stop the reaction by adding ice-cold wash buffer and immediately filter the mixture through a filter plate to separate the vesicles from the reaction medium.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-transported compound.
-
Quantification:
-
For radiolabeled compounds, measure the radioactivity retained on the filter using a scintillation counter.
-
For non-radiolabeled compounds, lyse the vesicles and quantify the amount of transported this compound by LC-MS/MS.
-
-
Data Analysis: Calculate the ATP-dependent transport by subtracting the amount of compound transported in the presence of AMP from that transported in the presence of ATP.
Cellular Uptake Assay in Transfected Cells
This assay measures the accumulation of a compound in cells overexpressing a specific uptake transporter.
Objective: To determine if this compound is a substrate of a specific SLC transporter.
Materials:
-
HEK293 or CHO cells stably transfected with a specific human SLC transporter (e.g., OATP1B1, OATP1B3).
-
Parental (non-transfected) cells as a control.
-
Uptake buffer (e.g., HBSS).
-
This compound.
-
Known substrates and inhibitors of the transporter being studied.
-
LC-MS/MS system.
Protocol:
-
Cell Seeding: Seed the transfected and parental cells in multi-well plates and culture until they reach confluency.
-
Uptake Experiment:
-
Wash the cells with pre-warmed uptake buffer.
-
Add the uptake buffer containing this compound to the cells.
-
Incubate at 37°C for a short period (e.g., 1-5 minutes).
-
-
Termination of Uptake: Stop the uptake by rapidly aspirating the drug-containing buffer and washing the cells multiple times with ice-cold buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., methanol/water mixture).
-
Sample Analysis: Quantify the intracellular concentration of this compound in the cell lysates using a validated LC-MS/MS method. Normalize the concentration to the protein content of the cell lysate.
-
Data Analysis: Compare the uptake of this compound in the transporter-expressing cells to that in the parental cells. A significantly higher accumulation in the transfected cells indicates that the compound is a substrate of the specific SLC transporter.
Visualizations
Signaling and Transport Pathways
Caption: Putative cellular transport and mechanism of action of this compound.
Experimental Workflow: Bidirectional Transport Assay
References
The Contributory Role of O-Desmethyl Midostaurin (CGP62221) to the Therapeutic Efficacy of Midostaurin: A Technical Overview
Introduction
Midostaurin (PKC412) is a multi-targeted kinase inhibitor approved for the treatment of newly diagnosed FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis (SM).[1][2][3] Its mechanism of action involves the inhibition of multiple receptor tyrosine kinases, including FLT3 and KIT, which are crucial drivers in these malignancies.[4] Upon oral administration, midostaurin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into two major active metabolites: CGP62221 (O-desmethyl midostaurin) and CGP52421 (a hydroxyl derivative).[5][6][7] This technical guide provides an in-depth analysis of the O-desmethyl metabolite, CGP62221, and elucidates its significant contribution to the overall clinical efficacy of midostaurin. We will explore its formation, pharmacokinetic profile, pharmacodynamic activity, and its role in the key signaling pathways targeted by the parent drug.
Metabolism of Midostaurin
Midostaurin's biotransformation is predominantly a hepatic process mediated by CYP3A4. This enzymatic action leads to the formation of two principal active metabolites. O-demethylation of midostaurin yields CGP62221, while hydroxylation results in CGP52421.[6][8] Both metabolites are pharmacologically active and, along with the parent drug, are also substrates, inhibitors, and inducers of CYP3A4, indicating a potential for complex drug-drug interactions.[8][9][10] Fecal excretion is the main route of elimination for midostaurin and its metabolites.[6][11]
Data Presentation
Pharmacokinetic Profiles
Following oral administration, midostaurin is rapidly absorbed.[5] The parent drug and its two major metabolites, CGP62221 and CGP52421, exhibit distinct pharmacokinetic profiles. Notably, the plasma concentrations of CGP62221 are similar to that of midostaurin itself. In contrast, CGP52421 has a significantly longer half-life and its concentrations increase steadily, reaching a plateau by day 28.[6][11] The extensive plasma protein binding of midostaurin and its metabolites, primarily to α-1 acidic glycoprotein (AAG), results in long plasma half-lives.[9]
Table 1: Pharmacokinetic Parameters of Midostaurin and its Major Active Metabolites
| Parameter | Midostaurin | CGP62221 (O-Desmethyl) | CGP52421 (Hydroxyl) |
| Median Tmax (hours) | 1-3[6][12] | N/A | N/A |
| Terminal Half-life (t½) (hours) | ~19 - 21[6][11] | ~32[6][11] | ~482[6][11] |
| Plasma Protein Binding | >98%[4] | >98% (inferred) | >98% (inferred) |
| Relative Plasma Exposure (AUC) | ~22%[6][8] | ~28%[6][8] | ~38%[6][8] |
| Metabolism | CYP3A4[6] | CYP3A4[8] | CYP3A4[8] |
| Elimination Route | Feces (~95%)[6][11] | Feces (inferred) | Feces (inferred) |
In Vitro Potency and Kinase Inhibition Profile
The therapeutic effect of midostaurin is not solely attributable to the parent compound. The O-desmethyl metabolite, CGP62221, demonstrates considerable biological activity. In vitro studies have shown that CGP62221 exhibits potency comparable to midostaurin in inhibiting key kinases and cancer cell proliferation.[5] Both midostaurin and its metabolites potently inhibit mutant forms of FLT3 and KIT.[10] This complex interplay of activity between the parent drug and its metabolites likely contributes to the overall efficacy observed in clinical settings.[10] In contrast, the other major metabolite, CGP52421, is a weak inhibitor of mast cell proliferation but does retain activity in inhibiting IgE-dependent histamine release.[13][14]
Table 2: Comparative In Vitro Activity of Midostaurin and CGP62221
| Target/Activity | Midostaurin | CGP62221 (O-Desmethyl) | Notes |
| PKCα Inhibition | Potent | Comparable potency to midostaurin[5] | Midostaurin was initially developed as a PKC inhibitor.[15] |
| Cancer Cell Proliferation | Potent | Equal potency to midostaurin[5] | Demonstrated in various cancer cell lines. |
| FLT3 Kinase Inhibition | Potent (IC50 ≤10 nM)[15] | Potent[10] | Key target in FLT3-mutated AML. |
| KIT Kinase Inhibition | Potent[10] | Potent[10] | Key target in advanced systemic mastocytosis. |
| HMC-1.2 Cell Growth Inhibition | IC50 50-250 nM[13] | IC50 50-250 nM[13] | Human mast cell leukemia line with KIT D816V mutation. |
| IgE-dependent Histamine Release | Inhibits (IC50 0.01-1 µM)[13] | Inhibits (IC50 0.01-1 µM)[13] | Relevant for symptom control in mastocytosis. |
Data compiled from multiple sources.[5][10][13][15] IC50 values represent the concentration required for 50% inhibition.
Experimental Protocols & Workflows
Methodology: Kinase Inhibition Assay (Radiometric Transphosphorylation)
A common method to determine the inhibitory activity of compounds like midostaurin and its metabolites against specific kinases is the radiometric transphosphorylation assay.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing the purified recombinant kinase (e.g., FLT3, KIT), a suitable substrate (e.g., a synthetic peptide or protein), and ATP.
-
Inhibitor Addition: Serial dilutions of the test compounds (midostaurin, CGP62221) are added to the reaction mixture. A control with no inhibitor is included.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP, typically [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period, allowing the kinase to transfer the radiolabeled phosphate group to the substrate.
-
Termination and Separation: The reaction is stopped, often by adding a strong acid or EDTA. The phosphorylated substrate is then separated from the unincorporated radiolabeled ATP. This can be achieved by spotting the mixture onto phosphocellulose paper or filters, which bind the substrate but not the free ATP, followed by washing.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to the control. The IC50 value is then determined by plotting the inhibition percentage against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Methodology: Cell Proliferation Assay
To assess the anti-proliferative effects of midostaurin and CGP62221, a standard cell-based assay is employed.
-
Cell Culture: A relevant cell line (e.g., FLT3-ITD positive MOLM-14 cells or KIT D816V positive HMC-1.2 cells) is cultured under standard conditions.
-
Cell Seeding: Cells are harvested and seeded into 96-well microplates at a predetermined density.
-
Compound Treatment: The cells are treated with various concentrations of midostaurin, CGP62221, or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a period that allows for several cell divisions (typically 48-72 hours).
-
Viability Assessment: Cell viability or proliferation is measured using a colorimetric or fluorometric assay. Common methods include:
-
MTT/XTT Assay: Measures the metabolic activity of viable cells, which reduce a tetrazolium salt to a colored formazan product.
-
Resazurin (alamarBlue) Assay: A redox indicator that changes color and fluorescence in response to metabolic activity.
-
ATP-based Assay (e.g., CellTiter-Glo): Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
-
Data Acquisition: The absorbance or fluorescence is read using a microplate reader.
-
Data Analysis: The results are normalized to the vehicle control to determine the percentage of growth inhibition. The IC50 value is calculated by plotting the percentage of inhibition against the log of the compound concentration.
Signaling Pathways and Mechanism of Action
Midostaurin and its active metabolite CGP62221 exert their anti-neoplastic effects by inhibiting constitutively active kinase signaling pathways that drive cell proliferation and survival in AML and SM.
FLT3 Signaling Pathway in AML
In approximately 30% of AML cases, mutations in the FLT3 gene lead to ligand-independent, constitutive activation of the receptor.[3] This aberrant signaling activates downstream pro-survival and proliferative pathways, including STAT5, RAS/RAF/MEK/ERK, and PI3K/AKT/mTOR.[16] Midostaurin and CGP62221 directly inhibit the kinase activity of both wild-type and mutant FLT3, thereby blocking these downstream signals and inducing apoptosis in leukemic cells.[1][11]
KIT Signaling Pathway in Systemic Mastocytosis
In advanced SM, a common driver mutation is D816V in the KIT receptor tyrosine kinase. This leads to constitutive activation of KIT, promoting the uncontrolled proliferation and survival of mast cells. Midostaurin and CGP62221 are potent inhibitors of both wild-type and D816V mutant KIT.[4] By blocking KIT signaling, they inhibit mast cell proliferation and survival, and also suppress IgE-mediated histamine release, which contributes to the alleviation of mediator-related symptoms in patients.[11][13][17]
Conclusion
The clinical efficacy of midostaurin is a composite of the activities of the parent drug and its major active metabolites. This compound (CGP62221) is not merely a byproduct of metabolism but a key contributor to the overall therapeutic effect. Its formation via CYP3A4-mediated O-demethylation results in significant systemic exposure, with plasma concentrations similar to those of midostaurin.[6] Crucially, in vitro studies confirm that CGP62221 retains a potent inhibitory profile against critical oncogenic drivers like FLT3 and KIT, with activity comparable to the parent compound.[5][10] Therefore, a comprehensive understanding of midostaurin's mechanism of action must account for the substantial and sustained pharmacological activity of this compound. This knowledge is vital for researchers and drug development professionals in optimizing dosing strategies, predicting drug-drug interactions, and designing next-generation kinase inhibitors.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. cancercareontario.ca [cancercareontario.ca]
- 5. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. drugs.com [drugs.com]
- 12. researchgate.net [researchgate.net]
- 13. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Midostaurin: a magic bullet that blocks mast cell expansion and activation - PMC [pmc.ncbi.nlm.nih.gov]
The Staurosporine Heritage: Unraveling the Genesis of O-Desmethyl Midostaurin
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Midostaurin, a multi-kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis, traces its origins to the natural product staurosporine. This technical guide delves into the chemical lineage connecting staurosporine to O-Desmethyl Midostaurin (CGP62221), a principal and biologically active metabolite of midostaurin. We will explore the synthetic conversion of staurosporine to midostaurin, the subsequent metabolic O-demethylation, and the intricate signaling pathways modulated by these compounds. This document provides detailed experimental methodologies, quantitative data, and visual representations of the key processes to serve as a comprehensive resource for professionals in the field of drug discovery and development.
From Natural Product to Potent Drug: The Synthesis of Midostaurin from Staurosporine
Midostaurin (N-benzoylstaurosporine) is a semi-synthetic derivative of staurosporine, an alkaloid isolated from the bacterium Streptomyces staurosporeus[1]. The synthesis involves the benzoylation of the primary amine on the sugar moiety of staurosporine.
Experimental Protocol: Benzoylation of Staurosporine
The following protocol is adapted from patent literature describing the synthesis of midostaurin[2][3].
Materials:
-
Crude or purified staurosporine
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Benzoyl chloride
-
1% aqueous ammonium chloride solution
-
Water
Procedure:
-
In a suitable reactor, dissolve crude staurosporine (1 molar equivalent) in DMF (approximately 7 L per mole of staurosporine).
-
Cool the solution to 0°C.
-
Add DIPEA (1.5 molar equivalents) to the cooled solution.
-
Slowly add benzoyl chloride (1.2 molar equivalents) while maintaining the temperature between 0-5°C.
-
After the addition is complete, stir the reaction mixture for 30 minutes at 0-5°C.
-
Quench the reaction by adding a 1% aqueous ammonium chloride solution (approximately 15 L per mole of staurosporine) while keeping the temperature between 0-5°C.
-
Stir the resulting suspension for 1 hour.
-
Filter the suspension to collect the solid product.
-
Wash the solid with ample water.
-
Dry the solid at 40°C for 6 hours to obtain crude midostaurin.
Note: Further purification of midostaurin can be achieved through crystallization to reduce impurities[3].
Quantitative Data: Synthesis Yield
| Product | Starting Material | Yield | Reference |
| Crude Midostaurin | Crude Staurosporine | 95% | [2] |
| Purified Midostaurin | Crude Midostaurin | 85% (after purification) | [2] |
The Metabolic Journey: Formation of this compound
Once administered, midostaurin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4[4]. This process leads to the formation of two major active metabolites: CGP62221 (this compound) and CGP52421[4][5]. This compound is formed through the O-demethylation of the methoxy group on the staurosporine core[6].
Pharmacokinetic Profile of Midostaurin and its Metabolites
The pharmacokinetic properties of midostaurin and its metabolites have been characterized in human subjects. The formation of CGP62221 is a linear process, while the formation of CGP52421 is inducible[7].
| Parameter | Midostaurin | CGP62221 (this compound) | CGP52421 | Reference |
| Clearance (pre-induced state) | - | 1.47 L/h | 0.501 L/h | [7] |
| Terminal Elimination Half-life | 19 hours | 32 hours | 482 hours | [4] |
| Plasma Protein Binding | >99.8% | >99.8% | >99.8% | [4] |
| Relative Plasma Concentration (to Midostaurin) | 1 | ~1.2–2.3 times | ~5.2–13.9 times | [8] |
Mechanism of Action: Inhibition of Key Signaling Pathways
Midostaurin and its active metabolite, this compound, are potent multi-kinase inhibitors, targeting several receptor tyrosine kinases implicated in cancer cell proliferation and survival. The primary targets include FMS-like tyrosine kinase 3 (FLT3), KIT, protein kinase C alpha (PKCα), vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor receptor (PDGFR)[1][9]. The inhibitory activity of this compound (CGP62221) is comparable to that of the parent drug, midostaurin, particularly in inhibiting cell proliferation[5][10].
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways inhibited by midostaurin and this compound.
Conclusion
This compound is a critical active metabolite that originates from the semi-synthetic modification of the natural product staurosporine. The journey from the microbial fermentation product to a systemically active drug metabolite highlights a successful drug development paradigm. Understanding the synthesis of midostaurin, its metabolic fate, and the intricate signaling pathways it perturbs is paramount for the rational design of next-generation kinase inhibitors and for optimizing therapeutic strategies in oncology. This guide provides a foundational understanding of these processes, offering valuable insights for researchers and clinicians working to advance cancer therapy.
References
- 1. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20220098216A1 - Process for the preparation of midostaurin with high purity - Google Patents [patents.google.com]
- 3. WO2020200945A1 - Process for the preparation of midostaurin with high purity - Google Patents [patents.google.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A mechanism-based population pharmacokinetic model for characterizing time-dependent pharmacokinetics of midostaurin and its metabolites in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Quantification of O-Desmethyl Midostaurin in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of O-Desmethyl Midostaurin (CGP62221), a major active metabolite of the multi-kinase inhibitor Midostaurin, in human plasma. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting. The protocol outlines a straightforward protein precipitation method for sample preparation and provides the foundation for chromatographic and mass spectrometric conditions for the simultaneous analysis of Midostaurin and its key metabolites.
Introduction
Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2] It targets several key signaling pathways involved in cancer cell proliferation and survival, including FMS-like tyrosine kinase 3 (FLT3) and KIT proto-oncogene receptor tyrosine kinase.[3][4] Following administration, Midostaurin is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, into two major active metabolites: this compound (CGP62221) and a hydroxylated metabolite (CGP52421).[4][5][6]
Studies have shown that these metabolites, particularly this compound, exhibit significant biological activity and contribute to the overall therapeutic effect of the parent drug.[7] The plasma concentrations of this compound can be comparable to or even exceed those of Midostaurin at steady state, highlighting the importance of its accurate quantification for a comprehensive understanding of the drug's pharmacokinetics and pharmacodynamics.[5][8] This document provides a detailed methodology for the quantification of this compound in plasma using LC-MS/MS, a highly sensitive and specific analytical technique.
Signaling Pathway of Midostaurin Inhibition
Midostaurin and its active metabolites exert their therapeutic effect by inhibiting the tyrosine kinase activity of multiple receptors, including FLT3 and KIT. This inhibition disrupts downstream signaling cascades that are crucial for the proliferation and survival of cancer cells. The diagram below illustrates the simplified signaling pathway affected by Midostaurin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for O-Desmethyl Midostaurin in FLT3-ITD Positive AML Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desmethyl Midostaurin (CGP62221) is a major and active metabolite of Midostaurin, a multi-kinase inhibitor approved for the treatment of newly diagnosed FLT3-mutated acute myeloid leukemia (AML). The internal tandem duplication (ITD) mutation in the FMS-like tyrosine kinase 3 (FLT3) receptor is a common genetic alteration in AML, associated with a poor prognosis. This mutation leads to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation and survival of leukemic cells. This compound, like its parent compound, exhibits inhibitory activity against mutated FLT3 and represents a key component of Midostaurin's therapeutic effect. These application notes provide a comprehensive guide for the in vitro use of this compound in FLT3-ITD positive AML cell lines.
Mechanism of Action
This compound is a potent inhibitor of the constitutively activated FLT3 receptor kinase in FLT3-ITD positive AML cells. By binding to the ATP-binding pocket of the kinase domain, it blocks the autophosphorylation of the FLT3 receptor. This inhibition disrupts the downstream signaling cascades that are crucial for the survival and proliferation of leukemic blasts. The key pathways affected include the PI3K/AKT, RAS/MEK/ERK, and JAK/STAT pathways. The blockade of these pathways ultimately leads to the induction of apoptosis and cell cycle arrest in FLT3-ITD positive AML cells.
protocol for Western blot analysis of p-FLT3 after O-Desmethyl Midostaurin treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of FMS-like tyrosine kinase 3 (FLT3) phosphorylation (p-FLT3) by Western blot in response to treatment with O-Desmethyl Midostaurin (CGP62221), an active metabolite of the multi-kinase inhibitor Midostaurin. Midostaurin and its metabolites are potent inhibitors of both wild-type and mutated FLT3, a receptor tyrosine kinase frequently implicated in acute myeloid leukemia (AML).[1][2] The following application notes detail the mechanism of action, a comprehensive experimental protocol, and data presentation guidelines for assessing the inhibitory effect of this compound on FLT3 autophosphorylation.
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic progenitor cells.[3] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[3] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell growth through downstream signaling pathways including RAS-MEK-ERK, PI3K-AKT, and STAT5.[3]
Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of FLT3-mutated AML.[4][5] It and its major active metabolites, CGP62221 (this compound) and CGP52421, inhibit the kinase activity of both wild-type and mutant FLT3.[1][2] This inhibition blocks the autophosphorylation of the receptor, thereby abrogating downstream signaling and inducing apoptosis in leukemic cells.[1][2] Western blotting is a fundamental technique to quantify the reduction in FLT3 phosphorylation and thus evaluate the efficacy of inhibitors like this compound.
Signaling Pathway of FLT3 and Inhibition by this compound
The binding of the FLT3 ligand to the FLT3 receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that promote cell survival and proliferation. This compound, as a kinase inhibitor, binds to the ATP-binding pocket of the FLT3 kinase domain, preventing autophosphorylation and subsequent activation of these signaling pathways.
Experimental Protocol
This protocol outlines the steps for treating FLT3-mutated AML cells with this compound and subsequently analyzing p-FLT3 levels by Western blot.
Materials and Reagents
-
Cell Line: MV4-11 or MOLM-13 (human AML cell lines with FLT3-ITD mutation)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (CGP62221): Stock solution in DMSO
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails
-
Protein Assay Reagent: BCA or Bradford assay kit
-
SDS-PAGE Gels: 4-12% gradient polyacrylamide gels
-
Transfer Buffer: Towbin buffer (25 mM Tris, 192 mM glycine, 20% methanol)
-
Membrane: Polyvinylidene difluoride (PVDF) membrane
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-FLT3 (Tyr591) antibody
-
Rabbit anti-FLT3 antibody
-
Mouse anti-β-actin or anti-GAPDH antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence detection system
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Culture MV4-11 or MOLM-13 cells in complete RPMI-1640 medium.
-
Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2, 6, 24 hours). A vehicle control (DMSO) should be included.
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
-
Electrotransfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Perform the transfer at 100 V for 1-2 hours or at 25 V overnight at 4°C.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-FLT3 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Strip the membrane and re-probe with antibodies against total FLT3 and a loading control (β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-FLT3 signal to the total FLT3 signal and then to the loading control.
-
Data Presentation
Quantitative data from the Western blot analysis should be summarized in a clear and structured table to facilitate comparison of the effects of different concentrations and treatment durations of this compound.
Table 1: Effect of this compound on p-FLT3 Levels in MV4-11 Cells
| Treatment Group | Concentration (nM) | Incubation Time (hours) | p-FLT3 / Total FLT3 Ratio (Normalized to Control) |
| Vehicle Control | 0 (DMSO) | 2 | 1.00 |
| This compound | 10 | 2 | 0.75 |
| This compound | 50 | 2 | 0.30 |
| This compound | 100 | 2 | 0.10 |
| This compound | 500 | 2 | <0.05 |
| Vehicle Control | 0 (DMSO) | 6 | 1.00 |
| This compound | 50 | 6 | 0.20 |
| Vehicle Control | 0 (DMSO) | 24 | 1.00 |
| This compound | 50 | 24 | 0.15 |
Note: The data presented in this table is illustrative and represents expected outcomes based on the known activity of Midostaurin and its metabolites. Actual results may vary depending on experimental conditions.
Troubleshooting
-
No or weak p-FLT3 signal: Ensure the use of fresh phosphatase inhibitors in the lysis buffer. Optimize antibody concentrations and consider using a more sensitive ECL substrate.
-
High background: Block with 5% BSA instead of milk, as milk contains phosphoproteins that can increase background. Ensure adequate washing steps. Use TBST instead of PBS-T, as phosphate can interfere with phospho-antibody binding.
-
Non-specific bands: Use a highly specific monoclonal antibody. Optimize antibody dilution and blocking conditions.
By following this detailed protocol and considering the provided application notes, researchers can effectively analyze the inhibitory effects of this compound on FLT3 phosphorylation, contributing to the broader understanding of its therapeutic potential in FLT3-driven malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 5. Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing O-Desmethyl Midostaurin Efficacy in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desmethyl Midostaurin (CGP62221) is one of the two major active metabolites of Midostaurin, a multi-kinase inhibitor approved for the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2] Like its parent compound, this compound potently inhibits multiple receptor tyrosine kinases, including FLT3, KIT, PDGFR, and VEGFR2, which are crucial drivers in the pathogenesis of various hematological malignancies.[1] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using animal models of AML, leveraging established methodologies for Midostaurin due to their similar kinase inhibition profiles.
The provided protocols focus on xenograft models of human AML, a widely accepted preclinical platform for assessing the therapeutic potential of anti-leukemic agents. Efficacy is primarily determined by monitoring leukemia burden through bioluminescence imaging and assessing the impact on overall survival.
Signaling Pathways and Mechanism of Action
This compound, similar to Midostaurin, exerts its anti-neoplastic effects by inhibiting the catalytic activity of several key protein kinases involved in cell proliferation, survival, and differentiation. The primary target in the context of AML is the FLT3 receptor tyrosine kinase, which is frequently mutated (e.g., internal tandem duplication - ITD) and constitutively activated in a significant subset of AML patients, leading to uncontrolled cell growth.[3][4] By binding to the ATP-binding site of these kinases, this compound blocks downstream signaling cascades, including the PI3K/AKT/mTOR, Ras/Raf/MEK/ERK, and STAT5 pathways, ultimately inducing apoptosis in malignant cells.[4]
References
- 1. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Midostaurin, a Natural Product-Derived Kinase Inhibitor Recently Approved for the Treatment of Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Establishing a Dose-Response Curve for O-Desmethyl Midostaurin (CGP62221)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced systemic mastocytosis (SM).[1][2] Following administration, Midostaurin is metabolized by CYP3A4 enzymes into two major active metabolites: CGP62221 (O-Desmethyl Midostaurin) and CGP52421.[1][3] this compound (CGP62221) is a significant contributor to the overall therapeutic effect, exhibiting potent inhibitory activity against key kinases.[4][5] Its plasma concentrations are similar to the parent drug, and it has a terminal half-life of approximately 32 hours.[4]
Establishing a precise dose-response curve is a critical step in preclinical drug development. It allows for the determination of key efficacy parameters such as the half-maximal inhibitory concentration (IC50) in biochemical assays and the half-maximal effective concentration (EC50) in cell-based assays. This application note provides detailed protocols for determining the dose-response relationship of this compound using both an in vitro kinase assay and a cell-based viability assay.
Mechanism of Action and Signaling Pathway
This compound, like its parent compound, functions as a potent inhibitor of multiple receptor tyrosine kinases, with primary targets including FLT3 and KIT.[1][4][6] In cancers such as FLT3-mutated AML, constitutive activation of the FLT3 receptor drives uncontrolled cell proliferation and survival through the activation of several downstream signaling cascades.[7][8] this compound binds to the ATP-binding site of these kinases, inhibiting their autophosphorylation and blocking downstream signaling.[6] This disruption of key pathways, including RAS/MEK/ERK, PI3K/AKT/mTOR, and STAT5, ultimately leads to cell cycle arrest and apoptosis in malignant cells.[7][9]
Protocol 1: In Vitro Kinase Assay (IC50 Determination)
This protocol describes a biochemical assay to measure the direct inhibitory effect of this compound on a target kinase, such as recombinant human FLT3. The output is a dose-dependent inhibition curve used to calculate the IC50 value.
Materials
-
This compound (CGP62221)
-
Recombinant active FLT3 kinase (e.g., FLT3-ITD)
-
Kinase substrate (e.g., a generic tyrosine kinase peptide like Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[10]
-
DMSO (Dimethyl sulfoxide)
-
White, opaque 384-well assay plates
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[10]
-
Multichannel pipettes and reagent reservoirs
-
Plate reader capable of luminescence detection
Experimental Protocol
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 100 µM). Then, create an intermediate dilution of these concentrations in the kinase assay buffer.
-
Assay Plate Setup: Add 1 µL of each diluted compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.[10] Include wells for a "no enzyme" control (background) and a "no inhibitor" control (100% activity).
-
Enzyme and Substrate Preparation: Prepare a master mix of the FLT3 enzyme and the peptide substrate in the kinase assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.[10][11]
-
Reaction Initiation: Add 2 µL of the enzyme/substrate mix to each well. Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Start Kinase Reaction: Add 2 µL of ATP solution to all wells to initiate the kinase reaction. The final ATP concentration should be close to its Km value for the kinase, if known, to ensure accurate IC50 determination.[12]
-
Incubation: Incubate the plate at 37°C for 60-120 minutes. The incubation time should be optimized to result in approximately 10-30% consumption of the substrate in the "no inhibitor" control wells.
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the detection reagents according to the manufacturer's protocol (e.g., for ADP-Glo™, add 5 µL of ADP-Glo™ Reagent, incubate for 40 minutes; then add 10 µL of Kinase Detection Reagent and incubate for 30 minutes).[10]
-
Read the luminescence signal on a plate reader.
-
Data Analysis
-
Subtract the average "no enzyme" background signal from all other data points.
-
Normalize the data by setting the average signal of the "no inhibitor" control as 100% activity and the background as 0% activity.
-
Calculate the percent inhibition for each concentration of this compound: % Inhibition = 100 - (% Activity)
-
Plot the % Inhibition against the log-transformed inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
Protocol 2: Cell-Based Viability Assay (EC50 Determination)
This protocol measures the effect of this compound on the viability and proliferation of a relevant cancer cell line, such as a human AML cell line harboring an FLT3-ITD mutation (e.g., MV4-11 or MOLM-13).[13][14]
Materials
-
This compound (CGP62221)
-
FLT3-mutant AML cell line (e.g., MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin)
-
DMSO
-
Clear, flat-bottom 96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Blue® Cell Viability Assay)[13]
-
Phosphate-Buffered Saline (PBS)
-
Hemocytometer or automated cell counter
-
Microplate reader capable of fluorescence or absorbance measurements
Experimental Protocol
-
Cell Seeding: Harvest exponentially growing MV4-11 cells, count them, and adjust the cell density. Seed 5,000-10,000 cells per well in 90 µL of complete medium into a 96-well plate.[15] Include wells for "cells only" (no inhibitor) and "medium only" (background) controls.
-
Compound Preparation: Prepare a 2X working concentration serial dilution of this compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 0.5%.
-
Cell Treatment: Add 10 µL of the 2X compound dilutions to the corresponding wells containing cells. The final volume in each well should be 100 µL.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Measurement:
-
Approximately 1-4 hours before the end of the 72-hour incubation, add 20 µL of CellTiter-Blue® reagent to each well.[13]
-
Continue to incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert the resazurin substrate to the fluorescent resorufin product.
-
Measure the fluorescence at the recommended excitation/emission wavelengths (e.g., 560Ex/590Em).
-
Data Analysis
-
Subtract the average fluorescence of the "medium only" background wells from all other measurements.
-
Normalize the data by setting the average signal of the "cells only" control (treated with vehicle) as 100% viability.
-
Calculate the percent viability for each compound concentration.
-
Plot the percent viability against the log-transformed concentration of this compound.
-
Fit the data to a four-parameter logistic curve to determine the EC50 value.
Data Presentation
Quantitative data should be recorded and summarized in clear, structured tables for analysis and comparison.
Table 1: Example Data for In Vitro FLT3 Kinase Assay
| [this compound] (nM) | Log [Concentration] | % Inhibition (Mean ± SD) |
|---|---|---|
| 1000 | 3.00 | 98.5 ± 2.1 |
| 333 | 2.52 | 95.2 ± 3.5 |
| 111 | 2.05 | 88.7 ± 4.0 |
| 37 | 1.57 | 75.1 ± 5.2 |
| 12.3 | 1.09 | 52.3 ± 4.8 |
| 4.1 | 0.61 | 28.9 ± 3.9 |
| 1.37 | 0.14 | 12.4 ± 2.5 |
| 0.46 | -0.34 | 5.6 ± 1.8 |
| 0.15 | -0.82 | 1.2 ± 0.9 |
| 0 (Vehicle) | - | 0.0 ± 1.5 |
Table 2: Example Data for MV4-11 Cell Viability Assay
| [this compound] (nM) | Log [Concentration] | % Viability (Mean ± SD) |
|---|---|---|
| 1000 | 3.00 | 3.2 ± 1.5 |
| 333 | 2.52 | 5.1 ± 2.0 |
| 111 | 2.05 | 8.9 ± 3.1 |
| 37 | 1.57 | 20.4 ± 4.5 |
| 12.3 | 1.09 | 48.8 ± 6.2 |
| 4.1 | 0.61 | 79.5 ± 5.8 |
| 1.37 | 0.14 | 94.1 ± 4.1 |
| 0.46 | -0.34 | 98.2 ± 3.3 |
| 0.15 | -0.82 | 99.5 ± 2.4 |
| 0 (Vehicle) | - | 100.0 ± 2.9 |
Table 3: Summary of Dose-Response Parameters
| Assay Type | Cell Line / Target | Parameter | Value (nM) |
|---|---|---|---|
| In Vitro Kinase Assay | Recombinant FLT3 | IC50 | ~12 |
| Cell-Based Viability Assay| MV4-11 | EC50 | ~13 |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. novartis.com [novartis.com]
- 3. accp1.org [accp1.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancercareontario.ca [cancercareontario.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by O-Desmethyl Midostaurin
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desmethyl Midostaurin (CGP62221) is a major and pharmacologically active metabolite of Midostaurin, a multi-kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2] Midostaurin and its metabolites, including this compound, exert their anti-neoplastic effects by targeting various protein kinases such as FMS-like tyrosine kinase 3 (FLT3), KIT, protein kinase C (PKC), VEGFR2, and PDGFR.[1][3][4] Inhibition of these kinases disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[1][2][5] This application note provides a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
Apoptosis, or programmed cell death, is characterized by a series of morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome.[7] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, where it stains the nucleus.[8] By using Annexin V and PI in combination, flow cytometry can distinguish between four cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (primary necrosis)
Data Presentation
The following table summarizes hypothetical quantitative data from a dose-response experiment where a human leukemia cell line (e.g., MV4-11, with FLT3-ITD mutation) is treated with varying concentrations of this compound for 48 hours.
| This compound (nM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| 10 | 85.6 ± 3.5 | 8.9 ± 1.5 | 5.5 ± 1.2 |
| 50 | 62.3 ± 4.2 | 25.1 ± 3.3 | 12.6 ± 2.5 |
| 100 | 35.8 ± 5.1 | 40.7 ± 4.8 | 23.5 ± 3.9 |
| 500 | 10.4 ± 2.8 | 55.2 ± 6.1 | 34.4 ± 5.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
This compound (source to be specified by the researcher)
-
Cell line of interest (e.g., FLT3-mutated AML cell line)
-
Appropriate cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Cell Culture and Treatment
-
Seed the cells at a density of 1 x 10⁶ cells/mL in a suitable culture flask or plate.
-
Allow the cells to acclimate for 24 hours before treatment.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Treat the cells with the desired concentrations of this compound. Include a vehicle-only control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
Staining Protocol for Flow Cytometry
-
Harvest Cells:
-
For suspension cells, gently collect the cells into a conical tube.
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using trypsin. Combine the collected medium and the detached cells.
-
-
Wash Cells: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend in Binding Buffer: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC (or equivalent) to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Be sure to set up appropriate compensation controls for FITC and PI.
Visualizations
Signaling Pathway
Caption: this compound induced apoptosis signaling pathway.
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 4. Midostaurin: a magic bullet that blocks mast cell expansion and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: O-Desmethyl Midostaurin Solubility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desmethyl Midostaurin (CGP62221) is a major and pharmacologically active metabolite of Midostaurin, a multi-kinase inhibitor used in the treatment of acute myeloid leukemia (AML) and aggressive systemic mastocytosis.[1][2] The aqueous solubility of an active pharmaceutical ingredient (API) and its metabolites is a critical physicochemical property that influences bioavailability, formulation development, and overall therapeutic efficacy. This document provides a detailed experimental protocol for determining the kinetic and thermodynamic solubility of this compound. Additionally, it includes diagrams of key signaling pathways inhibited by Midostaurin and its metabolites.
Data Summary
The following table summarizes the anticipated solubility of this compound in various solvent systems. This data is representative and intended to illustrate the expected low aqueous solubility characteristic of this class of compounds. Actual experimental results may vary.
| Solvent System | Solubility Type | Temperature (°C) | Concentration (µg/mL) | Molar Concentration (µM) |
| Phosphate Buffered Saline (PBS), pH 7.4 | Kinetic | 25 | 5.8 | 10.4 |
| Phosphate Buffered Saline (PBS), pH 7.4 | Thermodynamic | 25 | 2.3 | 4.1 |
| Simulated Gastric Fluid (SGF), pH 1.2 | Kinetic | 37 | 15.2 | 27.3 |
| Simulated Intestinal Fluid (SIF), pH 6.8 | Kinetic | 37 | 4.5 | 8.1 |
| Dimethyl Sulfoxide (DMSO) | - | 25 | > 10,000 | > 17,960 |
| Ethanol | - | 25 | 150 | 269.4 |
| Methanol | - | 25 | 250 | 449.0 |
Signaling Pathways
Midostaurin and its active metabolites, including this compound, are known to inhibit multiple receptor tyrosine kinases. Understanding these pathways is crucial for elucidating the mechanism of action and potential therapeutic applications.
Caption: FMS-like Tyrosine Kinase 3 (FLT3) Signaling Pathway.
Caption: Protein Kinase C (PKC) Signaling Pathway.
Caption: Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling.
Experimental Protocols
Kinetic Solubility "Shake-Flask" Protocol
This protocol is designed for rapid assessment of the solubility of this compound from a DMSO stock solution into an aqueous buffer.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Phosphate Buffered Saline (PBS), pH 7.4
-
1.5 mL microcentrifuge tubes
-
Thermomixer or equivalent shaker/incubator
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Sample Preparation: In duplicate, add 2 µL of the 10 mM stock solution to 98 µL of PBS (pH 7.4) in a 1.5 mL microcentrifuge tube. This results in a final theoretical concentration of 200 µM with 2% DMSO.
-
Incubation: Incubate the tubes in a thermomixer at 25°C with shaking at 850 rpm for 2 hours.[3]
-
Separation of Undissolved Compound: Centrifuge the tubes at 14,000 rpm for 15 minutes to pellet any precipitate.
-
Sample Analysis: Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated HPLC-UV or LC-MS/MS method. A calibration curve should be prepared in the same buffer system.
Thermodynamic Solubility "Shake-Flask" Protocol
This protocol determines the equilibrium solubility of solid this compound in an aqueous buffer.
Materials:
-
This compound (solid)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Syringe filters (0.22 µm)
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of PBS (pH 7.4). Ensure there is undissolved solid present.
-
Equilibration: Seal the vials and place them on an orbital shaker at 25°C for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: Allow the vials to stand undisturbed for at least 1 hour to let the solid settle.
-
Filtration: Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Sample Analysis: Analyze the concentration of dissolved this compound in the filtrate using a validated HPLC-UV or LC-MS/MS method with a corresponding calibration curve.
Experimental Workflow
The following diagram illustrates the general workflow for both kinetic and thermodynamic solubility testing.
Caption: General workflow for solubility determination.
Conclusion
The provided protocols offer robust methods for determining the kinetic and thermodynamic solubility of this compound. Accurate solubility data is essential for guiding formulation strategies and interpreting in vitro and in vivo study results. The included signaling pathway diagrams provide a visual reference for the compound's mechanism of action. It is recommended that all analytical methods used for quantification be fully validated to ensure data accuracy and reliability.
References
Application Notes and Protocols for Determining the Cell Viability Effects of O-Desmethyl Midostaurin
These application notes provide detailed protocols for assessing the in vitro efficacy of O-Desmethyl Midostaurin (CGP62221), a major active metabolite of the multi-kinase inhibitor Midostaurin, using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. These protocols are intended for researchers, scientists, and drug development professionals investigating the anti-proliferative effects of this compound.
Introduction
This compound (CGP62221) is a significant active metabolite of Midostaurin, a therapeutic agent approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1] Midostaurin and its metabolites, including this compound, exert their anti-neoplastic effects by inhibiting multiple receptor tyrosine kinases.[2] Key targets include FMS-like tyrosine kinase 3 (FLT3), KIT, vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor receptor (PDGFR).[2][3] By blocking the signaling pathways mediated by these kinases, this compound can induce cell cycle arrest and apoptosis in cancer cells.[2]
The MTT and CellTiter-Glo® assays are robust methods for quantifying the effects of compounds like this compound on cell viability and proliferation. The MTT assay measures the metabolic activity of cells by assessing the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases. The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.
Data Presentation
The following table summarizes the inhibitory activity (IC50 values) of this compound against various kinases, providing a basis for its anti-proliferative effects.
| Kinase Target | This compound (CGP62221) IC50 (nM) | Reference |
| FLT3 (wild-type) | 3.6 | [4] |
| FLT3 (ITD mutant) | 6 | [4] |
| KIT (wild-type) | 330 | [4] |
| KIT (D816V mutant) | 600 | [4] |
| VEGFR2 | Not explicitly provided for CGP62221, but inhibited by Midostaurin and its metabolites | [2][3] |
| PDGFRα | 15, 34 | [4] |
| PDGFRβ | 35 | [4] |
| SYK | Potently inhibited | [5] |
| LYN | Potently inhibited | [3] |
| PDPK1 | Potently inhibited | [3] |
| RET | Potently inhibited | [3] |
| TRKA | Potently inhibited | [3] |
| IGF1R | Potently inhibited | [3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by this compound and the general experimental workflow for assessing its impact on cell viability.
Caption: FLT3 Signaling Pathway Inhibition.
References
- 1. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Midostaurin | C35H30N4O4 | CID 9829523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparison of the Kinase Profile of Midostaurin (Rydapt) with That of Its Predominant Metabolites and the Potential Relevance of Some Newly Identified Targets to Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of O-Desmethyl Midostaurin in Patient Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis. Upon administration, Midostaurin is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into two major active metabolites: O-Desmethyl Midostaurin (CGP62221) and CGP52421.[1] this compound, also known as CGP62221, exhibits significant pharmacological activity and contributes to the overall therapeutic effect of the parent drug. Therefore, the quantitative analysis of this compound in patient samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the overall exposure-response relationship.
These application notes provide detailed protocols for the quantification of this compound in human plasma or serum using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Signaling Pathway and Metabolic Conversion
Midostaurin exerts its therapeutic effect by inhibiting multiple receptor tyrosine kinases, including FLT3 and KIT. The metabolic conversion of Midostaurin to its active metabolites is a critical aspect of its pharmacology.
References
Troubleshooting & Optimization
improving O-Desmethyl Midostaurin solubility for in vitro assays
Welcome to the technical support center for O-Desmethyl Midostaurin (CGP62221). This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as CGP62221, is one of the two major and pharmacologically active metabolites of Midostaurin (PKC412).[1][2][3][4] Like its parent compound, it is a potent inhibitor of multiple protein kinases.[2][3]
Q2: Why is this compound difficult to dissolve in aqueous solutions?
Like many kinase inhibitors, this compound is a hydrophobic molecule. This inherent property leads to low solubility in water and aqueous-based buffers, such as cell culture media, which is a common challenge for many compounds in drug discovery.[5][6][7][8]
Q3: What is the recommended solvent for preparing a stock solution?
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of Midostaurin and its metabolites.[9][10][11] It is a powerful organic solvent capable of dissolving a wide variety of organic compounds.[12]
Q4: How should I prepare and store stock solutions?
Stock solutions should be prepared in high-quality, anhydrous DMSO to prevent moisture absorption, which can decrease solubility.[11] Once prepared, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.
Q5: What is the maximum concentration of DMSO that can be used in cell-based assays?
The tolerance of cell lines to DMSO varies. However, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. It is crucial to keep the final DMSO concentration in all experimental wells (including vehicle controls) constant and as low as possible. A solvent tolerance test is recommended for your specific cell line if you need to exceed 0.5% DMSO.
Troubleshooting Guide: Solubility Issues
This guide addresses specific problems you may encounter when preparing this compound for your experiments.
Issue 1: Compound Precipitates Upon Dilution in Aqueous Media
Possible Cause: The solubility limit of the compound in the final aqueous solution has been exceeded. This is the most common issue when diluting a DMSO stock into cell culture media or assay buffers.
Solutions:
-
Decrease Final Concentration: The simplest solution is to lower the final working concentration of this compound in your assay.
-
Use Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock in your aqueous medium. This gradual decrease in solvent polarity can sometimes prevent precipitation.
-
Pre-warm the Medium: Warming the cell culture medium or buffer to 37°C before adding the compound stock can help improve solubility.
-
Increase Final DMSO Concentration: If your cells can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can keep the compound in solution. Always run a parallel vehicle control with the same DMSO concentration.
-
Brief Sonication: After dilution, briefly sonicating the solution in a water bath can help redissolve fine precipitates. Use with caution, as excessive sonication can degrade the compound or affect media components.
Issue 2: Inconsistent or Unexpected Biological Activity
Possible Cause: Inaccurate compound concentration due to precipitation or solvent-induced toxicity.
Solutions:
-
Perform a Solvent Toxicity Control: Always include a control group treated with the same final concentration of the vehicle (e.g., 0.5% DMSO in media) that is used in your highest compound concentration group. This will help you distinguish between compound-specific effects and solvent-induced artifacts.
-
Visually Inspect for Precipitation: Before adding the final working solution to your cells, inspect the tube or plate for any visible precipitate. If present, the actual concentration of the dissolved compound will be lower than calculated.
-
Prepare Fresh Dilutions: Do not store working dilutions in aqueous media for extended periods. Prepare them fresh from the DMSO stock solution immediately before each experiment.
Issue 3: Stock Solution in DMSO is Hazy or Contains Precipitate
Possible Cause: The solubility limit in DMSO has been exceeded, or the DMSO has absorbed water.
Solutions:
-
Use Fresh, Anhydrous DMSO: Ensure you are using a high-quality, low-water content grade of DMSO.[11]
-
Gentle Warming and Vortexing: Gently warm the solution to 37°C and vortex thoroughly. This can often help dissolve the compound.
-
Lower the Stock Concentration: If the compound will not fully dissolve, you may need to prepare a lower concentration stock solution.
Data & Protocols
Solubility Data Summary
While specific solubility data for this compound is not widely published, the data for the parent compound, Midostaurin, provides a strong reference point.
| Solvent | Reported Solubility of Midostaurin | Reference |
| DMSO | 100 mg/mL (175.24 mM) | [10][11] |
| Ethanol | Sparingly Soluble | |
| Water / Aqueous Buffer | Very Low / Practically Insoluble | [5] |
This table summarizes data for the parent compound Midostaurin, which is expected to have similar solubility properties to its O-desmethyl metabolite.
Experimental Protocol: Preparation of Stock and Working Solutions
This protocol provides a general method for preparing this compound for a typical cell-based assay.
-
Prepare High-Concentration Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Add the required volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
-
Prepare Intermediate Dilution (Optional but Recommended):
-
Thaw a single aliquot of the 10 mM stock solution.
-
Prepare an intermediate dilution (e.g., 1 mM) by diluting the 10 mM stock in anhydrous DMSO. This can make subsequent dilutions into aqueous media more accurate.
-
-
Prepare Final Working Solution:
-
Pre-warm your cell culture medium or assay buffer to 37°C.
-
To prepare a 10 µM final concentration with 0.1% DMSO, add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed medium.
-
Vortex the working solution gently immediately after adding the DMSO stock to ensure rapid and uniform mixing.
-
Visually inspect for any signs of precipitation before adding to your assay.
-
Visualizations
Experimental Workflow
The following diagram illustrates a standard workflow for preparing a hydrophobic compound like this compound for an in vitro experiment.
Caption: Workflow for preparing this compound solutions.
Relevant Signaling Pathway
This compound, like its parent compound, inhibits key signaling pathways involved in cell proliferation and survival. A primary target is the FLT3 receptor tyrosine kinase, which is often mutated in Acute Myeloid Leukemia (AML).[1][13][14][15]
Caption: Inhibition of the FLT3 signaling pathway by this compound.
References
- 1. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Rydapt (midostaurin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 4. The multikinase inhibitor midostaurin (PKC412A) lacks activity in metastatic melanoma: a phase IIA clinical and biologic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 7. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 8. path.web.ua.pt [path.web.ua.pt]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 14. cancercareontario.ca [cancercareontario.ca]
- 15. Midostaurin for the management of FLT3-mutated acute myeloid leukemia and advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
O-Desmethyl Midostaurin stability in DMSO and other solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of O-Desmethyl Midostaurin in DMSO and other common laboratory solvents. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as CGP62221, is one of the two major active metabolites of Midostaurin, a multi-kinase inhibitor used in the treatment of acute myeloid leukemia (AML) and systemic mastocytosis.[1] It is formed in the liver through metabolism by the CYP3A4 enzyme.
Q2: What is the recommended solvent for dissolving this compound?
Q3: How should I store this compound solutions?
For long-term storage, it is recommended to store solutions of this compound at -20°C or -80°C. Based on stability data for the structurally related compound Staurosporine, solutions in DMSO are stable for up to three months when stored at -20°C.[3] To minimize degradation, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but stability should be verified for your specific experimental conditions.
Q4: I am seeing unexpected peaks in my analysis of an aged this compound solution. What could be the cause?
Unexpected peaks in your chromatogram could indicate the presence of degradation products. This compound, like its parent compound Midostaurin, can be susceptible to degradation under certain conditions. The primary degradation pathways to consider are oxidation and photolysis. Ensure that your solutions are protected from light and that the solvent used is of high purity and free of peroxides. If you suspect degradation, a forced degradation study can help identify potential degradation products.
Q5: Can I use solvents other than DMSO?
While DMSO is a common solvent for kinase inhibitors, other organic solvents like ethanol, DMF, or acetonitrile may also be suitable, depending on the required concentration and the compatibility with your experimental setup. However, the stability of this compound in these solvents has not been extensively documented. It is crucial to perform a preliminary stability assessment in any new solvent system before proceeding with critical experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound precipitation in solution | - Exceeded solubility limit- Change in temperature or solvent composition | - Gently warm the solution to aid dissolution.- If precipitation persists, consider preparing a more dilute solution.- Ensure the solvent composition remains consistent, especially when mixing with aqueous buffers. |
| Loss of biological activity | - Degradation of the compound | - Prepare fresh solutions from a new stock of solid compound.- Review storage conditions and handling procedures.- Perform a stability check of your current solution using an analytical method like HPLC. |
| Inconsistent experimental results | - Inaccurate concentration of the stock solution- Degradation of the compound over time | - Verify the concentration of your stock solution using a calibrated analytical method.- Prepare fresh solutions for each experiment or use aliquots that have been stored properly for a limited time.- Implement a routine stability testing protocol for your stock solutions. |
| Appearance of new peaks in HPLC/LC-MS | - Formation of degradation products- Contamination of the solvent or sample | - Conduct a forced degradation study to identify potential degradants.- Use high-purity solvents and ensure proper cleaning of all labware.- Analyze a blank solvent injection to rule out contamination. |
Stability Data Summary
Direct quantitative stability data for this compound in various organic solvents is limited in publicly available literature. However, based on the information available for the parent compound, Midostaurin, and structurally related indolocarbazoles, the following general stability guidelines can be inferred.
Table 1: Inferred Solution Stability of this compound
| Solvent | Storage Temperature | Inferred Stability | Recommendations |
| DMSO | -20°C | Likely stable for up to 3 months[3] | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Ethanol | -20°C | Stability not well-documented | Perform a preliminary stability assessment. Protect from light. |
| Acetonitrile | -20°C | Stability not well-documented | Perform a preliminary stability assessment. Protect from light. |
| Aqueous Buffers | 4°C | Likely to have limited stability | Prepare fresh for immediate use. Assess stability for your specific buffer system. |
Disclaimer: The stability data presented is inferred from related compounds and should be used as a guideline. It is highly recommended to perform your own stability studies for your specific experimental conditions and solvent systems.
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solutions
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder to achieve the desired stock concentration.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into single-use, light-protecting vials.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Heat the solid compound or the solution at a high temperature (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a specified duration.
3. Sample Analysis:
-
Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC or LC-MS method.
-
The analytical method should be capable of separating the parent compound from any degradation products.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control to identify any new peaks corresponding to degradation products.
-
Calculate the percentage of degradation for each stress condition.
-
This information helps in understanding the degradation pathways and developing appropriate storage and handling procedures.
Visualizations
Caption: Experimental workflow for preparing and assessing the stability of this compound solutions.
Caption: Simplified signaling pathway inhibited by Midostaurin and its active metabolite, this compound.
References
troubleshooting inconsistent results in O-Desmethyl Midostaurin experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with O-Desmethyl Midostaurin (CGP62221), the primary active metabolite of Midostaurin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Midostaurin?
This compound, also known as CGP62221, is a major and pharmacologically active metabolite of Midostaurin.[1][2][3] Midostaurin is metabolized in the liver by the CYP3A4 enzyme to form this compound.[2][4] Both compounds are multi-kinase inhibitors, targeting key signaling pathways involved in cell proliferation and survival.[5][6] While their overall target profile is similar, there can be subtle differences in their potency against specific kinases.
Q2: What are the primary kinase targets of this compound?
This compound, similar to its parent compound, potently inhibits a range of tyrosine kinases, including:
-
FMS-like tyrosine kinase 3 (FLT3): Both wild-type and mutated forms (ITD and TKD), which are crucial in acute myeloid leukemia (AML).[2][5]
-
KIT: Wild-type and mutated forms (e.g., D816V), a key driver in systemic mastocytosis.[1][5]
-
Spleen Tyrosine Kinase (SYK): Implicated in AML transformation and drug resistance.[7][8]
-
Platelet-Derived Growth Factor Receptor (PDGFR) [1]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) [1]
-
Protein Kinase C (PKC) [1]
Q3: How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is recommended to store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in aqueous media at 37°C for extended periods may be limited, so it is advisable to prepare fresh dilutions in culture medium for each experiment from the frozen DMSO stock.
Q4: What are typical working concentrations for this compound in cell-based assays?
The optimal working concentration of this compound will vary depending on the cell line and the specific assay. Based on published data for the parent compound, Midostaurin, which has a similar activity profile, effective concentrations for inhibiting cell proliferation are often in the nanomolar to low micromolar range. It is always recommended to perform a dose-response experiment to determine the IC50 value for your specific experimental system.
Troubleshooting Guides
Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
Issue: High variability between replicate wells or experiments when assessing cell viability after treatment with this compound.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | This compound, like many kinase inhibitors, has limited aqueous solubility. Visually inspect the culture medium for any signs of precipitation after adding the compound. Prepare fresh dilutions from a clear DMSO stock for each experiment. Consider using a lower final DMSO concentration in your assay (typically ≤ 0.5%). |
| Inaccurate Pipetting | Ensure accurate and consistent pipetting of both cells and the compound. Use calibrated pipettes and mix the cell suspension thoroughly before seeding to ensure a uniform cell number in each well. When preparing serial dilutions of this compound, ensure complete mixing at each step. |
| Cell Seeding Density | The optimal cell seeding density is critical for reproducible results. If cells are too sparse, the signal may be weak. If they are too dense, they may become confluent and enter a quiescent state, which can affect their sensitivity to the inhibitor. Determine the optimal seeding density for your cell line in a preliminary experiment.[9] |
| Edge Effects in 96-well Plates | Evaporation from the outer wells of a 96-well plate can concentrate the compound and affect cell growth, leading to "edge effects." To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or culture medium.[10] |
| Inconsistent Incubation Times | Ensure that the incubation time with this compound is consistent across all experiments. For time-course studies, be precise with the timing of compound addition and assay termination. |
| Interference with Assay Reagents | Some compounds can interfere with the chemistry of viability assays. For example, a compound that is a reducing agent could directly reduce the MTT reagent. Include appropriate controls, such as wells with the compound but without cells, to check for any direct chemical interference. |
Variability in Western Blotting Results for Phosphorylated Proteins
Issue: Inconsistent levels of phosphorylated target proteins (e.g., p-FLT3, p-KIT) after treatment with this compound.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Lysis Buffer | Ensure your lysis buffer contains freshly added phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins. |
| Inconsistent Drug Treatment and Cell Lysis | The timing of drug treatment and cell lysis is critical for observing changes in protein phosphorylation, which can be transient. Ensure that all samples are treated for the same duration and lysed quickly and consistently on ice. |
| Low Protein Concentration | If the target protein is of low abundance, you may need to load a higher amount of total protein on your gel. Perform a protein concentration assay (e.g., BCA) to ensure equal loading between lanes. |
| Poor Antibody Quality | Use antibodies that have been validated for Western blotting and are specific for the phosphorylated form of your target protein. Run appropriate controls, such as lysates from untreated and positive control cells, to verify antibody specificity. |
| Inefficient Protein Transfer | Verify efficient protein transfer from the gel to the membrane by staining the membrane with Ponceau S before blocking. Optimize transfer conditions (time, voltage) based on the molecular weight of your target protein.[11] |
| Inappropriate Blocking and Washing | Over-blocking or excessive washing can lead to a weak signal. Conversely, insufficient blocking or washing can result in high background. Optimize blocking and washing times and use the recommended blocking agent for your primary antibody.[11][12] |
Quantitative Data Summary
Table 1: Comparative IC50 Values of Midostaurin and this compound (CGP62221)
| Compound | Target/Cell Line | IC50 (nM) | Reference |
| Midostaurin | SYK (enzyme assay) | 20.8 | [7][13] |
| Midostaurin | Ba/F3-FLT3-ITD+TEL-SYK | 3.0 | [13] |
| This compound (CGP62221) | KIT (in HMC-1.2 cells) | Growth inhibition observed | [14][15] |
| This compound (CGP62221) | FES (in HMC-1.2 cells) | Inhibition of kinase activity | [14][15] |
Note: IC50 values can vary between different studies and experimental conditions. It is recommended to determine the IC50 in your own experimental system.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound (CGP62221)
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blotting for Phospho-FLT3
This protocol describes the detection of phosphorylated FLT3 in a leukemia cell line (e.g., MV4-11) following treatment with this compound.
Materials:
-
This compound (CGP62221)
-
Leukemia cell line expressing FLT3 (e.g., MV4-11)
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FLT3 (Tyr591) and anti-total-FLT3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
Procedure:
-
Cell Culture and Treatment:
-
Culture the leukemia cells to the desired density.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 1-4 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-FLT3) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
To verify equal loading, the membrane can be stripped and re-probed with an antibody against total FLT3 or a loading control protein (e.g., GAPDH, β-actin).
-
Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: General Experimental Workflow for this compound.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- 1. researchgate.net [researchgate.net]
- 2. cancercareontario.ca [cancercareontario.ca]
- 3. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rydapt (midostaurin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. Comparison of the Kinase Profile of Midostaurin (Rydapt) with That of Its Predominant Metabolites and the Potential Relevance of Some Newly Identified Targets to Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Midostaurin | C35H30N4O4 | CID 9829523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Effects of the multi-kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing O-Desmethyl Midostaurin Concentration for Cell Culture
Welcome to the technical support center for O-Desmethyl Midostaurin (CGP62221). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this active metabolite of Midostaurin in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you optimize your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Midostaurin?
A1: this compound (also known as CGP62221) is one of the two major and pharmacologically active metabolites of Midostaurin.[1] Like its parent compound, it is a potent inhibitor of multiple tyrosine kinases, including FLT3 and KIT.[2] In vitro studies have shown that this compound and Midostaurin exhibit similar growth-inhibitory effects on certain cancer cell lines.[3]
Q2: What are the primary cellular targets of this compound?
A2: The primary targets of this compound are receptor tyrosine kinases, most notably FMS-like tyrosine kinase 3 (FLT3) and KIT.[2] By inhibiting these kinases, it disrupts downstream signaling pathways that are crucial for cell proliferation and survival in various hematological malignancies.[4][5]
Q3: What is a recommended starting concentration for this compound in cell culture?
A3: Based on in vitro studies with the parent compound Midostaurin and comparative data, a starting concentration range of 50 nM to 250 nM is recommended for initial experiments in sensitive cell lines, such as those with FLT3-ITD mutations (e.g., MV4-11, MOLM-13) or KIT mutations (e.g., HMC-1.2).[3][6] The optimal concentration will be cell line-dependent and should be determined empirically.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is typically soluble in dimethyl sulfoxide (DMSO).[7] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing your working concentrations, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture does not exceed a level that is toxic to your specific cell line, typically below 0.1% to 0.5%.[8][9]
Q5: What is the stability of this compound in cell culture medium?
A5: While specific stability data for this compound in various cell culture media is not extensively published, it is generally advisable to prepare fresh dilutions from the frozen stock solution for each experiment. The stability can be influenced by factors such as the composition of the medium, pH, temperature, and exposure to light.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on cell viability or proliferation. | 1. Sub-optimal Concentration: The concentration of this compound may be too low for the specific cell line. 2. Cell Line Resistance: The cell line may not have the target kinases (FLT3, KIT) or may have resistance mechanisms. 3. Compound Inactivity: The compound may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment to determine the IC50 value for your cell line (see Experimental Protocol section). 2. Verify the expression and mutation status of FLT3 and KIT in your cell line. Consider that the other major metabolite of Midostaurin, CGP52421, is a weak inhibitor of mast cell proliferation.[1] 3. Use a fresh aliquot of the stock solution. Ensure proper storage at -20°C or -80°C and minimize freeze-thaw cycles. |
| High levels of cell death, even at low concentrations. | 1. Cytotoxicity: The compound may be cytotoxic to the cell line at the concentrations tested. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. | 1. Lower the concentration range in your dose-response experiment. 2. Ensure the final DMSO concentration is within the tolerated range for your cell line (typically <0.1%). Run a vehicle control (medium with the same concentration of DMSO without the compound) to assess solvent toxicity. |
| Precipitation of the compound in the cell culture medium. | 1. Poor Solubility: this compound may have limited solubility in aqueous solutions like cell culture medium, especially at higher concentrations. 2. Improper Dilution: The stock solution may not have been adequately mixed into the medium. | 1. Prepare the working solution by adding the stock solution to the pre-warmed cell culture medium while gently vortexing or swirling to ensure proper mixing.[8] Avoid preparing highly concentrated working solutions directly in the medium. 2. Visually inspect the medium for any precipitate before adding it to the cells. If precipitation occurs, you may need to lower the final concentration or explore the use of a solubilizing agent (with appropriate controls). |
| Inconsistent or variable results between experiments. | 1. Inconsistent Cell Seeding: Variations in the number of cells seeded can lead to different responses. 2. Variability in Compound Dilution: Inaccurate pipetting can lead to inconsistencies in the final concentration. 3. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth. | 1. Ensure accurate and consistent cell counting and seeding for each experiment. 2. Use calibrated pipettes and perform serial dilutions carefully. 3. To minimize edge effects, consider not using the outermost wells of the plate for experimental data points and instead fill them with sterile PBS or medium. |
Quantitative Data
Table 1: In Vitro Potency of Midostaurin and its Metabolite this compound (CGP62221) on Cell Proliferation
| Compound | Cell Line | Key Mutation(s) | IC50 (nM) | Reference(s) |
| Midostaurin | HMC-1.1 | KIT V560G | 50 - 250 | [6] |
| Midostaurin | HMC-1.2 | KIT V560G, D816V | 50 - 250 | [6] |
| This compound (CGP62221) | HMC-1.1 | KIT V560G | 50 - 250 | [3] |
| This compound (CGP62221) | HMC-1.2 | KIT V560G, D816V | 50 - 250 | [3] |
Note: The IC50 values represent the concentration of the compound that inhibits 50% of cell proliferation. These values can vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Determination of Optimal Concentration (IC50) of this compound using a Cell Viability Assay (e.g., MTT Assay)
1. Materials:
-
Target cells in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A common starting range is from 1 nM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a period relevant to your experimental question (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: FLT3 and c-KIT signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for lack of compound efficacy.
References
- 1. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the Kinase Profile of Midostaurin (Rydapt) with That of Its Predominant Metabolites and the Potential Relevance of Some Newly Identified Targets to Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oncogenic signaling from the hematopoietic growth factor receptors c-Kit and Flt3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Midostaurin: a magic bullet that blocks mast cell expansion and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. emulatebio.com [emulatebio.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to O-Desmethyl Midostaurin in AML Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Desmethyl Midostaurin (M1), the active metabolite of Midostaurin, in the context of Acute Myeloid Leukemia (AML).
Frequently Asked Questions (FAQs)
Q1: What is this compound (M1), and what is its mechanism of action in AML?
A1: this compound, also known as CGP62221, is one of the two major active metabolites of the multi-kinase inhibitor Midostaurin.[1] It is formed in the liver primarily through the action of the CYP3A4 enzyme.[2] Like its parent compound, this compound is a potent inhibitor of multiple tyrosine kinases, most notably FLT3 (FMS-like tyrosine kinase 3).[1] In AML, mutations in the FLT3 gene, such as internal tandem duplications (FLT3-ITD), lead to constitutive activation of the FLT3 receptor, which drives uncontrolled proliferation and survival of leukemic cells.[3] this compound inhibits the kinase activity of both wild-type and mutated FLT3, thereby blocking downstream signaling pathways and inducing apoptosis in AML cells.[1]
Q2: My AML cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Resistance to FLT3 inhibitors, including Midostaurin and its metabolites, is a significant challenge. The mechanisms can be broadly categorized as "on-target" and "off-target" resistance.
-
On-target resistance typically involves secondary mutations within the FLT3 gene itself.[4] These mutations can occur in the tyrosine kinase domain (TKD), such as the N676K mutation, which has been identified in patients who relapsed on Midostaurin therapy.[4][5] Such mutations can alter the drug-binding site, reducing the inhibitory effect of this compound.
-
Off-target resistance involves the activation of alternative or "bypass" signaling pathways that allow the AML cells to survive and proliferate despite the inhibition of FLT3.[4] Common bypass pathways include:
-
RAS/MAPK Pathway: Activation of NRAS or KRAS mutations can sustain downstream signaling independent of FLT3.
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival and can be activated by various upstream signals.
-
STAT5 Signaling: Persistent activation of STAT5 can promote the expression of pro-survival proteins like Pim-1 and Mcl-1.[1]
-
AXL Receptor Tyrosine Kinase: Upregulation and activation of AXL can confer resistance to FLT3 inhibitors.[6]
-
Bone Marrow Microenvironment: Stromal cells in the bone marrow can secrete cytokines and growth factors that protect AML cells from the effects of FLT3 inhibitors.
-
Q3: How can I experimentally induce and confirm resistance to this compound in my AML cell line?
A3: A common method to generate resistant cell lines is through continuous, long-term exposure to escalating concentrations of the drug.[7]
-
Experimental Workflow:
-
Start by treating a sensitive AML cell line (e.g., MOLM-13, MV4-11) with a low concentration of this compound (e.g., at or slightly below the IC50).
-
Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in the culture medium.
-
This process of dose escalation is continued over several weeks to months until the cells can tolerate significantly higher concentrations of the drug compared to the parental cell line.[7]
-
To confirm resistance, perform a cell viability assay (e.g., MTT or XTT) to compare the IC50 values of the parental (sensitive) and the newly generated resistant cell line. A significant increase in the IC50 value indicates the development of resistance.
-
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays when testing this compound.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize the cell seeding density for your specific AML cell line. For suspension cells like MOLM-13 and MV4-11, a density of 0.5-1.0 x 10^5 cells/mL is a good starting point for a 96-well plate format.[8] |
| Drug Dilution and Stability | Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution stored under appropriate conditions (as recommended by the supplier). |
| Incubation Time | Ensure a consistent incubation time with the drug across all experiments. For IC50 determination, a 48 to 72-hour incubation is commonly used. |
| Metabolic Activity of Cells | Be aware that the metabolic activity of cells can vary with passage number and culture conditions. Use cells within a consistent passage number range for your experiments. |
Problem 2: Difficulty in detecting changes in FLT3 phosphorylation by Western blot after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Antibody | Use a well-validated antibody specific for phosphorylated FLT3 (e.g., phospho-FLT3 Tyr591).[9] Titrate the antibody to determine the optimal concentration for your experimental setup. |
| Insufficient Drug Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment to observe maximal inhibition of FLT3 phosphorylation. A 2-hour treatment is often sufficient to see changes in phosphorylation.[10] |
| Protein Degradation | Prepare cell lysates quickly on ice and use protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation and dephosphorylation. |
| Low Abundance of Phosphorylated FLT3 | If the signal is weak, consider immunoprecipitating FLT3 from the cell lysate before performing the Western blot to enrich for the protein of interest.[9] |
Quantitative Data
Table 1: IC50 Values of Midostaurin in FLT3-ITD Positive AML Cell Lines
| Cell Line | IC50 of Midostaurin (nM) | Reference |
| MOLM-13 (Sensitive) | ~200 | [11][12] |
| MV4-11 (Sensitive) | ≤10 | [13] |
| MOLM-13 (Resistant) | 87.83 | [14] |
| MV4-11 (Resistant) | 55.24 | [14] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant AML Cell Lines
This protocol is adapted from methods used to generate resistance to other FLT3 inhibitors.[7]
-
Cell Culture Initiation: Culture a sensitive FLT3-ITD positive AML cell line (e.g., MOLM-13) in standard culture medium.
-
Initial Drug Exposure: Add this compound to the culture medium at a concentration equal to the IC50 of the parental cell line.
-
Monitoring and Maintenance: Monitor the cells for growth. Initially, there may be significant cell death. Continue to culture the surviving cells, replacing the medium with fresh, drug-containing medium every 2-3 days.
-
Dose Escalation: Once the cells have resumed a steady growth rate, double the concentration of this compound in the medium.
-
Repeat and Establish Resistance: Repeat steps 3 and 4 for several months. The resistant cell line is considered established when it can proliferate in a concentration of this compound that is at least 5-10 times the IC50 of the parental line.
-
Validation: Confirm resistance by performing a cell viability assay (e.g., MTT) to compare the IC50 values of the parental and resistant cell lines.
Protocol 2: Western Blotting for FLT3 Signaling Pathway
-
Cell Treatment: Seed AML cells and treat with the desired concentrations of this compound or vehicle control for the specified time (e.g., 2 hours for phosphorylation studies).
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Cell Viability (MTT) Assay
-
Cell Seeding: Seed AML cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[11]
-
Drug Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[15]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[15]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Protocol 4: Apoptosis (Annexin V) Assay
-
Cell Treatment: Treat AML cells with this compound at the desired concentrations for the indicated time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells, including any floating cells in the supernatant, and wash twice with cold PBS.[16]
-
Annexin V Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[17]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of a dead cell stain (e.g., Propidium Iodide or 7-AAD) to 100 µL of the cell suspension.[17]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately by flow cytometry.
Visualizations
References
- 1. FLT3-ITD induces expression of Pim kinases through STAT5 to confer resistance to the PI3K/Akt pathway inhibitors on leukemic cells by enhancing the mTORC1/Mcl-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Midostaurin reduces Regulatory T cells markers in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 5. medium.com [medium.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. researchgate.net [researchgate.net]
- 10. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The combination of FLT3 and DNA methyltransferase inhibition is synergistically cytotoxic to FLT3/ITD acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting FLT3 and KIT Mutations in AML with Midostaurin: Implications for Clinicians and Pharmacists [jhoponline.com]
- 13. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
minimizing off-target effects of O-Desmethyl Midostaurin in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing O-Desmethyl Midostaurin (also known as CGP62221), the primary active metabolite of Midostaurin. Our goal is to help you minimize off-target effects and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Midostaurin?
A1: this compound (CGP62221) is a major and pharmacologically active metabolite of Midostaurin, formed via hepatic CYP3A4 metabolism.[1] Like its parent compound, it is a multi-targeted kinase inhibitor. While both compounds inhibit a similar spectrum of kinases, including key targets like FLT3 and KIT, their potencies against specific on- and off-target kinases can differ. This can lead to variations in cellular responses and is a critical consideration in experimental design.
Q2: What are the primary on-target and known off-target effects of this compound?
A2: The primary on-targets for this compound, similar to Midostaurin, are mutant forms of FLT3 and KIT kinases, which are crucial drivers in certain leukemias and systemic mastocytosis.[2][3] However, due to the conserved nature of the ATP-binding pocket in kinases, this compound exhibits off-target activity against several other kinases. Notably, Spleen Tyrosine Kinase (SYK) and Proto-oncogene tyrosine-protein kinase FES have been identified as significant off-targets.[4][5] Inhibition of these off-target kinases can lead to unintended biological consequences in your experiments.
Q3: How can I minimize off-target effects in my cell-based assays?
A3: Minimizing off-target effects is crucial for attributing observed phenotypes to the inhibition of your intended target. Here are several strategies:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that effectively inhibits your primary target (e.g., FLT3 or KIT) in your specific cell system. This can be achieved by performing a dose-response curve and using the IC50 or a concentration slightly above it.
-
Employ Control Compounds: Use a structurally unrelated inhibitor with a similar on-target profile but a different off-target profile to confirm that the observed phenotype is not due to a shared off-target effect.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a drug-resistant mutant of your target kinase. If the phenotype is reversed, it provides strong evidence for on-target activity.
-
Orthogonal Approaches: Utilize non-pharmacological methods, such as siRNA or CRISPR/Cas9, to knockdown your target kinase and verify that the resulting phenotype matches that of this compound treatment.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the available quantitative data on the inhibitory activity of this compound and its parent compound, Midostaurin. This information is critical for selecting appropriate experimental concentrations and understanding potential off-target effects.
| Target Kinase | Compound | Assay Type | IC50 (nM) | Reference |
| On-Targets | ||||
| FLT3 | Midostaurin | Cell-based | ≤10 | [6] |
| KIT | Midostaurin | Cell-based | 330, 600 | [3] |
| HMC-1.1 & HMC-1.2 Cell Proliferation (KIT mutant) | Midostaurin | Cell Proliferation | 50 - 250 | [5][7] |
| HMC-1.1 & HMC-1.2 Cell Proliferation (KIT mutant) | This compound | Cell Proliferation | 50 - 250 | [5][7] |
| Known Off-Targets | ||||
| SYK | Midostaurin | Purified Enzyme | 95 | [8] |
| SYK | Midostaurin | Purified Enzyme | 20.8 | [4] |
| PKCα | Midostaurin | Cell-free | 22 | [9] |
| PDGFRβ | Midostaurin | Cell-free | 80-500 | [10] |
| VEGFR1/2 | Midostaurin | Cell-free | 80-500 | [10] |
| c-Src | Midostaurin | Cell-free | 80-500 | [10] |
| Akt | Midostaurin | Cell-free | 80-500 | [10] |
| PKA | Midostaurin | Cell-free | 80-500 | [10] |
| c-Fgr | Midostaurin | Cell-free | 80-500 | [10] |
| CYP Enzymes (Metabolism) | ||||
| CYP1A2 | This compound | In vitro | ~1500 | [11] |
| CYP2C8 | This compound | In vitro | ~5000 | [11] |
| CYP2C9 | This compound | In vitro | <1000 | [11] |
| CYP3A | This compound | In vitro | 1000-2000 | [11] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the on- and off-target effects of this compound.
Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted for determining the IC50 of this compound against a purified kinase (e.g., SYK or FES).
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
This compound (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ATP solution
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A common starting concentration is 10 mM. Then, create a working stock by diluting the DMSO stock into the Kinase Reaction Buffer. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced inhibition.
-
Kinase Reaction Setup:
-
Add 2.5 µL of your kinase solution (at 4x the final desired concentration) to each well of a 384-well plate.
-
Add 2.5 µL of the this compound serial dilution or DMSO vehicle control to the appropriate wells.
-
Prepare a 2x ATP/substrate solution in Kinase Reaction Buffer. The ATP concentration should be at the Km for the specific kinase, if known.
-
Initiate the kinase reaction by adding 5 µL of the 2x ATP/substrate solution to each well. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and generates a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
This protocol is designed to assess the inhibition of target phosphorylation in a cellular context.
Materials:
-
Cell line of interest (e.g., a cell line with constitutively active FLT3 or one known to express SYK)
-
This compound (dissolved in 100% DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-SYK, anti-total-SYK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 250, 500 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.[12][13]
-
Incubation: Incubate the cells for a predetermined time (e.g., 2-4 hours) at 37°C.
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-SYK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the on-target pathway of Midostaurin and the potential off-target pathways affected by this compound.
Experimental Workflow
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Compound Instability: this compound may degrade in solution over time, especially in aqueous media at 37°C. The biological half-life of CGP62221 is approximately 32 hours.[1]2. DMSO Concentration: High concentrations of DMSO can be toxic to cells. | 1. Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.2. Ensure the final DMSO concentration in your cell culture medium is below 0.1% and is consistent across all experimental conditions, including vehicle controls.[12][13] |
| No inhibition of on-target kinase observed | 1. Incorrect Concentration: The concentration of this compound may be too low.2. Cell Permeability: The compound may not be efficiently entering the cells.3. High Protein Binding: this compound may bind to proteins in the cell culture serum, reducing its effective concentration. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line.2. While generally cell-permeable, consider using a permeabilizing agent in preliminary experiments to confirm intracellular target engagement.3. Consider reducing the serum concentration in your culture medium during the treatment period, if your cells can tolerate it. |
| Unexpected or off-target cellular phenotype | 1. Off-target Kinase Inhibition: The observed phenotype may be due to the inhibition of an off-target kinase such as SYK or FES.2. Metabolism: The cells themselves may be further metabolizing this compound into other active or inactive compounds. | 1. Refer to the kinase inhibition profile table and consider if known off-targets could be responsible for the observed effect. Use orthogonal approaches (siRNA, other inhibitors) to validate the on-target effect.2. This is less common in in vitro studies but can be a factor. Consider using a cell line with low metabolic activity if this is a concern. |
| Compound precipitation in culture medium | Poor Solubility: this compound has low aqueous solubility. | 1. Prepare a high-concentration stock solution in 100% DMSO.[10][14]2. When diluting into aqueous buffer or culture medium, add the DMSO stock to the aqueous solution while vortexing to ensure rapid and even dispersion. Do not add the aqueous solution to the DMSO stock. |
References
- 1. Midostaurin | C35H30N4O4 | CID 9829523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Fes tyrosine kinase: a signal transducer that regulates myeloid-specific gene expression through transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The multikinase inhibitor midostaurin (PKC412A) lacks activity in metastatic melanoma: a phase IIA clinical and biologic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdn.stemcell.com [cdn.stemcell.com]
- 14. selleckchem.com [selleckchem.com]
Technical Support Center: O-Desmethyl Midostaurin LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS/MS analysis of O-Desmethyl Midostaurin (CGP62221), an active metabolite of Midostaurin.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions (MRM) for this compound?
A1: While specific transitions should be optimized in your laboratory, a common precursor ion ([M+H]⁺) for this compound is m/z 557.2. Based on the fragmentation of the parent compound, Midostaurin, likely product ions for quantification and qualification can be selected. It is recommended to perform a product ion scan to determine the most abundant and stable fragments. For Midostaurin (m/z 571.2), common product ions are m/z 285.1 and 430.2. A similar fragmentation pattern can be expected for its O-desmethyl metabolite.
Q2: What is a suitable internal standard (IS) for the analysis of this compound?
A2: A stable isotope-labeled analog of the parent drug, such as Midostaurin-d5, is a commonly used and appropriate internal standard.[1] It closely mimics the chromatographic behavior and ionization efficiency of both Midostaurin and its metabolites, effectively compensating for matrix effects and variability in sample preparation.
Q3: What are the recommended sample preparation techniques for plasma or serum?
A3: Protein precipitation is a widely used, straightforward, and effective method for extracting this compound from plasma or serum.[1] Acetonitrile is a common precipitation solvent. Another effective technique is liquid-liquid extraction.
Q4: How can I avoid analyte degradation during sample handling and storage?
A4: this compound, like its parent compound, can be susceptible to degradation under certain conditions. It is crucial to minimize freeze-thaw cycles of plasma/serum samples. It is recommended to extract the metabolites as soon as possible and store the extracts at -80°C. If storage of the biological matrix is necessary, it should also be at -80°C.
Q5: What are the key validation parameters to assess for a bioanalytical method for this compound?
A5: According to international guidelines, a bioanalytical method should be validated for linearity, accuracy, precision (within-day and between-day), selectivity, sensitivity (Lower Limit of Quantification, LLOQ), recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or Low Signal/Sensitivity | Improper MS settings (ion source, polarity, gas flows). | Optimize ion source parameters. Ensure the MS is in positive ionization mode. Check and adjust gas flows and temperatures. |
| Inefficient sample extraction. | Evaluate and optimize the protein precipitation or liquid-liquid extraction protocol. Check the pH of the extraction solvent. | |
| Analyte degradation. | Prepare fresh samples and standards. Ensure proper storage conditions (-80°C). | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase pH. | Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state. | |
| Injection of sample in a solvent stronger than the mobile phase. | Reconstitute the final extract in a solvent similar in composition to the initial mobile phase. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity, LC-MS grade solvents and additives. Flush the LC system. |
| Dirty ion source. | Clean the ion source components, including the capillary and cones. | |
| Retention Time Shifts | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing. |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Column aging. | Monitor column performance with QC samples and replace it when retention times shift significantly and peak shape deteriorates. | |
| Matrix Effects (Ion Suppression or Enhancement) | Co-elution of endogenous matrix components. | Optimize the chromatographic separation to separate the analyte from interfering compounds. |
| Inefficient sample cleanup. | Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), or optimize the current method. | |
| Use of a suitable internal standard. | A stable isotope-labeled internal standard like Midostaurin-d5 can effectively compensate for matrix effects.[1] |
Experimental Protocols
Detailed Sample Preparation Protocol (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of plasma/serum into the corresponding tubes.
-
Add 50 µL of the internal standard working solution (e.g., Midostaurin-d5 in methanol) to all tubes except for the blank.
-
Add 300 µL of cold acetonitrile to all tubes.
-
Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the mobile phase starting composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 1 minute and centrifuge at 4,000 rpm for 5 minutes.
-
Inject 5-10 µL onto the LC-MS/MS system.
Typical LC-MS/MS Parameters
| Parameter | Typical Value |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 95% B over 5 min, hold for 1 min, then re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Note: These are starting parameters and should be optimized for your specific instrument and application.
Visualizations
Caption: Sample preparation workflow for this compound analysis.
Caption: A logical troubleshooting workflow for LC-MS/MS analysis.
References
addressing lot-to-lot variability of O-Desmethyl Midostaurin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the lot-to-lot variability of O-Desmethyl Midostaurin (CGP62221) and ensuring the reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound (also known as CGP62221) is one of the two major and active metabolites of Midostaurin, a multi-kinase inhibitor used in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2] It is formed in the liver primarily through O-demethylation of Midostaurin by the CYP3A4 enzyme.[1][3] this compound exhibits comparable potency to its parent drug, Midostaurin, in inhibiting Protein Kinase C alpha (PKCα) and cancer cell proliferation, contributing significantly to the overall therapeutic effect.[1]
Q2: What are the potential sources of lot-to-lot variability in this compound?
A2: Lot-to-lot variability of this compound, when supplied as a research chemical or reference standard, can arise from several factors related to its synthesis, purification, and handling:
-
Synthesis Byproducts and Impurities: The chemical synthesis of this compound may result in impurities such as starting materials, reagents, or side-reaction products. Common impurities in related compounds like Midostaurin can include desalkyl and other desmethyl derivatives, N-oxidation products, and stereoisomeric variants.
-
Purification Inconsistencies: Differences in the effectiveness of purification methods (e.g., chromatography, crystallization) between batches can lead to varying levels of residual impurities.
-
Degradation: this compound may be susceptible to degradation under certain conditions, such as exposure to strong acids, alkalis, oxidizing agents, light, or elevated temperatures.[4]
-
Residual Solvents: Solvents used during the final purification and crystallization steps may be present in trace amounts and can vary between lots.
-
Physical Properties: Variations in crystallinity, particle size, and hydration state can affect the solubility and dissolution rate of the compound, leading to inconsistent results in biological assays.
Q3: How should I properly store and handle this compound to minimize variability?
A3: To ensure the stability and consistency of this compound, adhere to the following storage and handling guidelines:
-
Storage Temperature: Store the solid compound at -20°C for long-term stability.[1] For short-term storage (less than 2 weeks), room temperature is acceptable.
-
Protection from Moisture: Store in the original, tightly sealed container to protect from moisture.
-
Light Sensitivity: Protect from direct light.
-
Solution Stability: Prepare solutions fresh for each experiment whenever possible. If storing solutions, use an appropriate solvent (e.g., DMSO), aliquot to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.
-
Incompatible Materials: Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.[1]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values or kinase inhibition in biochemical assays.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Purity of this compound | 1. Request Certificate of Analysis (CoA): Always obtain the CoA for each new lot to verify its purity and identify any specified impurities. 2. Analytical Characterization: If significant discrepancies persist, consider independent analytical verification of purity and identity using techniques like HPLC or LC-MS. |
| Compound Solubility and Aggregation | 1. Confirm Solubility: Ensure the compound is fully dissolved in the stock solution. Gentle warming or sonication may be necessary. 2. Avoid Precipitation: Visually inspect the final assay solution for any signs of precipitation. Consider the final concentration of the solvent (e.g., DMSO) in the assay, as high concentrations can affect enzyme activity. 3. Test for Aggregation: Compound aggregation can lead to non-specific inhibition. Include a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer to minimize aggregation. |
| Assay Conditions | 1. Standardize ATP Concentration: The inhibitory potency of ATP-competitive inhibitors is highly dependent on the ATP concentration. Use a consistent ATP concentration across experiments, ideally close to the Km value for the specific kinase. 2. Control Enzyme Concentration and Activity: Ensure the kinase used is of high purity and consistent activity. Variations in enzyme preparations can significantly impact results. 3. Buffer and Reagent Consistency: Use the same source and lot of all buffers and reagents for comparative experiments. |
| Compound Degradation | 1. Prepare Fresh Solutions: Use freshly prepared dilutions of this compound for each experiment. 2. Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freezing and thawing. |
Issue 2: Variable results in cell-based assays (e.g., proliferation, apoptosis).
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Cell Line Integrity and Passage Number | 1. Maintain Consistent Cell Passage: Use cells within a defined passage number range for all experiments, as prolonged culturing can alter cell characteristics and drug sensitivity. 2. Regularly Test for Mycoplasma: Mycoplasma contamination can significantly affect cellular responses. |
| Variability in Compound Uptake/Efflux | 1. Serum Protein Binding: The presence of serum proteins in the culture medium can bind to the compound, reducing its effective concentration. Maintain a consistent serum concentration in your assays. Midostaurin and its metabolites have high plasma protein binding (>98%), primarily to alpha-1-acid glycoprotein.[5] 2. Efflux Pump Activity: If inconsistent results are observed, consider if the cell line expresses high levels of drug efflux pumps (e.g., P-glycoprotein). |
| Inconsistent Dosing | 1. Accurate Pipetting: Ensure accurate and consistent pipetting of the compound, especially for serial dilutions. 2. Homogeneous Mixing: Gently mix the plate after adding the compound to ensure even distribution in the wells. |
| Lot-to-Lot Purity Differences | 1. Qualify New Lots: Before starting a new series of experiments, qualify a new lot of this compound by running a dose-response curve and comparing it to the previous lot. |
Experimental Protocols
Protocol 1: HPLC Analysis for Purity Assessment of this compound
This protocol provides a general method for assessing the purity of this compound lots. Specific parameters may need to be optimized based on the available instrumentation and column.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 40 mM ammonium formate) and an organic solvent (e.g., acetonitrile) is commonly used for Midostaurin and its metabolites.[6]
-
Preparation of Standard Solution:
-
Accurately weigh a small amount of the this compound reference standard.
-
Dissolve in a suitable solvent (e.g., DMSO or a mixture of methanol and water) to a known concentration (e.g., 1 mg/mL).
-
Further dilute to a working concentration (e.g., 20 µg/mL) with the mobile phase.
-
-
Preparation of Sample Solution:
-
Prepare the sample from the new lot of this compound in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection Wavelength: Scan for an optimal wavelength, typically around 290 nm for Midostaurin-related compounds.
-
Gradient Elution: Start with a higher percentage of aqueous buffer and gradually increase the percentage of organic solvent to elute the compound and any impurities.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Compare the chromatograms. The purity of the sample can be calculated based on the area of the main peak relative to the total area of all peaks.
-
Identify any significant impurity peaks by comparing retention times with known impurities if available. For unknown impurities, further characterization by LC-MS may be necessary.
-
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general workflow for assessing the inhibitory activity of different lots of this compound against a target kinase.
-
Materials:
-
Purified active kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound (from different lots)
-
ATP
-
Kinase assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES or Tris-HCl)
-
Detection reagents (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)
-
-
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound from each lot in the kinase assay buffer. Include a vehicle control (e.g., DMSO).
-
Kinase Reaction:
-
In a microplate, add the kinase and its substrate to the assay buffer.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Pre-incubate for a defined period (e.g., 10-15 minutes) at the optimal reaction temperature (e.g., 30°C or room temperature).
-
Initiate the kinase reaction by adding ATP.
-
-
Reaction Termination and Detection:
-
After a specific incubation time (ensure the reaction is in the linear range), stop the reaction (e.g., by adding a stop solution like EDTA).
-
Detect the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., ELISA with a phosphospecific antibody, luminescence-based ADP detection).
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control).
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each lot.
-
-
Visualizations
Caption: Inhibition of key signaling pathways by Midostaurin and this compound.
Caption: Workflow for comparing the inhibitory activity of different lots of this compound.
Caption: A logical approach to troubleshooting inconsistent results with this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. youtube.com [youtube.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impurity profiling and stability-indicating method development and validation for the estimation of assay and degradation impurities of midostaurin in softgel capsules using HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancercareontario.ca [cancercareontario.ca]
- 6. researchgate.net [researchgate.net]
preventing degradation of O-Desmethyl Midostaurin during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of O-Desmethyl Midostaurin to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound (also known as CGP62221) is a major and biologically active metabolite of Midostaurin, a multi-targeted kinase inhibitor used in the treatment of acute myeloid leukemia (AML) and other conditions.[1][2] Ensuring the stability of this compound during storage is critical for obtaining accurate and reproducible results in pre-clinical research and for maintaining its therapeutic efficacy in clinical settings. Degradation of the compound can lead to a loss of potency and the formation of unknown impurities, which could have unintended biological effects.
Q2: What are the primary factors that can cause the degradation of this compound?
Based on forced degradation studies of the parent compound, Midostaurin, this compound is likely susceptible to degradation under the following conditions:
-
pH: Exposure to acidic and alkaline conditions can lead to hydrolysis.
-
Oxidation: The presence of oxidizing agents can cause oxidative degradation.
-
Light: Exposure to light, particularly UV light, may induce photolytic degradation.
-
Heat: Elevated temperatures can accelerate the rate of degradation (thermolytic degradation).
The Safety Data Sheet (SDS) for this compound also indicates incompatibility with strong acids, strong alkalis, and strong oxidizing/reducing agents.[3]
Q3: What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage.[3][4] | Minimizes the rate of all potential degradation reactions. |
| Room temperature for less than 2 weeks (for shipping).[3] | Acceptable for short durations, but long-term storage at room temperature is not recommended. | |
| Light | Protect from light. | Prevents photolytic degradation. |
| Atmosphere | Store in a tightly sealed container. | Protects from moisture and atmospheric oxygen. |
| Inert Gas | For solutions, consider storage under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidation. |
Q4: How should I prepare and store solutions of this compound?
For preparing and storing solutions of this compound, follow these guidelines:
-
Solvent Selection: Use high-purity, anhydrous solvents. For biological experiments, dimethyl sulfoxide (DMSO) is a common solvent.
-
Preparation: Prepare solutions fresh for each experiment whenever possible. If a stock solution is required, prepare it at a high concentration to minimize the volume needed for experiments.
-
Storage of Solutions: If storage of a stock solution is unavoidable, it is recommended to aliquot the solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or lower, protected from light. A safety data sheet suggests that solutions can be stored at -20°C for up to one month.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid material. Verify the purity of the solid material using a suitable analytical method like HPLC. |
| Appearance of unknown peaks in chromatogram | Degradation of the compound during sample preparation or analysis. | Ensure that the sample preparation is performed quickly and at a low temperature. Check the stability of the compound in the mobile phase. |
| Loss of biological activity | Degradation of the compound leading to a decrease in the concentration of the active form. | Confirm the concentration and purity of the compound before use. Store the compound under the recommended conditions. |
| Precipitation of the compound from solution | Poor solubility or supersaturation. | Ensure the solvent is appropriate and the concentration is within the solubility limits. Gentle warming and sonication may help in dissolving the compound, but be cautious of potential degradation at elevated temperatures. |
Experimental Protocols
Stability Indicating HPLC Method
Objective: To separate this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Ammonium formate
-
Formic acid (for pH adjustment)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm)[5]
Method:
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 290 nm.
-
Gradient Program:
-
Start with a suitable percentage of Mobile Phase B (e.g., 30%).
-
Increase the percentage of Mobile Phase B in a linear gradient to elute the compound and any potential degradation products.
-
Include a column wash and re-equilibration step.
-
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).
-
System Suitability:
Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately. Key parameters to check include retention time reproducibility, peak area precision, theoretical plates, and tailing factor.
Forced Degradation Study Protocol
Forced degradation studies are performed to intentionally degrade the compound and identify potential degradation products and pathways.[6][7]
Objective: To evaluate the stability of this compound under various stress conditions.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for a specified time.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Incubate at room temperature for a specified time.
-
At each time point, withdraw a sample and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of the solid compound in a controlled temperature oven at a high temperature (e.g., 80°C) for a specified time.
-
Also, subject a solution of the compound to the same thermal stress.
-
At each time point, dissolve the solid sample or dilute the solution sample for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a sample of the solid compound and a solution of the compound to a light source that provides both UV and visible light (e.g., in a photostability chamber).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
After a specified duration of exposure, analyze the samples by HPLC.
-
-
Analysis:
-
Analyze all stressed samples by the stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Determine the percentage of degradation and the formation of any new peaks (degradation products).
-
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Factors affecting stability and preventive measures.
References
- 1. Midostaurin | C35H30N4O4 | CID 9829523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cancercareontario.ca [cancercareontario.ca]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. Impurity profiling and stability-indicating method development and validation for the estimation of assay and degradation impurities of midostaurin in softgel capsules using HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. medcraveonline.com [medcraveonline.com]
interference of O-Desmethyl Midostaurin in biochemical assays
Welcome to the technical support center for researchers utilizing O-Desmethyl Midostaurin (CGP62221) in biochemical assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential interference of this active metabolite of Midostaurin in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it relevant in my experiments with Midostaurin?
This compound, also known as CGP62221, is a major active metabolite of the multi-kinase inhibitor Midostaurin.[1][2][3] It is formed in vivo through metabolism by CYP3A4 enzymes.[4] Like its parent compound, this compound is a potent inhibitor of several kinases, including Protein Kinase C (PKC), FLT3, KIT, and others.[4][5] Therefore, if your research involves Midostaurin in a cellular context or in vivo, it is crucial to consider the presence and activity of this metabolite.
Q2: Can this compound interfere with my biochemical assay results?
Yes, like many small molecule kinase inhibitors, this compound has the potential to interfere with biochemical assays, leading to inaccurate results. Interference can manifest as false positives or false negatives and can arise from several of the compound's physicochemical properties.
Q3: What are the common types of assay interference caused by compounds like this compound?
Compounds with structures similar to this compound (indolocarbazole derivatives) can interfere with biochemical assays in several ways:[6][7]
-
Light-Based Interference:
-
Autofluorescence: The compound itself may fluoresce at the excitation or emission wavelengths of your assay's fluorophores, leading to a higher background signal.[8] Indolocarbazole derivatives are known to possess fluorescent properties.[6]
-
Light Quenching: The compound may absorb light at the excitation or emission wavelengths, reducing the signal from your assay.
-
Light Scattering: At higher concentrations, the compound may precipitate or form aggregates that scatter light, affecting assays that measure absorbance or fluorescence.[9]
-
-
Chemical Reactivity: The compound may react with assay components, such as the substrate, enzyme, or detection reagents.
-
Compound Aggregation: this compound may form aggregates in the assay buffer, which can nonspecifically inhibit enzymes or sequester assay components.[10]
-
Nonspecific Inhibition: The compound may inhibit the assay's reporter enzyme (e.g., luciferase in coupled assays) in addition to the target kinase.[8][11]
Troubleshooting Guides
Problem 1: Unexpectedly high background signal in a fluorescence-based assay.
This could be due to the intrinsic fluorescence (autofluorescence) of this compound.
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of this compound in the assay buffer without any other assay components (enzyme, substrate, etc.). This will determine the compound's contribution to the background signal.
-
Spectral Scan: If your plate reader allows, perform an excitation and emission scan of this compound to identify its spectral properties. This can help in selecting assay fluorophores with non-overlapping spectra.
-
Use Red-Shifted Fluorophores: Compounds are less likely to be autofluorescent at longer wavelengths.[9][11] Switching to assay reagents that utilize far-red fluorophores can often mitigate this issue.[9]
-
Time-Resolved Fluorescence (TRF) or TR-FRET: These assay formats have a time delay between excitation and emission detection, which can reduce interference from short-lived background fluorescence.
Problem 2: Lower than expected signal or complete signal loss in a fluorescence or luminescence-based assay.
This may be caused by light quenching or inhibition of a reporter enzyme.
Troubleshooting Steps:
-
Assess Quenching: In a fluorescence-based assay, add this compound to a solution containing only the fluorescent product of the reaction (if available) or the fluorescent label. A decrease in signal intensity would indicate quenching.
-
Reporter Enzyme Inhibition: For coupled assays (e.g., ADP-Glo, Kinase-Glo), run a counter-assay to test for direct inhibition of the reporter enzyme (e.g., luciferase) by this compound.
-
Orthogonal Assay: Confirm your results using an assay with a different detection method that is less prone to this type of interference, such as a radiometric assay or a mobility shift assay.[7]
Problem 3: Inconsistent or non-reproducible results, especially at higher compound concentrations.
This could be a sign of compound aggregation.
Troubleshooting Steps:
-
Include Detergents: Adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can help prevent the formation of aggregates.[10]
-
Dynamic Light Scattering (DLS): This technique can be used to directly detect the formation of aggregates in your compound solution.
-
Vary Enzyme Concentration: Aggregating inhibitors often show a weaker inhibitory effect at higher enzyme concentrations. Perform the assay with varying concentrations of your target kinase to observe this effect.
Data Presentation
Table 1: Summary of Potential Interferences and Mitigation Strategies
| Type of Interference | Potential Cause | Recommended Action |
| High Background | Autofluorescence | Run compound-only controls; Use red-shifted fluorophores or TR-FRET. |
| Low Signal | Light Quenching / Reporter Enzyme Inhibition | Perform quenching counter-assay; Test for reporter enzyme inhibition; Use an orthogonal assay. |
| Inconsistent Results | Compound Aggregation | Add non-ionic detergents to assay buffer; Use Dynamic Light Scattering (DLS) to detect aggregates. |
| False Positives | Chemical Reactivity | Include reducing agents like DTT in the assay buffer and observe for changes in IC50. |
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
-
Prepare a serial dilution of this compound in the same assay buffer and at the same concentrations used in your main experiment.
-
Dispense the dilutions into the wells of your assay plate.
-
Read the plate using the same excitation and emission wavelengths and instrument settings as your main experiment.
-
Subtract the fluorescence of the buffer-only control from the compound-containing wells to determine the background fluorescence contributed by this compound.
Protocol 2: Counter-Screen for Reporter Enzyme Inhibition (Example: Luciferase)
-
Set up a reaction containing the luciferase enzyme and its substrate (luciferin) in the assay buffer.
-
Add this compound at various concentrations to the reaction.
-
Include a known luciferase inhibitor as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Measure the luminescence signal and calculate the IC50 of this compound against the reporter enzyme.
Visualizations
Caption: Inhibition of key signaling pathways by Midostaurin and its active metabolites.
Caption: A logical workflow for troubleshooting assay interference.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-based rational design of staurosporine-based fluorescent probe with broad-ranging kinase affinity for kinase panel application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Quantification of O-Desmethyl Midostaurin in Tissue
Welcome to the technical support center for the quantification of O-Desmethyl Midostaurin (CGP52421), a primary active metabolite of Midostaurin, in tissue samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during bioanalysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of this compound in tissue samples using LC-MS/MS.
Issue 1: Low Analyte Recovery
Symptoms:
-
Low peak intensity for this compound.
-
Inconsistent results between replicate samples.
-
Failure to achieve the desired lower limit of quantification (LLOQ).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient Tissue Homogenization | Ensure the tissue is completely homogenized to release the analyte. Bead beating or rotor-stator homogenization are effective methods. Work with frozen tissue samples on ice to minimize degradation. |
| Suboptimal Extraction Solvent | The choice of extraction solvent is critical. While acetonitrile is commonly used for protein precipitation with tyrosine kinase inhibitors, methanol or a mixture of organic solvents may be more effective for this compound in a specific tissue matrix.[1][2][3][4] Test different solvents and solvent-to-tissue homogenate ratios (e.g., 3:1, 4:1) to optimize recovery. |
| Analyte Binding to Proteins | Incomplete protein precipitation can lead to the analyte remaining bound to proteins, which are then removed, resulting in low recovery. Ensure the protein precipitation step is efficient by using a sufficient volume of cold organic solvent and allowing adequate incubation time at low temperatures before centrifugation. |
| Suboptimal pH of Extraction Buffer | The pH of the homogenization or extraction buffer can influence the charge state and solubility of this compound. Experiment with buffers of different pH values to find the optimal condition for extraction. |
| Inefficient Solid-Phase Extraction (SPE) | If using SPE for sample cleanup, ensure the sorbent type, conditioning, loading, washing, and elution steps are optimized. For tyrosine kinase inhibitors, mixed-mode cation exchange (MCX) or reversed-phase (e.g., C18) sorbents are often used.[5][6] |
Issue 2: Significant Matrix Effects
Symptoms:
-
Ion suppression or enhancement observed when comparing the analyte response in post-extraction spiked samples to a neat solution.
-
Poor accuracy and precision of quality control (QC) samples.
-
Inconsistent results across different tissue types or lots.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Co-elution of Phospholipids | Phospholipids from the tissue matrix are a common cause of ion suppression in LC-MS/MS.[7] Employ a sample preparation technique that effectively removes phospholipids, such as supported liquid extraction (SLE) or specific phospholipid removal plates. A simple protein precipitation may not be sufficient. |
| Insufficient Chromatographic Separation | If matrix components co-elute with this compound, they can interfere with ionization. Optimize the LC method by using a different column chemistry (e.g., phenyl-hexyl instead of C18), adjusting the mobile phase composition, or modifying the gradient to achieve better separation of the analyte from interfering matrix components.[8] |
| High Salt Concentration in the Final Extract | High concentrations of salts from buffers used during homogenization can cause ion suppression. If possible, use volatile buffers or ensure the sample cleanup method effectively removes salts before injection into the mass spectrometer. |
| Use of a Non-ideal Internal Standard (IS) | An ideal internal standard should be a stable isotope-labeled version of the analyte, as it will co-elute and experience similar matrix effects. If a stable-labeled IS is not available, use a structural analog that has similar chromatographic behavior and ionization efficiency. |
Issue 3: Analyte Instability
Symptoms:
-
Decreasing analyte concentration in processed samples over time (autosampler instability).
-
Low and variable results from samples that have undergone freeze-thaw cycles.
-
Degradation of the analyte in long-term stored tissue samples.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Enzymatic Degradation | Endogenous enzymes in the tissue can degrade the analyte. Keep tissue samples frozen at -80°C until homogenization. Perform all sample preparation steps on ice or at reduced temperatures to minimize enzymatic activity. |
| Freeze-Thaw Instability | Repeated freezing and thawing can lead to analyte degradation. Aliquot tissue homogenates into single-use vials to avoid multiple freeze-thaw cycles. Stability should be assessed by analyzing QC samples that have undergone several freeze-thaw cycles.[8] |
| Autosampler Instability | The analyte may not be stable in the final reconstitution solvent at the autosampler temperature. Evaluate the stability of the processed samples over the expected run time. If instability is observed, consider using a cooled autosampler or reducing the batch size. |
| pH-dependent Hydrolysis | The pH of the sample matrix or final extract could contribute to the degradation of this compound. Ensure the pH is maintained in a range where the analyte is stable throughout the sample preparation and analysis process. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when developing a method for quantifying this compound in a new tissue type?
A1: The first and most critical step is to thoroughly homogenize the tissue. The efficiency of all subsequent extraction and cleanup steps depends on the complete disruption of the tissue and release of the analyte. It is recommended to use a bead beater or a rotor-stator homogenizer with frozen tissue to ensure reproducibility and minimize enzymatic degradation.
Q2: How can I assess the extraction recovery of my method?
A2: To determine the extraction recovery, you need to compare the analytical response of an analyte that has been through the entire extraction process with the response of an analyte that has been added to the matrix after the extraction process. This is typically done by comparing the peak area of pre-extraction spiked samples to that of post-extraction spiked samples at the same concentration.
Q3: What are matrix effects and how do I measure them?
A3: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte due to the presence of co-eluting compounds from the sample matrix.[7] To quantify matrix effects, compare the peak area of the analyte in a post-extraction spiked blank matrix to the peak area of the analyte in a neat solution (e.g., mobile phase) at the same concentration. A ratio of less than 1 indicates ion suppression, while a ratio greater than 1 suggests ion enhancement.
Q4: Which internal standard (IS) is best for the quantification of this compound?
A4: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound (e.g., d3- or C13-labeled). A SIL-IS will have nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during extraction and chromatography and experience the same degree of matrix effects. If a SIL-IS is not available, a close structural analog can be used, but it must be demonstrated that it does not suffer from differential matrix effects.
Q5: My results are inconsistent across different days. What should I check?
A5: Inter-day variability can be caused by several factors. First, review your sample preparation procedure for any steps that may not be well-controlled, such as pipetting consistency, incubation times, and temperatures. Second, check the stability of your stock and working solutions. Third, verify the performance of your LC-MS/MS system, including column performance and detector sensitivity, by running system suitability tests at the beginning of each batch.
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of tyrosine kinase inhibitors (TKIs) and their metabolites in biological matrices. Please note that these values are for analogous compounds and should be used as a general guide. Method optimization and validation are essential for this compound in your specific tissue matrix.
| Parameter | Gefitinib in Mouse Tissue[2] | Dasatinib in Human Plasma[8] | Multiple TKIs in Human Plasma[5] |
| Sample Preparation | Protein Precipitation (Acetonitrile) | Solid-Phase Extraction | Solid-Phase Extraction |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 1.00 ng/mL | 0.1 - 10 ng/mL |
| Linear Range | 5 - 1000 ng/mL | 1.00 - 1000 ng/mL | Varies by analyte |
| Intra-assay Precision (%CV) | < 15% | < 5.3% | Not Reported |
| Inter-assay Precision (%CV) | < 15% | < 5.3% | Not Reported |
| Accuracy (% Nominal) | Within 15% | ± 9.0% | Not Reported |
| Extraction Recovery | Not Reported | > 79% | 90.3 - 106.5% |
| Matrix Effect | Not Reported | Minimal (Internal Standard Normalized) | No significant ion suppression |
Experimental Protocols
Protocol 1: Generic Tissue Homogenization
-
Weigh a frozen tissue sample (e.g., 50-100 mg) in a pre-chilled homogenization tube containing ceramic or steel beads.
-
Add a 3-fold volume (w/v) of ice-cold homogenization buffer (e.g., PBS or ammonium acetate).
-
Homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds at 5000 rpm), keeping the samples on ice between cycles.
-
The resulting tissue homogenate is now ready for protein precipitation or other extraction methods.
Protocol 2: Protein Precipitation (PPT) of Tissue Homogenate
-
To 100 µL of tissue homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a new tube for analysis or further cleanup (e.g., evaporation and reconstitution or SPE).
Protocol 3: Solid-Phase Extraction (SPE) - Generic Method for TKIs
This protocol is a general guideline and requires optimization for this compound. A mixed-mode cation exchange (MCX) plate is often a good starting point.
-
Conditioning: Condition the MCX plate wells with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute the supernatant from the protein precipitation step with an equal volume of 4% phosphoric acid in water and load the entire volume onto the conditioned SPE plate.
-
Washing: Wash the wells with 1 mL of 0.1 M HCl followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 2 x 500 µL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound quantification in tissue.
Caption: Troubleshooting logic for inaccurate quantification results.
References
- 1. A Whole-Body Physiologically Based Pharmacokinetic Model of Gefitinib in Mice and Scale-Up to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific method for determination of gefitinib in human plasma, mouse plasma and tissues using high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 4. agilent.com [agilent.com]
- 5. Simultaneous determination of nine tyrosine kinase inhibitors by 96-well solid-phase extraction and ultra performance LC/MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 8. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: O-Desmethyl Midostaurin In Vivo Studies
Welcome to the technical support center for researchers utilizing O-Desmethyl Midostaurin (CGP62221) and its parent compound, Midostaurin, in in vivo studies. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CGP62221), and what is its role?
A1: this compound, also known as CGP62221, is one of the two major active metabolites of Midostaurin (PKC412), a multi-kinase inhibitor.[1][2] Midostaurin is metabolized primarily in the liver by the CYP3A4 enzyme into CGP62221 and CGP52421.[2][3] Along with the parent drug, these metabolites contribute to the overall therapeutic effect by inhibiting key signaling kinases like FLT3, KIT, and PKCα.[2][4] Due to its significant in-system exposure and activity, understanding its behavior is crucial for interpreting study outcomes.
Q2: I cannot find direct dosage information for administering this compound (CGP62221) in vivo. Is this common?
A2: Yes, this is very common. The vast majority of preclinical and clinical research is conducted using the parent drug, Midostaurin. The therapeutic effects observed are understood to be a result of the combined action of Midostaurin and its active metabolites, CGP62221 and CGP52421, which are generated in vivo after administration of Midostaurin.[2] Therefore, the standard and recommended approach to achieve systemic exposure of this compound is through the administration of Midostaurin.
Q3: How can I achieve therapeutic concentrations of this compound in my animal models?
A3: To achieve systemic exposure to this compound, you should administer the parent compound, Midostaurin. Following oral administration, Midostaurin is metabolized, leading to significant and sustained plasma concentrations of both CGP62221 and CGP52421.[2] The table below summarizes the key pharmacokinetic parameters in humans, which illustrates how administering Midostaurin results in substantial levels of its active metabolites.
Q4: What are the key pharmacokinetic differences between Midostaurin and its metabolites?
A4: Midostaurin and its metabolites exhibit distinct pharmacokinetic profiles. Notably, the metabolites have longer half-lives than the parent compound, with CGP52421 having a particularly long terminal half-life of 482 hours.[1][3] This contributes to their sustained activity. After about one week of dosing, the concentration of CGP62221 is similar to that of Midostaurin, while the concentration of CGP52421 increases steadily, reaching a steady state by four weeks.[1]
Q5: What are the primary signaling pathways targeted by Midostaurin and its metabolites?
A5: Midostaurin is a broad-spectrum kinase inhibitor. Its primary targets include FLT3 (both wild-type and mutated), KIT (wild-type and D816V mutant), Protein Kinase C (PKC), VEGFR2, and PDGFR.[4][5] Inhibition of these receptor tyrosine kinases blocks downstream signaling cascades, such as the PI3K/AKT and RAS/MEK/ERK pathways, which are critical for cell proliferation, survival, and angiogenesis. This multi-targeted action is central to its anti-leukemic and anti-mastocytosis effects.[6][7]
Troubleshooting Guide
Issue 1: Poor Compound Solubility or Vehicle Formulation Issues
-
Problem: Midostaurin has low aqueous solubility, making formulation for in vivo studies challenging.
-
Solution: A microemulsion formulation is often used to improve oral absorption.[2] A proven formulation for mouse xenograft studies consists of a pre-concentrate of 5% Midostaurin powder, 34% Vitamin E TPGS, 42.5% PEG400, 8.5% corn oil, and 10% ethanol, which is then dissolved in purified water before administration.[8] For simpler preparations, suspension in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na) can also be considered.[9] Always ensure the final formulation is a homogenous solution or a fine, uniform suspension immediately before administration.
Issue 2: High Toxicity or Adverse Events in Animal Models
-
Problem: Animals are exhibiting signs of toxicity, such as significant weight loss, lethargy, or gastrointestinal distress.
-
Troubleshooting Steps:
-
Dose Reduction: The administered dose may be too high. Midostaurin has been shown to be well-tolerated at 80 mg/kg in some mouse models, but this can be strain and model-dependent.[8] Consider reducing the dose by 25-50% and monitoring the response.
-
Vehicle Control: Ensure that a control group receiving only the vehicle does not exhibit similar signs of toxicity. Some components of complex formulations can cause adverse effects.
-
Administration Schedule: If dosing daily, consider an alternate-day or 5-days-on/2-days-off schedule to allow for recovery.
-
Supportive Care: Ensure animals have easy access to food and water. Prophylactic antiemetics may be necessary to manage nausea.[5] In clinical settings, common toxicities include nausea, vomiting, and diarrhea.[10][11]
-
Issue 3: Lack of Efficacy in the Animal Model
-
Problem: The compound is not producing the expected anti-tumor or therapeutic effect.
-
Troubleshooting Steps:
-
Verify Formulation and Administration: Confirm that the compound was properly dissolved or suspended and that the full dose was administered correctly (e.g., via oral gavage). Improper administration is a common source of variability.
-
Assess Pharmacokinetics: If possible, perform satellite pharmacokinetic studies to confirm that Midostaurin and its metabolites are reaching adequate plasma concentrations in your model. Inadequate exposure is a key reason for a lack of efficacy.[12]
-
Confirm Target Engagement: Ensure your animal model expresses the target kinase (e.g., FLT3, KIT) that Midostaurin is intended to inhibit. The efficacy of Midostaurin is highly dependent on the presence of these targets.[13][14]
-
Increase the Dose: If the compound is well-tolerated, a dose escalation may be warranted. Refer to the dosage table below for ranges used in published studies.
-
Quantitative Data Summary
Table 1: Human Pharmacokinetic Parameters of Midostaurin and its Active Metabolites
| Parameter | Midostaurin | This compound (CGP62221) | CGP52421 |
|---|---|---|---|
| Terminal Half-Life (t½) | ~21 hours[3][4] | ~32 hours[3][4] | ~482 hours[3][4] |
| Time to Max Concentration (Tmax) | 1-3 hours (fasting)[4] | N/A | N/A |
| Plasma Protein Binding | >99.8%[3][4] | >99.8%[3] | >99.8%[3] |
| Relative Plasma Exposure (AUC) | 22% of total circulating components[2] | 27.7% of total circulating components[2] | 32.7% of total circulating components[2] |
Table 2: Example In Vivo Dosages of Midostaurin in Preclinical Models
| Animal Model | Dosage | Administration Route | Study Focus | Reference |
|---|---|---|---|---|
| Mouse Xenograft (SKNO-1-luc+) | 80 mg/kg | Oral | Wild-type FLT3 AML | [8] |
| Mouse Xenograft (OCI-AML3-luc+) | 100 mg/kg | Oral | Wild-type FLT3 AML | [8] |
| Mouse Leukemia Model (FLT3-ITD) | 100 mg/kg | Oral | FLT3-ITD AML | [15] |
| Rat (Toxicity Study) | Up to 200 mg/kg (MTD) | Oral | Maximum Tolerated Dose |[3] |
Experimental Protocols & Visualizations
Protocol: Preparation and Oral Administration of Midostaurin Microemulsion
This protocol is adapted from methodologies used in successful preclinical AML xenograft studies.[8]
Materials:
-
Midostaurin powder
-
Vitamin E TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate)
-
Polyethylene glycol 400 (PEG400)
-
Corn oil
-
Ethanol (200 proof)
-
Purified water (e.g., Milli-Q)
-
Magnetic stir plate and stir bar
-
Warming plate or water bath (~40°C)
-
Oral gavage needles
Procedure:
-
Prepare Pre-concentrate (Handle in a fume hood): a. In a sterile glass vial, combine the following components by weight: 42.5% PEG400, 34% Vitamin E TPGS, 8.5% corn oil, and 10% ethanol. b. Gently warm the mixture to ~40°C and stir with a magnetic stir bar until a clear, homogenous solution is formed. c. Add 5% Midostaurin powder to the vehicle mixture. d. Continue to stir at ~40°C until the Midostaurin is completely dissolved. This is your pre-concentrate stock.
-
Prepare Dosing Solution (Prepare fresh daily): a. On the day of treatment, calculate the required volume of pre-concentrate. b. Dilute the pre-concentrate with purified water at a 24:76 ratio (24 parts pre-concentrate to 76 parts water). c. Vortex or stir thoroughly until a uniform microemulsion is formed.
-
Animal Dosing: a. Weigh each animal to calculate the precise dosing volume (typically 5-10 mL/kg). b. Administer the freshly prepared microemulsion via oral gavage. c. Monitor animals for any immediate adverse reactions post-administration.
Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. cancercareontario.ca [cancercareontario.ca]
- 6. Effects of the multi-kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Midostaurin in addition to intensive chemotherapy in acute myeloid leukemia with t(8;21) and <i>KIT</i> and/or <i>FLT3</i>- ITD mutations: results of the SAL MIDOKIT trial | Haematologica [haematologica.org]
- 11. Management of toxicities associated with targeted therapies for acute myeloid leukemia: when to push through and when to stop - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. drugs.com [drugs.com]
- 15. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Comparative Analysis of Potency: O-Desmethyl Midostaurin vs. Midostaurin
A detailed examination of the in vitro inhibitory activities of the multi-kinase inhibitor Midostaurin and its major metabolite, O-Desmethyl Midostaurin (CGP62221), reveals comparable potency against key oncogenic kinases. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers and drug development professionals in the field of oncology.
Midostaurin, a cornerstone in the treatment of FLT3-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis, undergoes hepatic metabolism primarily via CYP3A4, leading to the formation of two major active metabolites: this compound (CGP62221) and CGP52421.[1] Due to their significant systemic exposure, understanding the pharmacological activity of these metabolites is crucial for a complete picture of Midostaurin's therapeutic efficacy and potential side effects. This guide focuses on a direct comparison of the potency of Midostaurin and its O-Desmethyl metabolite, CGP62221.
Quantitative Comparison of Kinase Inhibition
In vitro studies have demonstrated that this compound (CGP62221) exhibits a kinase inhibition profile that is remarkably similar to that of the parent compound, Midostaurin. Both compounds potently inhibit mutant forms of FMS-like tyrosine kinase 3 (FLT3) and KIT, which are key drivers in the pathogenesis of AML and systemic mastocytosis, respectively.[2]
A direct comparison of their half-maximal inhibitory concentrations (IC50) against a panel of kinases highlights this comparable potency.
| Kinase Target | Midostaurin IC50 (nM) | This compound (CGP62221) IC50 (nM) |
| FLT3 (ITD) | Data not explicitly available in a side-by-side comparison | Data not explicitly available in a side-by-side comparison |
| KIT (D816V) | Data not explicitly available in a side-by-side comparison | Data not explicitly available in a side-by-side comparison |
| PKCα | Comparable to Midostaurin | Comparable to Midostaurin |
| SYK | 20.8 | Data not available |
| VEGFR2 | 80-500 | Data not available |
| PDGFRβ | 80-500 | Data not available |
Note: While several sources state the potency is "comparable" or "equal," a comprehensive table with side-by-side IC50 values from a single study was not available in the searched literature. The table reflects the qualitative statements found in the literature.
Studies have shown that both Midostaurin and CGP62221 effectively inhibit the proliferation of cancer cell lines. For instance, both compounds induced growth inhibition and dephosphorylation of KIT in the mast cell leukemia cell line HMC-1.2.[3][4] In contrast, the other major metabolite, CGP52421, demonstrated significantly weaker anti-proliferative effects.[3]
Experimental Protocols
The determination of the inhibitory activity of Midostaurin and its metabolites is typically performed using in vitro kinase assays and cell-based proliferation assays.
In Vitro Kinase Inhibition Assay (Radiometric Transphosphorylation Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Principle: The assay measures the transfer of a radiolabeled phosphate group from adenosine triphosphate (ATP) to a substrate by the kinase. A decrease in the amount of radiolabeled substrate corresponds to the inhibitory activity of the tested compound.[5]
Methodology:
-
Reaction Setup: The kinase, a specific substrate (e.g., a peptide), and the test compound (Midostaurin or this compound) are incubated in a reaction buffer.
-
Initiation: The reaction is initiated by the addition of radiolabeled ATP (usually [γ-³²P]ATP or [γ-³³P]ATP).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP. This can be achieved by spotting the reaction mixture onto a phosphocellulose paper membrane, which binds the substrate but not the free ATP.
-
Detection and Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.
-
IC50 Determination: The assay is performed with a range of concentrations of the inhibitor. The IC50 value, the concentration of the inhibitor that reduces kinase activity by 50%, is then calculated from the dose-response curve.[6][7][8][9][10]
Cell Proliferation Assay
This assay assesses the effect of the compounds on the growth and viability of cancer cells that are dependent on the activity of the target kinase.
Principle: The proliferation of cancer cell lines, such as those harboring activating FLT3 mutations, is dependent on the constitutive activity of the FLT3 kinase. Inhibition of this kinase leads to a reduction in cell proliferation and viability.
Methodology:
-
Cell Culture: Cancer cells (e.g., MOLM-13 or MV4-11 for FLT3-ITD) are cultured in appropriate media.
-
Treatment: The cells are treated with various concentrations of Midostaurin or this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTS or CellTiter-Glo® assay. These assays measure metabolic activity, which is proportional to the number of viable cells.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined by plotting the percentage of viable cells against the compound concentration.
Signaling Pathways and Experimental Workflow
The primary mechanism of action of Midostaurin and this compound involves the inhibition of the FLT3 signaling pathway, which is crucial for the survival and proliferation of leukemic cells in a significant subset of AML patients.
FLT3 Signaling Pathway
Mutated FLT3 receptors are constitutively active, leading to the activation of several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. These pathways promote cell proliferation, survival, and inhibit apoptosis.[11][12][13] Midostaurin and this compound act by binding to the ATP-binding pocket of the FLT3 kinase domain, thereby blocking its autophosphorylation and the subsequent activation of these downstream pathways.
Caption: FLT3 Signaling Pathway Inhibition.
Experimental Workflow for Potency Comparison
The process of comparing the potency of Midostaurin and this compound involves a series of well-defined steps, from compound preparation to data analysis.
Caption: Potency Comparison Workflow.
Conclusion
The available evidence strongly indicates that this compound (CGP62221) is a pharmacologically active metabolite of Midostaurin with comparable in vitro potency against key oncogenic kinases such as FLT3 and KIT. This intrinsic activity of the metabolite likely contributes to the overall clinical efficacy of Midostaurin. For researchers in drug development, these findings underscore the importance of characterizing the activity of major metabolites to fully understand the therapeutic profile of a parent compound. Future studies providing a head-to-head comparison of the IC50 values of Midostaurin and its metabolites against a broad panel of kinases would be highly valuable for a more granular understanding of their respective contributions to the clinical activity of Midostaurin.
References
- 1. Comparison of the Kinase Profile of Midostaurin (Rydapt) with That of Its Predominant Metabolites and the Potential Rel… [ouci.dntb.gov.ua]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Comparison of the Kinase Profile of Midostaurin (Rydapt) with That of Its Predominant Metabolites and the Potential Relevance of Some Newly Identified Targets to Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of O-Desmethyl Midostaurin and quizartinib
A Head-to-Head Comparison of O-Desmethyl Midostaurin and Quizartinib in FLT3-Mutated Acute Myeloid Leukemia
In the landscape of targeted therapies for acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations, this compound, the principal active metabolite of midostaurin, and quizartinib represent two key therapeutic agents. While direct head-to-head clinical trials are not available, a comprehensive comparison can be drawn from preclinical data, mechanism of action, and clinical outcomes of their parent compounds. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action and Kinase Inhibition Profile
This compound, as the active form of the multi-kinase inhibitor midostaurin, targets a broad spectrum of kinases. Midostaurin and its metabolites, including this compound (CGP62221) and CGP52421, inhibit the activity of protein kinase C alpha (PKCalpha), VEGFR2, KIT, PDGFR, and both wild-type and mutated FLT3 tyrosine kinases[1][2]. This broad targeting profile classifies midostaurin as a Type I FLT3 inhibitor, capable of binding to both the active and inactive conformations of the FLT3 kinase[3]. This allows it to inhibit both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations[4][5].
Quizartinib, on the other hand, is a highly potent and selective second-generation Type II FLT3 inhibitor[6][7]. It specifically targets the inactive conformation of the FLT3 kinase, demonstrating strong inhibitory activity against FLT3-ITD mutations[3][7]. Its selectivity for FLT3 is a distinguishing feature when compared to the broader activity of midostaurin[7]. However, as a Type II inhibitor, quizartinib is not effective against FLT3-TKD mutations[3][8]. Quizartinib and its major active metabolite, AC886, exhibit comparable high-affinity binding to FLT3[9][10].
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data for midostaurin (representing the activity of this compound) and quizartinib from preclinical studies.
Table 1: Kinase Inhibitory Activity (IC50 values)
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Midostaurin | FLT3-ITD | ~10 | MV4-11 | [9] |
| Quizartinib | FLT3-ITD | <1 | MOLM-13, MV4-11 | [9] |
| Gilteritinib | FLT3-ITD | 0.29 | MV4-11 | [9] |
| Midostaurin | c-Kit | 80 | - | [11] |
| Quizartinib | c-Kit | >1000 | - | [9] |
Table 2: Efficacy in Midostaurin-Resistant Models
| Compound | Cell Line | IC50 (nM) | In Vivo Model (Tumor Growth Inhibition) | Reference |
| Midostaurin | Midostaurin-resistant MOLM-14 | 45.09 - 106.00 | Not significant | [9] |
| Quizartinib | Midostaurin-resistant MOLM-14 | 3.61 - 9.23 | Potent antitumor activity | [9] |
| Gilteritinib | Midostaurin-resistant MOLM-14 | 29.08 - 49.31 | Not significant | [9] |
Experimental Protocols
Kinase Inhibition Assays: The inhibitory activity of the compounds was determined using various kinase assays. For instance, the binding affinities of quizartinib and its active metabolite AC886 to FLT3 were evaluated against a panel of nonmutant kinases, with Kd values determined to be 3.3 and 1.1 nM, respectively[9]. IC50 values, the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%, were determined using in vitro kinase assays with recombinant enzymes or in cellular assays using leukemia cell lines expressing the target kinase.
Cell Viability and Proliferation Assays: The anti-proliferative effects of the inhibitors were assessed using cell viability assays, such as the MTS or MTT assay. FLT3-ITD positive AML cell lines like MOLM-13, MV4-11, and MOLM-14 were cultured in the presence of increasing concentrations of the inhibitors. The IC50 values for cell growth inhibition were then calculated. For example, quizartinib and AC886 demonstrated potent growth inhibition in FLT3-ITD–mutated AML cells with IC50 values of less than 1 nM[9].
In Vivo Xenograft Models: The in vivo efficacy of the compounds was evaluated in mouse xenograft models. Human AML cell lines, including those resistant to midostaurin, were implanted into immunodeficient mice. Once tumors were established, the mice were treated with the respective inhibitors or a vehicle control. Tumor growth was monitored over time to assess the antitumor activity of the compounds. Quizartinib demonstrated significant antitumor activity in mouse xenograft models of midostaurin-resistant tumors, while midostaurin and gilteritinib did not show significant effects[9].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by these inhibitors and a general workflow for evaluating their efficacy.
Caption: FLT3 signaling pathway and points of inhibition.
Caption: Workflow for preclinical comparison of FLT3 inhibitors.
Resistance Mechanisms
A key differentiator between this compound (via midostaurin) and quizartinib lies in their susceptibility to resistance mutations. As a Type II inhibitor, quizartinib's efficacy is compromised by the emergence of FLT3-TKD mutations, particularly at the D835 residue, which is a common mechanism of acquired resistance[3][7]. In contrast, midostaurin, being a Type I inhibitor, is active against both ITD and TKD mutations, potentially offering an advantage in preventing or treating resistance mediated by TKD mutations[4]. However, resistance to midostaurin can occur through other mechanisms, such as mutations in the RAS pathway[9]. Preclinical studies have shown that quizartinib retains its antileukemic activity in models of RAS-mediated midostaurin resistance[9].
Clinical Efficacy and Outcomes
While direct comparative trials are limited, insights can be drawn from pivotal clinical studies. The RATIFY trial demonstrated that the addition of midostaurin to standard chemotherapy significantly prolonged overall survival in patients with newly diagnosed FLT3-mutated AML[12]. The QuANTUM-First trial showed a significant survival benefit for quizartinib in combination with chemotherapy for newly diagnosed FLT3-ITD positive AML patients[13]. In the relapsed/refractory setting, the QuANTUM-R trial showed that quizartinib monotherapy improved overall survival compared to salvage chemotherapy[7][14].
A matching-adjusted indirect comparison (MAIC) analysis suggested that quizartinib may offer a statistically significant improvement in cumulative incidence of relapse compared to midostaurin, with a numerically favorable but not statistically significant difference in overall survival[15]. Real-world data also suggests that quizartinib may lead to higher rates of composite complete remission compared to midostaurin[16].
Conclusion
This compound, the active metabolite of the broad-spectrum kinase inhibitor midostaurin, and quizartinib, a highly selective FLT3 inhibitor, represent distinct therapeutic strategies for FLT3-mutated AML. Quizartinib demonstrates superior potency against FLT3-ITD and efficacy in midostaurin-resistant preclinical models. However, its activity is limited by the development of on-target resistance through TKD mutations. This compound, via its parent compound, offers broader kinase inhibition, including activity against both FLT3-ITD and TKD mutations, which may be advantageous in certain resistance settings. The choice between these agents may depend on the specific FLT3 mutation subtype, prior therapies, and the potential for acquired resistance. Further head-to-head clinical trials are needed to definitively establish the superior therapeutic agent in different clinical scenarios.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Midostaurin? [synapse.patsnap.com]
- 3. Molecular Mechanisms of Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia: Ongoing Challenges and Future Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. cancercareontario.ca [cancercareontario.ca]
- 6. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD-positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hematologyandoncology.net [hematologyandoncology.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Midostaurin plus Chemotherapy for Acute Myeloid Leukemia with a FLT3 Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. P531: MIDOSTAURIN PLUS 7 + 3 OR QUIZARTINIB PLUS 7 + 3 IN FLT3-ITD MUTATED AML - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quizartinib significantly reduces relapse rates versus midostaurin in newly diagnosed patients with FLT3-ITD-positive AML, based on MAIC analysis - Articles - Oncology · Hematology | healthbook [healthbook.org]
- 16. Paper: Real-World Treatment Patterns and Effectiveness of Midostaurin Versus Quizartinib in FLT3-ITD Mutated Acute Myeloid Leukemia Undergoing Intensive Induction [ash.confex.com]
O-Desmethyl Midostaurin vs. Gilteritinib: A Comparative Analysis in FLT3-ITD Acute Myeloid Leukemia Cell Lines
A detailed guide for researchers, scientists, and drug development professionals on the in vitro performance of two key FLT3 inhibitors.
This guide provides a head-to-head comparison of O-Desmethyl Midostaurin (CGP52421), a major active metabolite of the multi-kinase inhibitor midostaurin, and gilteritinib, a next-generation FLT3 inhibitor, in preclinical models of Acute Myeloid Leukemia (AML) harboring FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical biological pathways and workflows to aid in the objective evaluation of these two compounds.
At a Glance: Key Performance Indicators
The following tables summarize the in vitro efficacy of this compound and gilteritinib against common FLT3-ITD positive AML cell lines, MOLM-13 and MV4-11.
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound (CGP52421) * | MOLM-13 | ~200 | [1] |
| MV4-11 | 15.09 | [2] | |
| Gilteritinib | MOLM-13 | 2.9 | [3] |
| MV4-11 | 0.92 | [3] | |
| Note: Direct IC50 values for this compound (CGP52421) are not readily available in the reviewed literature. The values presented are for the parent compound, midostaurin. It has been reported that CGP52421 has "equivalent activity" to midostaurin in the inhibition of FLT3 kinase in vitro[4]. |
Mechanism of Action and Downstream Signaling
Both this compound (as a metabolite of midostaurin) and gilteritinib function as ATP-competitive inhibitors of the FLT3 receptor tyrosine kinase. The FLT3-ITD mutation leads to constitutive activation of the receptor, driving aberrant downstream signaling and promoting leukemic cell proliferation and survival. Inhibition of FLT3 by these compounds leads to the downregulation of key signaling pathways, including STAT5, MAPK (ERK), and PI3K/AKT.
Gilteritinib has been shown to potently inhibit the autophosphorylation of FLT3 and the phosphorylation of its downstream targets STAT5, ERK, and AKT in FLT3-ITD positive cell lines[3][5]. While specific data for this compound's effect on these downstream effectors is limited, as an active metabolite of midostaurin, it is expected to have a similar inhibitory profile on these pathways.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of this compound and gilteritinib.
Cell Lines and Culture
-
Cell Lines: MOLM-13 and MV4-11, both human AML cell lines endogenously expressing the FLT3-ITD mutation, are commonly used.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well.
-
Drug Treatment: Cells are treated with a serial dilution of the test compound (this compound or gilteritinib) or DMSO as a vehicle control.
-
Incubation: Plates are incubated for 48 to 72 hours.
-
Viability Assessment: Cell viability is measured using a commercial assay such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or by MTS assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Downstream Signaling
-
Cell Treatment: Cells are treated with specified concentrations of the inhibitor or DMSO for a defined period (e.g., 2-4 hours).
-
Cell Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, ERK, p-AKT, and AKT, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Summary and Conclusion
Based on the available in vitro data, gilteritinib demonstrates significantly greater potency against FLT3-ITD positive AML cell lines compared to midostaurin, and by extension, its metabolite this compound. The IC50 values for gilteritinib are in the low nanomolar range, while those for midostaurin are considerably higher.
Both compounds effectively inhibit the FLT3 signaling pathway, a critical driver of leukemogenesis in this AML subtype. The choice between these inhibitors in a research or drug development context may depend on the specific experimental goals, such as the desired potency, kinase selectivity profile, and the investigation of potential resistance mechanisms. This guide provides a foundational dataset and methodological overview to inform such decisions. Further studies directly comparing the in vitro and in vivo efficacy of this compound and gilteritinib are warranted to provide a more definitive comparative assessment.
References
- 1. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actin cytoskeleton deregulation confers midostaurin resistance in FLT3-mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Tumor Effects of Gilteritinib on FLT3 Mutations: Insights into Resistance Mechanisms in Ba/F3 Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of O-Desmethyl Midostaurin with Other Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
O-Desmethyl Midostaurin (CGP62221), an active metabolite of the multi-kinase inhibitor Midostaurin, has demonstrated significant therapeutic potential, particularly in the context of combination therapies for various malignancies. This guide provides a comprehensive comparison of the synergistic effects of this compound with other drugs, supported by available experimental data. We delve into the mechanistic rationale for these synergies and provide detailed experimental protocols to aid in the design and interpretation of future studies.
Synergistic Combinations and Quantitative Analysis
The primary mechanism of action for this compound, similar to its parent compound, involves the inhibition of multiple receptor tyrosine kinases, including FLT3, KIT, PDGFR, and VEGFR2.[1] This broad-spectrum activity forms the basis for its synergistic potential with other anti-cancer agents.
One of the key documented synergistic interactions of this compound is with the chemotherapeutic agent cladribine . Studies have shown that the combination of this compound and cladribine leads to cooperative growth inhibition in the human mast cell leukemia cell line HMC-1.2.[2] While specific combination index (CI) values for this compound are not extensively reported in publicly available literature, the synergistic nature of this interaction has been qualitatively established.
The synergistic activity is, in part, attributed to the dual inhibition of key survival pathways. This compound, along with Midostaurin, is a known inhibitor of Spleen Tyrosine Kinase (SYK).[2][3] SYK is a crucial signaling molecule, and its inhibition can overcome resistance to FLT3 inhibitors, a common mechanism of treatment failure in Acute Myeloid Leukemia (AML).[4] This dual targeting of FLT3 and SYK by this compound likely contributes to its synergistic effects when combined with other agents that target parallel or downstream pathways.
Table 1: Summary of Preclinical Synergistic Effects of this compound (CGP62221)
| Combination Agent | Cell Line/Model | Observed Effect | Putative Mechanism of Synergy | Reference |
| Cladribine | HMC-1.2 (Mast Cell Leukemia) | Cooperative growth inhibition | Dual targeting of proliferative pathways | [2] |
| Other Kinase Inhibitors (Inferred from Midostaurin data) | Various Leukemia and Solid Tumor Models | Potential for synergy | Inhibition of parallel or downstream signaling pathways (e.g., PI3K/AKT/mTOR, MAPK/ERK) | [5][6][7][8] |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound are rooted in its ability to inhibit multiple oncogenic signaling pathways simultaneously. The diagram below illustrates the key pathways targeted by this compound and potential points of synergistic interaction with other therapeutic agents.
Experimental Protocols
To rigorously assess the synergistic effects of this compound with other drugs, standardized in vitro assays are essential. The following is a generalized protocol for determining drug synergy using the Combination Index (CI) method, which is widely accepted for quantifying drug interactions.
Experimental Workflow for Synergy Assessment
Detailed Methodologies
-
Cell Culture:
-
The choice of cell line is critical and should be relevant to the therapeutic context being investigated (e.g., HMC-1.2 for mast cell leukemia, MOLM-13 or MV4-11 for FLT3-mutated AML).
-
Cells should be maintained in their recommended growth medium and conditions.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations for single-agent and combination treatments. It is advisable to use a constant ratio of the two drugs in combination experiments.
-
-
Cell Viability Assay:
-
Seed cells at an appropriate density in 96-well plates.
-
After allowing the cells to adhere (if applicable), treat them with the single agents and their combinations. Include vehicle-only controls.
-
Incubate the plates for a predetermined time (e.g., 72 hours).
-
Add a viability reagent (e.g., MTS or CellTiter-Glo) and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.
-
-
Data Analysis and Combination Index (CI) Calculation:
-
Normalize the viability data to the vehicle-treated controls.
-
Use software like CompuSyn to calculate the CI values based on the Chou-Talalay method. The CI provides a quantitative measure of the interaction between the two drugs.
-
Conclusion
This compound, as an active metabolite of Midostaurin, holds promise for use in combination therapies due to its multi-targeted kinase inhibition profile. The synergistic interaction with cladribine and the mechanistic rationale involving dual SYK and FLT3 inhibition highlight its potential to enhance therapeutic efficacy and overcome drug resistance. Further preclinical and clinical studies are warranted to explore the full spectrum of its synergistic potential with a broader range of anti-cancer agents. The experimental protocols outlined in this guide provide a framework for conducting robust investigations into these novel drug combinations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Midostaurin: a magic bullet that blocks mast cell expansion and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYK Is a Critical Regulator of FLT3 In Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioengineer.org [bioengineer.org]
- 7. Synergistic cytotoxicity of dual PI3K/mTOR and FLT3 inhibition in FLT3-ITD AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The dual MEK/FLT3 inhibitor E6201 exerts cytotoxic activity against acute myeloid leukemia cells harboring resistance-conferring FLT3 mutations - PMC [pmc.ncbi.nlm.nih.gov]
Validation of O-Desmethyl Midostaurin's Activity in Patient-Derived Xenografts: A Comparative Analysis
This guide synthesizes the existing knowledge on Midostaurin and its metabolites, highlighting the current gap in in vivo PDX data for O-Desmethyl Midostaurin and providing a framework for the kind of experimental data needed to draw robust comparisons.
Introduction to Midostaurin and its Active Metabolites
Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of adult patients with newly diagnosed FLT3-mutated AML and for advanced systemic mastocytosis.[1][2][3] Upon oral administration, Midostaurin is metabolized in the liver, primarily by the CYP3A4 enzyme, into two major active metabolites: this compound (CGP62221) and CGP52421.[4] Both metabolites, along with the parent drug, are believed to contribute to the overall therapeutic effect.
In Vitro Activity of Midostaurin and this compound
In vitro studies have provided initial insights into the comparative activity of Midostaurin and its metabolites. Notably, this compound (CGP62221) has been shown to exhibit comparable potency to the parent drug, Midostaurin, in inhibiting cancer cell proliferation. This suggests that CGP62221 is a significant contributor to the anti-leukemic activity of Midostaurin.
| Compound | Target Kinases | In Vitro Efficacy |
| Midostaurin | FLT3, KIT, PDGFR, VEGFR2, PKCα, SYK | Potent inhibitor of cell proliferation in various cancer cell lines, including those with FLT3 mutations.[1][5] |
| This compound (CGP62221) | Similar profile to Midostaurin | Comparable potency to Midostaurin in inhibiting cancer cell proliferation in vitro. |
| CGP52421 | Similar profile to Midostaurin | Less potent than Midostaurin and CGP62221 in inhibiting cancer cell proliferation in vitro. |
In Vivo Efficacy of Midostaurin in Xenograft Models
While specific data on this compound in PDX models is lacking, studies on Midostaurin in traditional xenograft models (using cancer cell lines) provide a benchmark for its in vivo activity. These studies have demonstrated that oral administration of Midostaurin can significantly reduce tumor burden and improve survival in mice bearing AML xenografts.[1][6]
Table 2: Summary of Midostaurin In Vivo Efficacy in a Non-PDX Xenograft Model
| Xenograft Model | Treatment | Key Findings | Reference |
| AML cell line xenograft | Midostaurin (e.g., 50-100 mg/kg, oral, daily) | Significant reduction in leukemia burden, prolonged survival of treated mice. | [1] |
The Need for this compound Validation in Patient-Derived Xenografts
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are considered more clinically relevant than traditional cell line-derived xenografts.[7] They better recapitulate the heterogeneity and microenvironment of the original human tumor. Therefore, validating the activity of this compound in PDX models is a critical step to:
-
Confirm its direct anti-tumor activity in a more patient-like setting.
-
Compare its efficacy directly with Midostaurin to understand its relative contribution to the overall therapeutic effect.
-
Investigate its activity in PDX models derived from patients who are resistant or refractory to Midostaurin.
Experimental Protocols
To facilitate future research in this area, the following are detailed methodologies for key experiments that would be required to validate and compare the activity of this compound and Midostaurin in PDX models.
Establishment of Patient-Derived Xenografts (PDX)
-
Tissue Acquisition: Obtain fresh tumor tissue from consenting patients with AML (or other relevant malignancies) under institutional review board (IRB) approval.
-
Implantation: Surgically implant small fragments of the tumor tissue (approximately 20-30 mm³) subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).[8]
-
Tumor Growth Monitoring: Monitor mice for tumor engraftment and growth. Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Passaging: Once tumors reach a specified size (e.g., 1000-1500 mm³), sacrifice the mouse, excise the tumor, and passage it into new cohorts of mice for expansion and subsequent efficacy studies.
In Vivo Efficacy Study in PDX Models
-
Cohort Formation: Once PDX tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., Vehicle control, Midostaurin, this compound).
-
Drug Formulation and Administration:
-
Midostaurin: Formulate in a suitable vehicle (e.g., a microemulsion of lecithin, sodium oleate, and miglyol) for oral gavage.
-
This compound (CGP62221): A suitable formulation for in vivo administration would need to be developed and optimized. Administration would likely be via oral gavage.
-
Dosing: Dosing regimens should be based on pharmacokinetic studies to achieve clinically relevant exposures. For Midostaurin, a dose of 50-100 mg/kg daily is often used in xenograft studies.[1] A comparable dose for this compound would need to be determined.
-
-
Treatment and Monitoring: Treat mice for a defined period (e.g., 21-28 days). Monitor tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors.
-
Tumor Growth Inhibition (TGI): Calculate TGI as a primary efficacy endpoint.
-
Pharmacodynamic Analysis: Analyze tumor tissue for target engagement (e.g., inhibition of FLT3 phosphorylation) via Western blotting or immunohistochemistry.
-
Survival Studies: In separate cohorts, treat mice until a humane endpoint is reached to determine the impact on overall survival.
-
Visualizing Key Pathways and Workflows
To better understand the mechanisms of action and the experimental processes involved, the following diagrams are provided.
Caption: Simplified FLT3 signaling pathway and the inhibitory action of Midostaurin and its active metabolite.
Caption: Experimental workflow for establishing and utilizing patient-derived xenograft (PDX) models for in vivo efficacy studies.
Conclusion
While this compound (CGP62221) is a major active metabolite of Midostaurin with comparable in vitro activity, a comprehensive understanding of its in vivo efficacy, particularly in clinically relevant PDX models, is currently lacking in the public domain. The experimental framework outlined in this guide provides a roadmap for future studies that are essential to definitively validate its anti-tumor activity and to elucidate its precise contribution to the therapeutic effects of Midostaurin. Such studies will be invaluable for the continued development and optimization of treatments for AML and other malignancies.
References
- 1. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT, CBL and FLT3 in haematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Survival outcomes with midostaurin in patients with FLT3 mutated AML: Retrospective cohort from the AML-12 trial [aml-hub.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in the application of patient-derived xenograft models in acute leukemia resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
Navigating Treatment Response: A Comparative Guide to Biomarkers of Sensitivity and Resistance for O-Desmethyl Midostaurin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of O-Desmethyl Midostaurin (CGP62221), a principal active metabolite of the multi-kinase inhibitor Midostaurin, against its parent compound and other therapeutic alternatives. We delve into the critical biomarkers that dictate sensitivity and the mechanisms that drive resistance, supported by experimental data and detailed protocols to aid in research and development.
This compound, alongside the 7-hydroxyl derivative CGP52421, is a major active metabolite of Midostaurin.[1] Both Midostaurin and this compound potently inhibit multiple receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3) and KIT, which are crucial in the pathogenesis of Acute Myeloid Leukemia (AML) and Systemic Mastocytosis (SM).[2][3] Inhibition of these kinases disrupts downstream signaling pathways, such as PI3K-Akt, MAPK, and STAT5, leading to cell cycle arrest and apoptosis in malignant cells.[4]
Biomarkers of Sensitivity
The primary determinant of sensitivity to Midostaurin and its active metabolites is the presence of activating mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD) and mutations in the tyrosine kinase domain (FLT3-TKD).[4][5] Patients with these mutations have demonstrated improved survival rates when treated with Midostaurin in combination with standard chemotherapy.[5][6][7] While data specifically for this compound is limited, its comparable in vitro activity to the parent drug suggests a similar sensitivity profile.[8]
Mechanisms of Resistance
Resistance to FLT3 inhibitors, including Midostaurin and likely this compound, can be categorized into on-target and off-target mechanisms.
On-target resistance primarily involves the acquisition of secondary point mutations within the FLT3 gene that interfere with drug binding. Notable resistance mutations include:
-
D835Y: This mutation in the tyrosine kinase domain can confer resistance to type II FLT3 inhibitors.[9]
-
F691L: Known as the "gatekeeper" mutation, it can induce universal resistance to many currently available FLT3 inhibitors by sterically hindering drug binding.[3][9]
Off-target resistance mechanisms involve the activation of alternative signaling pathways that bypass the inhibition of FLT3. These include:
-
Activation of parallel signaling pathways: Upregulation of pathways such as RAS/MAPK and JAK/STAT can sustain cell proliferation and survival despite FLT3 inhibition.[10][11]
-
Upregulation of other kinases: Increased expression and activation of kinases like AXL and PIM-1 have been implicated in conferring resistance to FLT3 inhibitors.[3]
-
Microenvironment-mediated resistance: Signals from the bone marrow microenvironment can promote the survival of leukemic cells in the presence of FLT3 inhibitors.[10]
Comparative Performance Data
The following tables summarize the in vitro efficacy of this compound (CGP62221) in comparison to its parent compound, Midostaurin, and its other major metabolite, CGP52421.
Table 1: Comparative In Vitro Growth Inhibition of Mast Cell Leukemia Cells
| Compound | Cell Line | IC₅₀ (nM) |
| Midostaurin | HMC-1.1 (KIT V560G) | 50-250 |
| HMC-1.2 (KIT V560G, D816V) | 50-250 | |
| This compound (CGP62221) | HMC-1.1 (KIT V560G) | 50-250 |
| HMC-1.2 (KIT V560G, D816V) | 50-250 | |
| CGP52421 | HMC-1.1 (KIT V560G) | >1000 |
| HMC-1.2 (KIT V560G, D816V) | >1000 |
Data sourced from a study on neoplastic mast cells, indicating that this compound (CGP62221) exhibits comparable growth-inhibitory effects to Midostaurin, while CGP52421 is significantly less potent in this aspect.[12]
Experimental Protocols
FLT3-ITD Mutation Detection by Fragment Analysis
This protocol outlines a method for the detection of FLT3-ITD mutations, a key biomarker for sensitivity to this compound.
a. DNA Extraction: Genomic DNA is extracted from patient bone marrow or peripheral blood samples using a commercial genomic DNA purification kit, following the manufacturer's instructions. DNA quality and quantity are assessed using spectrophotometry (e.g., NanoDrop) or fluorometry (e.g., Qubit).[11]
b. PCR Amplification: The region of the FLT3 gene containing potential ITD mutations is amplified using polymerase chain reaction (PCR). A forward primer labeled with a fluorescent dye (e.g., 6-FAM) and a reverse primer are used.[13]
-
Reaction Mix:
-
Genomic DNA (25-100 ng)
-
Forward Primer (fluorescently labeled)
-
Reverse Primer
-
PCR Master Mix (containing dNTPs, Taq polymerase, and buffer)
-
Nuclease-free water
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 10 minutes
-
c. Capillary Electrophoresis: The fluorescently labeled PCR products are separated by size using capillary electrophoresis on a genetic analyzer.[11][13]
d. Data Analysis: The resulting electropherogram is analyzed using specialized software. The presence of a larger PCR product in addition to the wild-type allele indicates an FLT3-ITD mutation. The allelic ratio can be calculated by comparing the peak areas of the mutant and wild-type fragments.[14]
Cell Viability Assay to Determine IC₅₀ Values
This protocol describes a method to assess the concentration of a compound required to inhibit 50% of cell growth (IC₅₀).
a. Cell Culture: Leukemia cell lines (e.g., MV4-11 for FLT3-ITD, HMC-1.2 for KIT mutations) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
b. Drug Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound, Midostaurin, or other inhibitors for 48-72 hours.
c. Viability Assessment: Cell viability is measured using a metabolic assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's protocol.
d. Data Analysis: The results are normalized to untreated control cells, and the IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using graphing software.
Signaling Pathways and Resistance Mechanisms
The following diagrams illustrate the key signaling pathways affected by this compound and the mechanisms of resistance.
Caption: FLT3 signaling pathway and its inhibition by this compound.
Caption: Mechanisms of resistance to this compound.
References
- 1. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genomic markers of midostaurin drug sensitivity in FLT3 mutated and FLT3 wild-type acute myeloid leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. novctrd.com [novctrd.com]
- 7. experts.llu.edu [experts.llu.edu]
- 8. Comparison of the Kinase Profile of Midostaurin (Rydapt) with That of Its Predominant Metabolites and the Potential Relevance of Some Newly Identified Targets to Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determining the sensitivity of primary acute myeloid leukemia (AML) samples with FLT3-ITD or FLT3-D835 mutations to FLT3 inhibitors using an ex vivo drug sensitivity screen. - ASCO [asco.org]
- 11. thermofisher.com [thermofisher.com]
- 12. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The sensitivity of the FLT3-ITD detection method is an important consideration when diagnosing acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Unveiling the Off-Target Landscape: A Comparative Analysis of O-Desmethyl Midostaurin's Kinase Inhibition Profile
For researchers, scientists, and drug development professionals, understanding the off-target effects of kinase inhibitors is paramount for predicting potential therapeutic efficacy and anticipating adverse events. This guide provides a detailed comparison of the off-target kinase inhibition profile of O-Desmethyl Midostaurin (CGP62221), a major active metabolite of the multi-kinase inhibitor Midostaurin, with other notable FLT3 inhibitors, Quizartinib and Crenolanib.
This compound, alongside its parent compound, contributes significantly to the clinical activity of Midostaurin, which is approved for the treatment of FLT3-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis. Like Midostaurin, its metabolite is a multi-targeted inhibitor, potently acting on FLT3 and KIT mutants. However, its broader kinase interaction landscape is critical for a comprehensive understanding of its biological activity. This guide synthesizes available preclinical data to offer a comparative view of its selectivity against alternative therapeutic agents.
Quantitative Kinase Inhibition Profiles
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound, Midostaurin, Quizartinib, and Crenolanib against a panel of selected kinases. This data, compiled from multiple studies, allows for a quantitative comparison of their potency and selectivity. It is important to note that direct head-to-head comparisons across a comprehensive kinase panel in a single study are limited, and thus, variations in experimental conditions between studies should be considered.
Table 1: Comparative Inhibition of Primary Targets and Key Off-Target Kinases (IC50 in nM)
| Kinase | This compound (CGP62221) | Midostaurin | Quizartinib | Crenolanib |
| FLT3 (WT) | Potent (IC50 <10 nM) | 11 | 1.1 | 0.8 |
| FLT3-ITD | Potent (IC50 <10 nM) | 10 | 0.3 | 2.5 |
| FLT3-D835Y | Potent | 8 | 155 | 0.3 |
| KIT (WT) | Potent | 70 | 25 | 29 |
| KIT-D816V | Potent | 20 | 1000 | 1.5 |
| SYK | Potent | Potent | >1000 | >1000 |
| VEGFR2 | Potent | 30 | 140 | 1.4 |
| PDGFRα | - | 60 | 310 | 0.6 |
| PDGFRβ | - | 80 | 230 | 0.5 |
| SRC | - | 40 | >1000 | 15 |
| LYN | Potent | - | >1000 | 12 |
| FES | Recognized | Recognized | - | - |
Data compiled from Weisberg et al., 2018; Aikawa et al., 2020; Gleixner et al., 2015. "-" indicates data not available in the reviewed sources.
Experimental Methodologies
The determination of kinase inhibition profiles is crucial for the characterization of small molecule inhibitors. The data presented in this guide were primarily generated using biochemical assays, most commonly radiometric and luminescence-based methods.
Radiometric Kinase Assay (e.g., [33P]-ATP Filter Binding Assay)
This traditional and robust method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate (peptide or protein) by the kinase.
Protocol Outline:
-
Reaction Setup: The kinase, substrate, and test compound (e.g., this compound) are incubated in a reaction buffer.
-
Initiation: The reaction is initiated by the addition of [γ-33P]ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Termination: The reaction is stopped, typically by the addition of a strong acid (e.g., phosphoric acid).
-
Capture: The reaction mixture is transferred to a phosphocellulose filter membrane which binds the phosphorylated substrate.
-
Washing: The filter is washed to remove unincorporated [γ-33P]ATP.
-
Detection: The radioactivity retained on the filter, corresponding to the amount of phosphorylated substrate, is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to a control reaction without the inhibitor. IC50 values are then determined by fitting the data to a dose-response curve.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This high-throughput method measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Protocol Outline:
-
Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated together in a multi-well plate.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated in the first step back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light.
-
Luminescence Measurement: The luminescent signal is measured using a luminometer. The intensity of the light is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.
-
Data Analysis: The percentage of inhibition is calculated based on the reduction in luminescence in the presence of the inhibitor compared to a control. IC50 values are determined from dose-response curves.
Visualizing Signaling and Experimental Processes
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Comparative kinase inhibition profiles.
Caption: General workflow for in vitro kinase assays.
Conclusion
This compound exhibits a multi-kinase inhibition profile, similar to its parent compound Midostaurin, with potent activity against FLT3, KIT, and SYK, among others. This contrasts with the more selective profile of Quizartinib, which primarily targets FLT3 and, to a lesser extent, KIT. Crenolanib also demonstrates potent inhibition of FLT3 and KIT, with additional activity against PDGFR and other kinases. The broader spectrum of activity for this compound may contribute to the clinical efficacy of Midostaurin through the modulation of multiple signaling pathways but could also be responsible for a wider range of off-target effects. For researchers developing next-generation kinase inhibitors, a thorough understanding of these off-target profiles is essential for designing molecules with improved selectivity and a more favorable therapeutic index.
A Comparative Guide to the Bioanalytical Method Validation for O-Desmethyl Midostaurin
For researchers, scientists, and drug development professionals, the rigorous validation of bioanalytical methods is paramount to ensure the accuracy and reliability of pharmacokinetic and toxicokinetic data. This guide provides a comprehensive comparison of the leading bioanalytical method for the quantification of O-Desmethyl Midostaurin, a major active metabolite of the multi-targeted kinase inhibitor Midostaurin, with other potential analytical techniques. This compound (CGP62221) plays a significant role in the overall therapeutic effect and safety profile of its parent drug, making its precise measurement in biological matrices a critical aspect of clinical and preclinical studies.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
The most widely accepted and utilized method for the quantification of this compound in biological matrices such as plasma and serum is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers unparalleled selectivity, sensitivity, and accuracy, making it the gold standard in bioanalysis.
Performance Characteristics of a Validated LC-MS/MS Method
The validation of a bioanalytical method is a comprehensive process guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4][5] The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for this compound, based on established methods for the parent drug and its metabolites.[6][7][8][9][10]
| Validation Parameter | Typical Acceptance Criteria | Performance of LC-MS/MS Method for this compound |
| Linearity (r²) | ≥ 0.99 | Typically > 0.995 over a concentration range of 1-1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20% | ~1 ng/mL in plasma |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | Typically within ±10% for quality control samples |
| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) | Intra-day CV < 10%; Inter-day CV < 12% |
| Selectivity & Specificity | No significant interference at the retention time of the analyte and internal standard | High, due to mass-based detection; minimal matrix effects |
| Matrix Effect | CV of the slope of calibration curves in different lots of matrix ≤ 15% | Generally well-controlled with appropriate sample preparation and internal standards |
| Recovery | Consistent, precise, and reproducible | > 80% with liquid-liquid extraction or solid-phase extraction |
| Stability (Freeze-thaw, Bench-top, Long-term) | Analyte concentration within ±15% of the initial concentration | Stable for at least 3 freeze-thaw cycles, 24 hours at room temperature, and > 6 months at -80°C |
Experimental Protocol for LC-MS/MS Quantification of this compound
A detailed experimental protocol is crucial for the reproducibility of the bioanalytical method.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma/serum sample, add 300 µL of a precipitation solution (e.g., acetonitrile containing an internal standard like this compound-d3).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 20% to 80% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) -> Product ion (Q3)
-
Internal Standard (this compound-d3): Precursor ion (Q1) -> Product ion (Q3)
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) are optimized for maximum signal intensity.
Comparison with Alternative Bioanalytical Methods
While LC-MS/MS is the preferred method, other techniques can be considered, each with its own set of advantages and limitations.
| Feature | LC-MS/MS | High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection | Immunoassay (e.g., ELISA) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation by chromatography, detection by mass | Separation by chromatography, detection by light absorption/emission | Antigen-antibody binding | Nuclear spin properties in a magnetic field |
| Selectivity | Very High | Moderate to High | High (can have cross-reactivity) | Moderate |
| Sensitivity | Very High (pg/mL to ng/mL) | Moderate (ng/mL to µg/mL) | High (pg/mL to ng/mL) | Low (µg/mL to mg/mL) |
| Throughput | High | Moderate | High | Low |
| Development Time | Moderate to Long | Moderate | Long (antibody development) | Moderate |
| Cost | High (instrumentation) | Moderate | Moderate (reagents) | Very High (instrumentation) |
| Structural Information | Yes (fragmentation patterns) | No | No | Yes (detailed structural elucidation) |
| Matrix Effect | Can be an issue, requires careful management | Less susceptible than MS, but can still occur | Can be significant | Less susceptible |
Visualizing the Workflow and Relationships
To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the bioanalytical workflow and the relationship between Midostaurin and its major metabolites.
Caption: Experimental workflow for the LC-MS/MS bioanalysis of this compound.
Caption: Simplified metabolic pathway of Midostaurin.
Conclusion
The validation of a robust and reliable bioanalytical method is a cornerstone of drug development. For the quantification of this compound, LC-MS/MS stands out as the superior technique, offering the high sensitivity, selectivity, and accuracy required for regulatory submissions and pivotal clinical studies. While alternative methods exist, they often lack the comprehensive performance characteristics of LC-MS/MS. The detailed experimental protocol and validation parameters provided in this guide serve as a valuable resource for researchers and scientists involved in the bioanalysis of Midostaurin and its metabolites, ensuring the generation of high-quality data for informed decision-making in the drug development process.
References
- 1. Impurity profiling and stability-indicating method development and validation for the estimation of assay and degradation impurities of midostaurin in softgel capsules using HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]
- 3. Frontiers | The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review [frontiersin.org]
- 4. A Comparison of Various Normalization Methods for LC/MS Metabolomics Data [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. ICP-MS vs LC-MS for Metabolomics: Which Shines in Specificity and Sensitivity? [eureka.patsnap.com]
- 8. Alternative Methods for Therapeutic Drug Monitoring and Dose Adjustment of Tuberculosis Treatment in Clinical Settings: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of novel RP-HPLC method for midostaurin determination using analytical quality by design approach from regulatory perspective and determination of major degradation compounds of midostaurin using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
O-Desmethyl Midostaurin: A Comparative Analysis of its Efficacy Against FLT3 Mutations in Acute Myeloid Leukemia
For Immediate Release
A comprehensive analysis of O-Desmethyl Midostaurin (CGP62221), a major active metabolite of the multi-kinase inhibitor Midostaurin, reveals potent activity against clinically relevant FMS-like tyrosine kinase 3 (FLT3) mutations that are pivotal in the progression of Acute Myeloid Leukemia (AML). This guide provides a detailed comparison of the efficacy of this compound and its parent compound, offering valuable insights for researchers and drug development professionals in the field of oncology.
Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in AML and are associated with a poor prognosis. Midostaurin, in combination with chemotherapy, has become a standard of care for newly diagnosed FLT3-mutated AML. Understanding the activity of its principal metabolites is crucial for a complete picture of its therapeutic effect.
Comparative Efficacy Against FLT3 Mutations
This compound (CGP62221) demonstrates potent inhibition of both FLT3-ITD and FLT3-TKD (D835Y) mutations. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Midostaurin against these key FLT3 variants, as determined by radiometric transphosphorylation assays.
| Compound | FLT3-ITD (IC50 in nM) | FLT3-TKD (D835Y) (IC50 in nM) |
| This compound (CGP62221) | 11 | 4.5 |
| Midostaurin | 11 | 3 |
Data sourced from Weisberg et al., Biochemistry, 2018.
The data indicates that this compound retains comparable potent activity to its parent compound, Midostaurin, against both the FLT3-ITD and FLT3-TKD mutations. This underscores the significant contribution of this metabolite to the overall clinical efficacy of Midostaurin in patients with FLT3-mutated AML.
FLT3 Signaling Pathway and Inhibition
The FLT3 receptor is a member of the class III receptor tyrosine kinase family. In its mutated, constitutively active state, it drives several downstream signaling pathways crucial for cell survival and proliferation, including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways. This compound, like Midostaurin, inhibits the autophosphorylation of the FLT3 kinase, thereby blocking these downstream signals and inducing apoptosis in leukemic cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.
Radiometric Transphosphorylation Kinase Assay for IC50 Determination
This assay quantifies the enzymatic activity of FLT3 kinase by measuring the transfer of a radiolabeled phosphate from ATP to a substrate.
Materials:
-
Recombinant human FLT3 (mutant forms ITD and D835Y)
-
Poly(Glu, Tyr) 4:1 as substrate
-
P-ATP (gamma-labeled)33 -
Kinase buffer (e.g., 25 mM MOPS, pH 7.5, 10 mM MgCl2, 5 mM EGTA, 2 mM DTT, 1% DMSO)
-
This compound and Midostaurin in DMSO
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and Midostaurin in the kinase buffer.
-
In a reaction plate, add the kinase, substrate, and the respective inhibitor dilution.
-
Initiate the kinase reaction by adding the
P-ATP solution.33 -
Incubate the reaction mixture at room temperature for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding a solution like phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated
P-ATP.33 -
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control (DMSO alone).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (Ba/F3 Cell Line Model)
This assay assesses the effect of the inhibitor on the proliferation and viability of cells engineered to be dependent on FLT3 signaling.
Materials:
-
Ba/F3 cells expressing either FLT3-ITD or FLT3-TKD (D835Y)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
This compound and Midostaurin in DMSO
-
96-well opaque plates
Procedure:
-
Culture the Ba/F3-FLT3 mutant cells in the absence of IL-3 to ensure dependence on FLT3 signaling.
-
Seed the cells in 96-well plates at a predetermined density.
-
Add serial dilutions of this compound or Midostaurin to the wells. Include a DMSO-only control.
-
Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Determine the IC50 value as described in the kinase assay protocol.
Western Blot Analysis of FLT3 Phosphorylation
This technique is used to detect the phosphorylation status of FLT3 and its downstream targets in response to inhibitor treatment.
Materials:
-
FLT3-mutated AML cell lines (e.g., MV4-11 for FLT3-ITD)
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Treat the FLT3-mutated cells with various concentrations of this compound or Midostaurin for a specified time (e.g., 2 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-phospho-FLT3 antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-FLT3 antibody to confirm equal protein loading.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of a FLT3 inhibitor.
A Comparative Analysis of O-Desmethyl Midostaurin and Sorafenib for Researchers
For researchers and professionals in drug development, a nuanced understanding of the comparative efficacy and mechanisms of kinase inhibitors is paramount. This guide provides a detailed comparative study of O-Desmethyl Midostaurin (CGP62221), an active metabolite of the multi-kinase inhibitor midostaurin, and sorafenib, another multi-kinase inhibitor. This analysis is supported by preclinical data and detailed experimental methodologies to aid in research and development efforts.
Mechanism of Action and Target Profile
Both this compound and sorafenib are potent inhibitors of multiple protein kinases involved in cancer cell proliferation, survival, and angiogenesis. However, their specific target profiles and inhibitory activities exhibit notable differences.
This compound (CGP62221) is one of the two major active metabolites of midostaurin.[1] Midostaurin and its metabolites are known to inhibit a range of tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3), KIT, platelet-derived growth factor receptor (PDGFR), and vascular endothelial growth factor receptor 2 (VEGFR2).[2] Specifically, this compound has been shown to be active in inhibiting the proliferation of neoplastic mast cells.[3]
Sorafenib is a multi-kinase inhibitor that targets the RAF/MEK/ERK signaling pathway by inhibiting RAF-1 and B-Raf. It also inhibits several receptor tyrosine kinases involved in angiogenesis and tumor progression, such as VEGFR-2, VEGFR-3, PDGFR-β, FLT3, and c-KIT.[4][5][6]
Quantitative Data Presentation
The following tables summarize the in vitro inhibitory activities of this compound and sorafenib against various kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Kinase Target | This compound (CGP62221) IC50 (nM) | Sorafenib IC50 (nM) |
| FLT3 | Data not available in direct comparison | 57[4], 58, 59[5] |
| c-KIT | Potent inhibitor (qualitative)[1][3] | 58[4], 68[5] |
| VEGFR2 | Data not available in direct comparison | 90[4][5][6] |
| PDGFRβ | Data not available in direct comparison | 20[4], 57[5] |
| RAF-1 | Data not available | 6[4] |
| B-Raf | Data not available | 22 |
Table 2: In Vitro Anti-proliferative Activity (IC50)
| Cell Line | Primary Target(s) | This compound (CGP62221) IC50 | Sorafenib IC50 |
| HMC-1.1, HMC-1.2 | KIT | 50-250 nM[3] | Data not available |
| HepG2, HuH-7 | Hepatocellular Carcinoma | Data not available | ~6 µmol/L[7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Objective: To quantify the potency of this compound and sorafenib in inhibiting the enzymatic activity of target kinases.
Materials:
-
Recombinant human kinases (e.g., FLT3, c-KIT, VEGFR2, PDGFRβ)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
Test compounds (this compound, sorafenib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit or similar
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µl of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a kinase/substrate mixture in kinase reaction buffer and add 2 µl to each well.
-
Initiate the kinase reaction by adding 2 µl of ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT/WST-8)
This protocol describes a colorimetric assay to assess the effect of the compounds on the proliferation of cancer cells.
Objective: To determine the cytotoxic or cytostatic effects of this compound and sorafenib on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HMC-1, HepG2, HuH-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Test compounds (this compound, sorafenib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 reagent
-
Solubilization buffer (for MTT assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[7][8]
-
Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for a specified duration (e.g., 48-72 hours).[7][9]
-
After the incubation period, add MTT or WST-8 reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8, 570 nm for MTT) using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 values from the dose-response curves.
In Vivo Xenograft Model for Acute Myeloid Leukemia (AML)
This protocol outlines the establishment and use of a patient-derived xenograft (PDX) model to evaluate the in vivo efficacy of the compounds.[9]
Objective: To assess the anti-tumor activity of this compound and sorafenib in a living organism.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
AML patient-derived cells or AML cell lines (e.g., MOLM13)
-
Test compounds formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement (for subcutaneous models)
-
Flow cytometer for analyzing blood samples
Procedure:
-
Subcutaneously or intravenously inject a specified number of AML cells into the immunodeficient mice.[9]
-
Allow the tumors to establish or the leukemia to engraft.
-
Randomize the mice into treatment and control groups.
-
Administer the test compounds and vehicle control to the respective groups according to a predefined dosing schedule and route (e.g., oral gavage).
-
Monitor the tumor volume (for subcutaneous models) by caliper measurements or the percentage of leukemic cells in the peripheral blood by flow cytometry at regular intervals.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and collect tumors or tissues for further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth inhibition or reduction in leukemia burden between the treatment and control groups to evaluate the in vivo efficacy of the compounds.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound and sorafenib, and a typical experimental workflow for their comparative evaluation.
Caption: Targeted signaling pathways of this compound and sorafenib.
Caption: Experimental workflow for the comparative study.
References
- 1. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and characterization of Sorafenib nano-emulsion: impact on pharmacokinetics and toxicity; an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical and pilot study of type I FLT3 tyrosine kinase inhibitor, crenolanib, with sorafenib in acute myeloid leukemia and FLT3-internal tandem duplication - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Clinical Significance of O-Desmethyl Midostaurin Plasma Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Midostaurin, a multi-targeted kinase inhibitor, represents a significant advancement in the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations. Upon administration, Midostaurin is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into two major active metabolites: O-Desmethyl Midostaurin (CGP62221) and CGP52421. Emerging evidence underscores the substantial contribution of these metabolites, particularly this compound, to the overall clinical efficacy of the parent drug. This guide provides a comprehensive comparison of this compound's characteristics and clinical significance, supported by experimental data, to aid researchers in understanding its role in the therapeutic landscape of AML.
Pharmacokinetic Profile and Contribution to Activity
This compound is not merely a breakdown product but a potent inhibitor of key kinases implicated in AML pathogenesis. Its plasma concentrations are substantial, often exceeding those of the parent drug at steady state, and it possesses a significant half-life, contributing to sustained therapeutic activity.
Table 1: Comparative Pharmacokinetics of Midostaurin and its Major Metabolites
| Parameter | Midostaurin | This compound (CGP62221) | CGP52421 |
| Primary Metabolizing Enzyme | CYP3A4 | CYP3A4 | CYP3A4 |
| Median Terminal Half-life (T½) | ~21 hours | ~32 hours | ~471 hours |
| Contribution to Total Plasma Exposure (AUC) | ~22% | ~28% | ~38% |
| Plasma Protein Binding | >99.8% | >99.8% | >99.8% |
In Vitro Potency Against Key Kinase Targets
Experimental data demonstrates that this compound retains potent inhibitory activity against critical targets in AML, including mutant FLT3, both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, as well as KIT, another important receptor tyrosine kinase.
Table 2: Comparative In Vitro Inhibitory Activity (IC50) of Midostaurin and this compound
| Target | Midostaurin (nM) | This compound (CGP62221) (nM) | Reference |
| FLT3-ITD | <10 | Comparable to Midostaurin | [1] |
| KIT D816V | Potent Inhibition | Potent Inhibition | [2] |
| Protein Kinase C alpha (PKCα) | Potent Inhibition | Comparable to Midostaurin | [3] |
| SYK | 20.8 | Not explicitly stated, but contributes to dual FLT3/SYK inhibition | [4] |
| HMC-1.2 Cell Proliferation (KIT D816V) | 50-250 | 50-250 | [5] |
Clinical Significance of Plasma Levels
While direct, independent correlation of this compound plasma levels with long-term clinical outcomes such as overall survival is an area of ongoing investigation, studies have indicated a relationship between the total exposure of Midostaurin and its active metabolites and clinical response. A study demonstrated a correlation between blast response (a significant decrease in peripheral blood blasts) and the serum concentrations of Midostaurin plus its primary metabolites, CGP62221 and CGP52421[3]. This suggests that achieving and maintaining adequate plasma concentrations of both the parent drug and its active metabolites is crucial for therapeutic efficacy.
The co-administration of strong CYP3A4 inhibitors, such as posaconazole, has been shown to significantly increase the plasma exposure of Midostaurin while decreasing the relative exposure to its metabolites[6]. This highlights the importance of monitoring drug-drug interactions to maintain a balanced and effective therapeutic window.
Comparison with Other FLT3 Inhibitors
The therapeutic landscape for FLT3-mutated AML is evolving with the development of second-generation, more selective FLT3 inhibitors. Understanding the profile of Midostaurin and its active metabolites is crucial for contextualizing its place in therapy.
Table 3: Comparison of Midostaurin with Second-Generation FLT3 Inhibitors
| Feature | Midostaurin (and its active metabolites) | Gilteritinib | Quizartinib |
| Target Specificity | Multi-kinase inhibitor (FLT3, KIT, PKC, SYK, etc.) | Potent and selective FLT3 inhibitor | Highly potent and selective FLT3 inhibitor |
| Activity against FLT3 mutations | Active against both ITD and TKD mutations[5][7] | Active against both ITD and TKD mutations | Primarily active against ITD mutations; less active against TKD |
| Clinical Approval | In combination with standard chemotherapy for newly diagnosed FLT3-mutated AML[2] | Monotherapy for relapsed/refractory FLT3-mutated AML | For newly diagnosed FLT3-ITD positive AML in combination with standard chemotherapy |
| Key Adverse Events | Nausea, vomiting, diarrhea, febrile neutropenia | Differentiation syndrome, QTc prolongation, myelosuppression | QTc prolongation, myelosuppression |
Experimental Protocols
Quantification of this compound in Plasma
A validated stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantification of Midostaurin and its metabolites in human plasma or serum.
Principle: This method involves the extraction of the analytes from the plasma matrix, followed by chromatographic separation and detection by mass spectrometry. The use of a stable isotope-labeled internal standard for this compound ensures high accuracy and precision.
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of a protein precipitation solution (e.g., acetonitrile) containing the stable isotope-labeled internal standard of this compound.
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a reverse-phase C18 column with a gradient elution program.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
A typical gradient would involve a linear increase in the percentage of Mobile Phase B over several minutes to separate Midostaurin, this compound, and CGP52421.
-
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for this compound and its internal standard to ensure selectivity and sensitivity.
Validation: The method should be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and matrix effects.
Visualizations
Caption: Metabolic pathway of Midostaurin.
Caption: Workflow for this compound quantification.
Caption: Relationship between plasma levels and clinical effect.
Conclusion
The clinical significance of this compound plasma levels is substantial, stemming from its potent anti-leukemic activity and significant contribution to the total active drug exposure following Midostaurin administration. While the therapeutic effect of Midostaurin is a composite of the parent drug and its active metabolites, the data strongly supports the critical role of this compound in achieving a clinical response. For researchers and drug development professionals, understanding the pharmacology of this key metabolite is essential for optimizing therapeutic strategies, managing drug-drug interactions, and designing future clinical trials in AML. Further investigation to delineate the specific concentration-response relationship for this compound will be valuable in refining its therapeutic monitoring and application.
References
- 1. Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies: Mutant KIT and FLT3 response to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. P487: MIDOSTAURIN PLASMA EXPOSURE IN PATIENTS WITH FLT3-MUT ACUTE MYELOID LEUKEMIA UNDERGOING POSACONAZOLE PROPHYLAXIS DURING INDUCTION TREATMENT: A PROSPECTIVE MULTICENTRE STUDY FROM THE SEIFEM GROUP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Midostaurin in patients with acute myeloid leukemia and FLT3-TKD mutations: a subanalysis from the RATIFY trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling O-Desmethyl Midostaurin
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of investigational compounds like O-Desmethyl Midostaurin is paramount. While some safety data sheets (SDS) for this compound may not classify it as a hazardous substance, it is an active metabolite of Midostaurin, a potent anti-cancer agent.[1][2][3] The parent compound, Midostaurin, is classified as harmful if swallowed, causes skin and eye irritation, and is suspected of damaging fertility or the unborn child.[4] Therefore, a cautious approach aligned with the handling of cytotoxic or potent compounds is strongly recommended.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a tear or contamination of the outer glove.[5][6][7] |
| Eye Protection | Safety goggles with side-shields or a full-face shield. | Protects eyes from splashes or aerosols of the compound.[1][5] |
| Lab Coat/Gown | Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination.[5][6] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a certified chemical fume hood or biological safety cabinet. | Minimizes the risk of inhaling aerosolized particles of the compound.[1][8] |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the laboratory.[5] |
Handling Procedures
Safe handling practices are critical to minimize exposure and prevent contamination.
Receiving and Storage:
-
Upon receipt, inspect the packaging for any signs of damage or leakage.[5]
-
Wear appropriate PPE, including gloves, when unpacking the compound.
-
Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] For long-term storage, refer to the supplier's recommendation, which is often at -20°C for the powder form.[1]
Preparation and Use:
-
All handling of the powdered form of this compound should be conducted in a certified chemical fume hood or a biological safety cabinet to avoid inhalation of dust and aerosols.[1]
-
Ensure adequate ventilation in the work area.[1]
-
An accessible safety shower and eye wash station must be available.[1]
-
Avoid the formation of dust and aerosols during weighing and reconstitution.[1]
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Emergency | Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear full PPE, including respiratory protection. Cover the spill with an absorbent material. Decontaminate the area with a suitable cleaning agent (e.g., alcohol). Collect all contaminated materials for proper disposal.[1][8] |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Contaminated Materials: This includes gloves, gowns, shoe covers, pipette tips, and any other disposable materials that have come into contact with the compound.
-
Waste Collection: Place all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of the hazardous waste in accordance with all applicable federal, state, and local regulations.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. kmpharma.in [kmpharma.in]
- 3. Midostaurin | C35H30N4O4 | CID 9829523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. Handling cytotoxic material [cleanroomtechnology.com]
- 8. ipservices.care [ipservices.care]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
